2-Bromo-6-methylbenzonitrile
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
2-bromo-6-methylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN/c1-6-3-2-4-8(9)7(6)5-10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEQBTIZIDSFIGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50604779 | |
| Record name | 2-Bromo-6-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50604779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77532-78-6 | |
| Record name | 2-Bromo-6-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50604779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-6-methylbenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Bromo-6-methylbenzonitrile CAS number and properties
An In-Depth Technical Guide to 2-Bromo-6-methylbenzonitrile (CAS: 77532-78-6) for Advanced Chemical Synthesis
Introduction
This compound is a strategically important substituted aromatic compound that serves as a versatile building block for researchers in medicinal chemistry, drug development, and materials science. Its unique trifunctional arrangement—a nitrile group, a bromine atom, and a methyl group on a benzene ring—offers a powerful platform for constructing complex molecular architectures. The bromine atom provides a reactive handle for a multitude of cross-coupling reactions, the nitrile group can be readily transformed into other key functionalities, and the methyl group offers steric and electronic influence.
This guide provides an in-depth exploration of this compound, moving beyond simple data recitation to offer field-proven insights into its synthesis, reactivity, and application. As your senior scientific resource, my objective is to explain the causality behind experimental choices, ensuring that every protocol is presented as a self-validating system for reliable and reproducible outcomes in the laboratory.
Section 1: Core Compound Identity & Physicochemical Properties
A precise understanding of a compound's identity and physical properties is the foundation of all successful research. Ambiguity in nomenclature or physical data can compromise experimental design and reproducibility.
Nomenclature:
The quantitative data for this compound are summarized below. These parameters are critical for reaction setup, solvent selection, and purification strategies.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆BrN | [1][2] |
| Molecular Weight | 196.04 g/mol | [1] |
| Appearance | White to off-white solid/powder | [3] |
| Melting Point | 99 °C | [3] |
| Boiling Point | 280.5 ± 28.0 °C (Predicted) | [3] |
| Density | 1.51 ± 0.1 g/cm³ (Predicted) | [3] |
| InChIKey | AEQBTIZIDSFIGT-UHFFFAOYSA-N | [1] |
| SMILES | CC1=C(C(=CC=C1)Br)C#N | [1] |
Section 2: Safety & Handling
As a halogenated aromatic nitrile, this compound requires careful handling to ensure laboratory safety. The compound is classified as harmful and an irritant. Adherence to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals is mandatory.
| GHS Hazard Information | Details | Source(s) |
| Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statements | H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation | [1] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP280: Wear protective gloves/protective clothing/eye protection/face protectionP301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwellP302+P352: IF ON SKIN: Wash with plenty of soap and waterP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Expert Handling & Storage Protocol:
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles at all times.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Section 3: Synthesis of this compound
The most reliable and common method for introducing a bromine atom at a specific position on an aromatic ring, particularly when replacing an amine, is the Sandmeyer reaction.[4][5][6] This classic transformation proceeds via an aryl diazonium salt intermediate and offers high regioselectivity. The precursor, 2-amino-6-methylbenzonitrile, is commercially available.
Experimental Protocol: Sandmeyer Bromination
This protocol is adapted from established procedures for the synthesis of related bromobenzonitriles.[7][8]
Objective: To synthesize this compound from 2-amino-6-methylbenzonitrile.
Materials:
-
2-amino-6-methylbenzonitrile
-
Hydrobromic acid (HBr), 48%
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Deionized water
-
Dichloromethane (DCM) or Diethyl ether
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 2-amino-6-methylbenzonitrile (1.0 equiv.) in 48% hydrobromic acid (approx. 4.0 equiv.).
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring. The amine salt may precipitate.
-
In a separate beaker, prepare a solution of sodium nitrite (1.1 equiv.) in a minimal amount of cold deionized water.
-
Add the sodium nitrite solution dropwise to the cold amine suspension, ensuring the temperature is maintained below 5 °C. The formation of the diazonium salt is indicated by a color change and the dissolution of the initial precipitate.
-
Stir the reaction mixture for an additional 30 minutes at 0-5 °C.
-
-
Sandmeyer Reaction (Bromination):
-
In a separate, larger flask, prepare a solution of copper(I) bromide (1.2 equiv.) in 48% hydrobromic acid (approx. 2.0 equiv.).
-
Cool this catalyst solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring. This step is often accompanied by the evolution of nitrogen gas (N₂). Causality Note: The Cu(I) species catalyzes the decomposition of the diazonium salt, facilitating the formation of an aryl radical which is then trapped by the bromide to form the final product.[4]
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Extract the product with dichloromethane or diethyl ether (3x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with deionized water and saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization (e.g., from an ethanol/water mixture) or by flash column chromatography on silica gel to afford pure this compound.
-
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Section 4: Chemical Reactivity & Synthetic Utility
The synthetic power of this compound stems from its ortho-substituted bromine atom, which is highly amenable to palladium-catalyzed cross-coupling reactions. This class of reactions is a cornerstone of modern pharmaceutical synthesis.[9][10] The nitrile and methyl groups provide steric and electronic influences that can be leveraged for selective transformations.
Key Reaction Class: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound.[11] this compound is an excellent substrate for coupling with various aryl- and heteroarylboronic acids to generate complex biaryl structures, which are prevalent motifs in active pharmaceutical ingredients (APIs).[12]
Representative Protocol: Suzuki-Miyaura Coupling
Objective: To synthesize a 2-aryl-6-methylbenzonitrile derivative.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.)
-
Solvent system (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Ethanol/Water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk flask or reaction vial, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Equip the flask with a magnetic stir bar and a condenser.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. Causality Note: This is critical to remove oxygen, which can oxidize the Pd(0) catalyst and hinder the catalytic cycle.
-
-
Catalyst and Solvent Addition:
-
Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).
-
Add the degassed solvent system (e.g., 1,4-Dioxane and Water, 4:1 v/v) via cannula or syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with water.
-
Extract the aqueous phase with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.
-
Synthetic Utility Diagram
References
- 1. This compound | C8H6BrN | CID 20296692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemshuttle.com [chemshuttle.com]
- 3. benchchem.com [benchchem.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Bromo-4-methylbenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. Bromo-OTBN: An Essential Intermediate in Pharmaceutical Synthesis [pyglifesciences.com]
An In-depth Technical Guide to the Synthesis of 2-Bromo-6-methylbenzonitrile
Abstract
This technical guide provides a comprehensive overview of the primary synthetic pathways for 2-Bromo-6-methylbenzonitrile, a key intermediate in the development of pharmaceuticals and advanced materials.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of established and modern synthetic methodologies. The guide emphasizes the underlying chemical principles, provides field-proven insights into experimental choices, and includes detailed, step-by-step protocols. All claims are supported by authoritative sources to ensure scientific integrity and reproducibility.
Introduction: The Strategic Importance of this compound
Benzonitrile derivatives are a cornerstone in modern organic chemistry, serving as versatile precursors in the synthesis of a wide array of functional molecules.[2][3] The nitrile group's ability to be transformed into amines, carboxylic acids, amides, and various heterocyclic systems makes it a highly valuable functional group.[4] this compound, with its specific substitution pattern, offers a unique combination of reactive sites. The bromine atom is an excellent leaving group for cross-coupling reactions, the nitrile group provides a gateway to diverse functionalities, and the methyl group can influence the molecule's steric and electronic properties.[4] This trifecta of features makes this compound a sought-after building block in the synthesis of complex molecular architectures, particularly in the realms of medicinal chemistry and materials science.
Key Synthetic Pathways: A Comparative Analysis
The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on factors such as the availability of starting materials, desired scale, and tolerance for specific reaction conditions. This guide will focus on two of the most robust and widely applicable methods: the Sandmeyer reaction and Palladium-Catalyzed Cyanation.
The Sandmeyer Reaction: A Classic and Reliable Approach
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of an aryl amine to an aryl halide or nitrile via a diazonium salt intermediate.[5][6][7] This reaction is particularly advantageous when the desired substitution pattern is not easily accessible through direct electrophilic aromatic substitution.[7]
Causality of Experimental Choices:
The conversion of an aromatic amine to a diazonium salt is typically carried out at low temperatures (0-5 °C) to prevent the premature decomposition of the unstable diazonium ion.[8] The use of a copper(I) salt, such as copper(I) cyanide, is crucial for the subsequent displacement of the diazonium group with a nitrile. The copper(I) species acts as a catalyst in a single-electron transfer mechanism, facilitating the formation of an aryl radical and the loss of nitrogen gas.[5][9]
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of this compound via the Sandmeyer reaction.
Detailed Experimental Protocol:
-
Step 1: Diazotization of 2-Amino-6-methylbenzonitrile
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-amino-6-methylbenzonitrile (1.0 eq) in a solution of 48% hydrobromic acid (HBr) and water.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.1 eq) dropwise, ensuring the temperature does not exceed 5 °C.
-
Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Step 2: Sandmeyer Cyanation
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN) (1.2 eq) and sodium cyanide (NaCN) (1.2 eq) in water and warm it to 60-70 °C.
-
Slowly and carefully add the cold diazonium salt solution to the warm copper cyanide solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, heat the reaction mixture at 80-90 °C for 1 hour to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature.
-
-
Step 3: Workup and Purification
-
Extract the reaction mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.
-
Palladium-Catalyzed Cyanation: A Modern and Efficient Alternative
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and the cyanation of aryl halides is a prime example of their power and versatility.[10] This method offers several advantages over the traditional Sandmeyer reaction, including milder reaction conditions, higher functional group tolerance, and often better yields.[11][12]
Causality of Experimental Choices:
The choice of palladium precatalyst, ligand, and cyanide source is critical for a successful transformation.[11] Palladacycle precatalysts are often preferred as they are air- and moisture-stable and readily form the active Pd(0) species in situ.[11] The ligand, typically a bulky electron-rich phosphine, plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) is a non-toxic and environmentally benign cyanide source that has gained popularity over more toxic reagents like zinc cyanide or sodium cyanide.[13] The reaction is typically carried out in a mixed solvent system, such as dioxane and water, with a base to facilitate the reaction.
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of this compound via Palladium-Catalyzed Cyanation.
Detailed Experimental Protocol:
-
Step 1: Reaction Setup
-
To a screw-cap reaction tube equipped with a magnetic stir bar, add the palladium precatalyst (e.g., a palladacycle, 1-5 mol%), the phosphine ligand (1-5 mol%), potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O) (0.5-1.0 eq), and the starting material, 2,6-dibromotoluene (1.0 eq).
-
Seal the tube with a Teflon-lined cap and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system (e.g., a mixture of dioxane and water) and a base (e.g., potassium acetate or sodium carbonate) via syringe.
-
-
Step 2: Cross-Coupling Reaction
-
Place the sealed reaction tube in a preheated oil bath or heating block at the desired temperature (typically 80-120 °C).
-
Stir the reaction mixture for the specified time (typically 1-24 hours), monitoring the progress by TLC or GC-MS.
-
-
Step 3: Workup and Purification
-
After the reaction is complete, cool the mixture to room temperature and dilute it with water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to obtain pure this compound.
-
Data Summary and Comparison
| Parameter | Sandmeyer Reaction | Palladium-Catalyzed Cyanation |
| Starting Material | 2-Amino-6-methylbenzonitrile | 2,6-Dibromotoluene |
| Key Reagents | NaNO₂, HBr, CuCN | Palladium precatalyst, ligand, K₄[Fe(CN)₆], base |
| Reaction Temperature | 0-5 °C (diazotization), 60-90 °C (cyanation) | 80-120 °C |
| Advantages | Well-established, readily available reagents | Milder conditions, high functional group tolerance, non-toxic cyanide source |
| Disadvantages | Use of toxic cyanide salts, potentially harsh acidic conditions | Cost of palladium catalyst and ligands, requires inert atmosphere |
Conclusion and Future Perspectives
Both the Sandmeyer reaction and palladium-catalyzed cyanation represent effective and reliable methods for the synthesis of this compound. The classical Sandmeyer approach remains a valuable tool, particularly for large-scale synthesis where cost is a primary concern. However, the advancements in palladium catalysis offer a more versatile and environmentally conscious alternative, with broader substrate scope and milder reaction conditions. The choice of synthetic route will ultimately be dictated by the specific requirements of the research or development program. As the demand for complex and highly functionalized molecules continues to grow, the development of even more efficient, selective, and sustainable methods for the synthesis of key intermediates like this compound will remain an active area of research.
References
- 1. This compound [myskinrecipes.com]
- 2. Direct synthesis of 2-substituted benzonitriles via alkylcyanation of arynes with N,N-disubstituted aminomalononitriles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. US6875882B2 - Synthesis of benzonitriles from substituted benzoic acid - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sandmeyer Reaction [organic-chemistry.org]
- 8. 2-Bromo-4-methylbenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. byjus.com [byjus.com]
- 10. Recent developments and perspectives in palladium-catalyzed cyanation of aryl halides: synthesis of benzonitriles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. thieme-connect.de [thieme-connect.de]
- 13. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
An In-depth Technical Guide to the Structural Analysis and Conformation of 2-Bromo-6-methylbenzonitrile
Abstract
This technical guide provides a comprehensive structural and conformational analysis of 2-bromo-6-methylbenzonitrile, a key intermediate in the synthesis of various organic materials and pharmaceutical compounds. In the absence of extensive experimental crystallographic data for this specific isomer, this guide leverages established principles of structural chemistry and computational modeling to elucidate its key structural features. By examining the interplay of steric and electronic effects exerted by the ortho-substituents—bromine and methyl—on the benzonitrile scaffold, we present a detailed theoretical model of the molecule's geometry and conformational preferences. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the molecule's three-dimensional structure to inform their synthetic strategies and structure-activity relationship (SAR) studies.
Introduction: The Significance of Substituted Benzonitriles
Benzonitrile derivatives are fundamental building blocks in organic synthesis, finding widespread application in the development of pharmaceuticals, agrochemicals, and dyes. The introduction of substituents onto the benzene ring profoundly influences the molecule's physical, chemical, and biological properties. The specific placement of these substituents, particularly in the ortho positions relative to the nitrile group, can induce significant steric and electronic perturbations, thereby dictating the molecule's reactivity, intermolecular interactions, and ultimately, its utility in various applications.
This compound (C₈H₆BrN) is a disubstituted benzonitrile where the bulky bromine atom and the methyl group flank the cyano moiety.[1] This substitution pattern is of particular interest as it introduces a significant degree of steric hindrance around the nitrile group, which can influence its reactivity and the overall conformation of the molecule. Understanding the precise three-dimensional arrangement of this molecule is crucial for predicting its behavior in chemical reactions and biological systems.
Structural Analysis: A Computational Approach
Due to the limited availability of single-crystal X-ray diffraction data for this compound, we turn to computational chemistry to derive a reliable model of its molecular structure. Density Functional Theory (DFT) calculations are a powerful tool for predicting the geometric and electronic properties of molecules with a high degree of accuracy.[2]
Methodology for Computational Analysis
A common and effective approach for such an analysis involves geometry optimization using a hybrid functional, such as B3LYP, combined with a Pople-style basis set like 6-311++G(d,p).[2] This level of theory provides a good balance between computational cost and accuracy for organic molecules.
Experimental Protocol: DFT-Based Geometry Optimization
-
Software: A quantum chemistry software package such as Gaussian is utilized.
-
Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is selected for the calculation.
-
Basis Set: The 6-311++G(d,p) basis set is employed to ensure a robust description of the electronic structure.
-
Calculation Type: A geometry optimization is performed to find the lowest energy conformation of the molecule.
-
Verification: A frequency calculation is subsequently performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
The following diagram illustrates the workflow for this computational protocol.
Caption: A typical workflow for DFT-based geometry optimization.
Predicted Molecular Geometry
The optimized geometry of this compound reveals a largely planar aromatic ring. However, the steric repulsion between the ortho bromine and methyl groups, and the nitrile group, is expected to cause minor deviations from perfect planarity. Key structural parameters predicted from DFT calculations are summarized in the table below. For comparative purposes, typical bond lengths of related structures are included.
| Parameter | Predicted Value (Å) | Typical Value (Å) |
| C-Br Bond Length | ~1.89 | 1.85 - 1.90 |
| C-CH₃ Bond Length | ~1.51 | 1.50 - 1.54 |
| C-CN Bond Length | ~1.45 | 1.43 - 1.47 |
| C≡N Bond Length | ~1.15 | 1.14 - 1.16 |
| C-C (aromatic) | ~1.39 - 1.41 | 1.38 - 1.42 |
Table 1: Predicted Bond Lengths for this compound
The bond angles within the benzene ring are expected to deviate slightly from the ideal 120° of a regular hexagon due to the electronic and steric influences of the substituents. The C-C-Br and C-C-CH₃ bond angles, in particular, are likely to be slightly larger than 120° to accommodate the bulky bromine atom and the methyl group.
Conformational Analysis: The Role of Steric Hindrance
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds.[3] For this compound, the key rotational barrier to consider is the rotation of the methyl group.
Rotational Barrier of the Methyl Group
The proximity of the methyl group to the bulky bromine atom and the nitrile group creates a steric barrier to its free rotation. While this barrier is not large enough to allow for the isolation of distinct conformers at room temperature, it does influence the preferred orientation of the methyl group's hydrogen atoms relative to the plane of the benzene ring.
Computational methods can be employed to calculate the energy profile for the rotation of the methyl group. This is typically achieved by performing a series of constrained geometry optimizations where the dihedral angle of one of the C-H bonds of the methyl group relative to the C-C bond of the ring is systematically varied.
Experimental Protocol: Calculating the Rotational Barrier
-
Software and Method: Utilize a quantum chemistry package with a suitable DFT method (e.g., B3LYP/6-311++G(d,p)).
-
Scan Coordinate: Define a scan coordinate corresponding to the dihedral angle that describes the rotation of the methyl group.
-
Constrained Optimizations: Perform a series of geometry optimizations at fixed values of the scan coordinate (e.g., in 15° increments).
-
Energy Profile: Plot the relative energy of the molecule as a function of the dihedral angle to visualize the rotational barrier.
The following diagram illustrates the concept of a rotational energy profile.
Caption: A conceptual diagram of a rotational energy profile.
The calculated rotational barrier for the methyl group in this compound is expected to be relatively small, likely in the range of 2-5 kcal/mol. The ground state conformation will likely see the hydrogen atoms of the methyl group staggered with respect to the ortho substituents to minimize steric interactions.
Spectroscopic Signatures and Structural Correlation
While a full experimental spectroscopic analysis is beyond the scope of this guide, we can predict the key features of the ¹H and ¹³C NMR spectra based on the molecule's structure.
Predicted ¹H NMR Spectrum
-
Aromatic Protons: The three protons on the benzene ring will appear as a complex multiplet in the aromatic region (typically 7.0-8.0 ppm). The specific chemical shifts and coupling patterns will be influenced by the electronic effects of the bromine, methyl, and nitrile groups.
-
Methyl Protons: The methyl group will give rise to a singlet at approximately 2.4-2.6 ppm. The downfield shift compared to toluene is due to the deshielding effect of the adjacent bromine and nitrile groups.
Predicted ¹³C NMR Spectrum
-
Aromatic Carbons: The six aromatic carbons will produce distinct signals in the region of 120-145 ppm. The carbons directly attached to the substituents (C-Br, C-CH₃, and C-CN) will have characteristic chemical shifts.
-
Nitrile Carbon: The carbon of the nitrile group will appear as a singlet at a lower field, typically in the range of 115-120 ppm.
-
Methyl Carbon: The methyl carbon will give a signal at a higher field, around 20-25 ppm.
Conclusion and Future Perspectives
This technical guide has provided a detailed theoretical analysis of the structure and conformation of this compound. Through the use of computational modeling, we have elucidated its key geometric parameters and explored the conformational preferences dictated by the steric and electronic interplay of its ortho substituents.
The insights presented here offer a valuable foundation for researchers working with this molecule. A logical and crucial next step would be the experimental determination of its crystal structure through X-ray crystallography. This would provide the definitive data to validate and refine the computational models presented in this guide. Furthermore, detailed 2D NMR studies would allow for the unambiguous assignment of all proton and carbon signals, providing a more complete picture of its solution-state structure and dynamics. Such experimental data would be invaluable for advancing the use of this compound in the rational design of novel chemical entities.
References
An In-depth Technical Guide to the Solubility and Stability of 2-Bromo-6-methylbenzonitrile
Foreword: A Practical Framework for Compound Characterization
In the landscape of drug discovery and development, a thorough understanding of a molecule's fundamental physicochemical properties is not merely academic; it is the bedrock upon which successful formulation, efficacy, and safety are built. This guide provides a comprehensive technical overview of 2-Bromo-6-methylbenzonitrile, a compound of interest for its potential applications in medicinal chemistry and materials science. Our approach moves beyond a simple recitation of data. We aim to provide a practical and logical framework for characterizing this and similar molecules, explaining the "why" behind the experimental choices. This document is designed for the hands-on researcher, scientist, and drug development professional, offering both foundational knowledge and actionable protocols.
Core Physicochemical Properties of this compound
A foundational understanding of a molecule's intrinsic properties is the starting point for any in-depth analysis. These properties govern its behavior in various environments and inform the design of subsequent, more complex studies.
| Property | Value | Source |
| Molecular Formula | C₈H₆BrN | PubChem[1][2] |
| Molecular Weight | 196.05 g/mol | PubChem[1] |
| Appearance | Solid | Sigma-Aldrich |
| CAS Number | 77532-78-6 | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
Structure:
Caption: Chemical structure of this compound.
Solubility Profile: A Predictive and Experimental Approach
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. While no specific quantitative solubility data for this compound is readily available in the public domain, we can make informed predictions based on its structure and then outline a robust experimental protocol for its determination.
2.1. Predicted Solubility
The structure of this compound—a substituted aromatic ring—suggests it is a lipophilic, or "fat-loving," molecule. The presence of the bromine atom and the methyl group enhances its nonpolar character. The nitrile group, while polar, is not sufficient to confer significant aqueous solubility. Therefore, it is anticipated that this compound will exhibit:
-
Low solubility in aqueous solutions (e.g., water, buffers).
-
Good to excellent solubility in a range of common organic solvents.
2.2. Experimental Determination of Solubility
To quantify the solubility, a systematic approach using a validated analytical method is necessary. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable and widely used technique for this purpose.[3]
Workflow for Solubility Determination:
Caption: Experimental workflow for determining solubility.
Detailed Protocol for HPLC-based Solubility Assay:
-
Instrumentation: An HPLC system equipped with a UV detector, a C18 reverse-phase column, and an isocratic pump.[4]
-
Mobile Phase: A suitable mixture of acetonitrile and water (e.g., 70:30 v/v), filtered and degassed.[4]
-
Standard Preparation: Prepare a stock solution of this compound in acetonitrile at a known concentration (e.g., 1 mg/mL). From this, prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Add an excess amount of this compound to vials containing various solvents of interest (e.g., water, ethanol, methanol, acetone, dichloromethane, dimethyl sulfoxide).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Filtration: Filter the saturated solutions through a 0.45 µm syringe filter to remove any undissolved solid.[4]
-
Analysis: Inject the calibration standards and the filtered samples onto the HPLC system.
-
Quantification: Generate a calibration curve by plotting the peak area versus the concentration of the standards. Use this curve to determine the concentration of this compound in the saturated samples.[4]
Table for Recording Solubility Data:
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Water | 25 | |
| Ethanol | 25 | |
| Methanol | 25 | |
| Acetone | 25 | |
| Dichloromethane | 25 | |
| Dimethyl Sulfoxide (DMSO) | 25 |
Chemical Stability: A Comprehensive Evaluation
Assessing the chemical stability of a compound is crucial for determining its shelf-life, appropriate storage conditions, and potential degradation pathways.[5][6][7] Stability studies should be conducted under various stress conditions to understand the molecule's susceptibility to degradation.[8]
3.1. Potential Degradation Pathways
Based on the chemical structure of this compound and literature on related benzonitrile herbicides, the primary anticipated degradation pathway is the hydrolysis of the nitrile group to an amide and subsequently to a carboxylic acid.[9][10][11] This process can be catalyzed by acidic or basic conditions.
Hypothesized Degradation Pathway:
Caption: Hypothesized hydrolytic degradation pathway.
3.2. Forced Degradation Studies
Forced degradation, or stress testing, is designed to accelerate the degradation of a compound to identify likely degradation products and establish the intrinsic stability of the molecule.[8]
Workflow for Forced Degradation Studies:
Caption: Workflow for conducting forced degradation studies.
Detailed Protocol for Forced Degradation:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration.
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid.
-
Base Hydrolysis: Mix the stock solution with 0.1 M sodium hydroxide.
-
Oxidation: Mix the stock solution with 3% hydrogen peroxide.
-
Thermal Stress: Incubate a solution of the compound at an elevated temperature (e.g., 60°C).
-
Photostability: Expose a solution of the compound to a calibrated light source (e.g., UV lamp).
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis: Analyze the samples using a validated, stability-indicating HPLC method. This method must be able to separate the parent compound from all potential degradation products.
-
Data Evaluation:
-
Calculate the percentage of the remaining parent compound at each time point.
-
Identify and quantify any degradation products.
-
For significant degradation products, use a technique like Liquid Chromatography-Mass Spectrometry (LC-MS) to elucidate their structures.
-
3.3. Long-Term Stability Studies
Long-term stability studies are conducted under recommended storage conditions to establish the re-test period or shelf life of the compound.[5][6][7][8]
Recommended Long-Term Stability Conditions (as per ICH Guidelines):
| Condition | Temperature | Relative Humidity |
| Long-term | 25°C ± 2°C | 60% RH ± 5% RH |
| Accelerated | 40°C ± 2°C | 75% RH ± 5% RH |
Protocol for Long-Term Stability Study:
-
Packaging: Store this compound in containers that are representative of the intended storage and distribution packaging.[5]
-
Storage: Place the packaged compound in stability chambers maintained at the specified long-term and accelerated conditions.
-
Testing Schedule: Test the samples at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated).[12]
-
Tests to be Performed: At each time point, the following should be assessed:
-
Appearance: Visual inspection for any changes in color or physical form.
-
Assay: Quantification of the parent compound using a validated analytical method (e.g., HPLC).
-
Degradation Products: Identification and quantification of any impurities or degradation products.
-
Analytical Methodologies for Quantification
The reliability of any solubility or stability data is contingent upon the quality of the analytical methods used.[13] For a compound like this compound, chromatographic techniques are the methods of choice.
4.1. High-Performance Liquid Chromatography (HPLC)
-
Principle: Separation based on the differential partitioning of the analyte between a stationary phase (e.g., C18) and a mobile phase.
-
Detection: UV-Vis detection is suitable due to the presence of the aromatic ring.
-
Advantages: High resolution, excellent quantitative accuracy, and the ability to be "stability-indicating."
-
Considerations: Method development is required to ensure adequate separation of the parent peak from any potential degradants.
4.2. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: Separation based on volatility, followed by detection and identification based on mass-to-charge ratio.
-
Advantages: High sensitivity and specificity, providing structural information that can aid in the identification of unknown impurities or degradants.[3][13]
-
Considerations: The compound must be sufficiently volatile and thermally stable to be analyzed by GC.
Conclusion and Recommendations
This compound is a solid, lipophilic compound with anticipated low aqueous solubility and good solubility in organic solvents. Its primary degradation pathway is likely the hydrolysis of the nitrile group. This guide provides a comprehensive framework for the experimental determination of its solubility and a detailed plan for assessing its chemical stability through forced degradation and long-term studies.
Key Recommendations for Further Work:
-
Execute the detailed solubility protocol to generate quantitative data in a range of pharmaceutically and industrially relevant solvents.
-
Perform forced degradation studies to confirm the hypothesized degradation pathways and identify any other potential liabilities.
-
Develop and validate a stability-indicating HPLC method as the primary analytical tool for all quantitative assessments.
-
Initiate a long-term stability study under ICH conditions to establish a preliminary shelf-life and recommended storage conditions.
By systematically following these protocols, researchers, scientists, and drug development professionals can build a robust and reliable physicochemical profile for this compound, enabling its confident progression in research and development pipelines.
References
- 1. This compound | C8H6BrN | CID 20296692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C8H6BrN) [pubchemlite.lcsb.uni.lu]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. benchchem.com [benchchem.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. www3.paho.org [www3.paho.org]
- 7. edaegypt.gov.eg [edaegypt.gov.eg]
- 8. ema.europa.eu [ema.europa.eu]
- 9. pub.geus.dk [pub.geus.dk]
- 10. Microbial degradation of the benzonitrile herbicides dichlobenil, bromoxynil and ioxynil in soil and subsurface environments--insights into degradation pathways, persistent metabolites and involved degrader organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. gmpsop.com [gmpsop.com]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
An In-depth Technical Guide to the Hazards and Safety of 2-Bromo-6-methylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical safety information, handling protocols, and emergency procedures for 2-Bromo-6-methylbenzonitrile (CAS No: 77532-78-6). As a key intermediate in organic synthesis and pharmaceutical research, a thorough understanding of its hazard profile is paramount for ensuring laboratory safety and experimental integrity. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to work with this compound safely and effectively.
Compound Identification and Physicochemical Profile
This compound is a halogenated aromatic nitrile. Its unique structure, featuring a nitrile group ortho to a methyl group and a bromine atom, makes it a versatile building block. However, these functional groups also dictate its reactivity and toxicological profile.
A summary of its key properties is essential for anticipating its behavior under various experimental conditions.
| Property | Value | Source(s) |
| CAS Number | 77532-78-6 | [1][2] |
| Molecular Formula | C₈H₆BrN | [2] |
| Molecular Weight | 196.04 g/mol | [2] |
| Appearance | White to off-white solid/powder | [1][3] |
| Melting Point | 99 °C | [3] |
| Boiling Point | ~280.5 °C (Predicted) | [3] |
| Solubility | Low in water; Soluble in common organic solvents | [4][5] |
| Storage Temperature | Room Temperature, sealed in dry conditions | [1][3] |
Below is a visualization of the chemical structure.
Caption: Chemical structure of this compound.
Hazard Identification and GHS Classification
The Globally Harmonized System (GHS) provides a standardized framework for communicating the hazards of chemical products. This compound is classified as hazardous.
| GHS Classification | |
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[2] |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin[2] |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation[2] |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation[2] |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled[2] |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation[1][6] |
The following diagram illustrates the logical workflow a researcher must follow upon encountering this compound.
Caption: Pre-experiment safety assessment workflow.
Safe Handling and Storage Protocols
Adherence to rigorous handling and storage procedures is the primary mechanism for mitigating the risks associated with this compound.
Engineering Controls and Personal Protective Equipment (PPE)
The causality here is simple: prevent contact and inhalation. The compound's classification as an irritant and acute toxicant necessitates robust protective measures.
-
Primary Engineering Control : Always handle this compound within a certified chemical fume hood to control airborne dust or vapors and prevent inhalation.[7][8]
-
Personal Protective Equipment (PPE) :
-
Eye/Face Protection : Chemical safety goggles or a face shield are mandatory to prevent eye contact, which can cause serious irritation.[9][10]
-
Skin Protection : Wear nitrile or other chemically resistant gloves. A standard lab coat is required, and additional protective clothing may be necessary for larger quantities.[9][10] Contaminated clothing must be removed and washed before reuse.[4][7]
-
Respiratory Protection : If working outside of a fume hood (which is strongly discouraged) or if dust formation is significant, a NIOSH/MSHA approved N95 dust mask or a respirator is required.[9][11]
-
Step-by-Step Handling Protocol
-
Preparation : Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.
-
Don PPE : Put on all required PPE as detailed above.
-
Weighing : Conduct all weighing operations within the fume hood or a ventilated balance enclosure to contain any dust.
-
Transfer : Use appropriate tools (spatulas, etc.) to transfer the solid. Avoid actions that could generate dust, such as dropping material from a height.
-
Post-Handling : After use, tightly seal the container.[4][7] Decontaminate the work surface and any equipment used.
-
Hygiene : Wash hands and face thoroughly with soap and water after handling is complete and before leaving the laboratory.[7][12] Do not eat, drink, or smoke in the work area.[4][7]
Storage Requirements
Proper storage is critical to maintaining the compound's stability and preventing accidental exposure.
-
Container : Keep the compound in its original, tightly closed container.[4][7]
-
Environment : Store in a cool, dry, and well-ventilated area.[1][3][7]
-
Incompatibilities : Store away from strong oxidizing agents, acids, and bases to prevent potentially hazardous reactions.[4][5][13]
Emergency and First Aid Procedures
Immediate and correct response to an exposure is critical. All laboratory personnel should be familiar with these procedures and the location of safety equipment like eyewash stations and safety showers.
Caption: Logic diagram for first aid response to exposure.
-
Inhalation : Remove the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4][7][10]
-
Skin Contact : Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[4][10] Seek medical attention.[7]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, making sure to rinse under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][7][9]
-
Ingestion : Rinse the mouth thoroughly with water. Do not induce vomiting. Seek immediate medical attention.[4][7][12]
Fire and Accidental Release Measures
Fire-Fighting Measures
-
Extinguishing Media : Use a water spray, carbon dioxide (CO₂), dry chemical powder, or appropriate foam.[4]
-
Specific Hazards : The compound is combustible.[7] Upon thermal decomposition, it may release hazardous substances such as carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide gas.[4][7]
-
Protective Equipment : Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[4][7]
Accidental Release Measures
-
Evacuate : Evacuate non-essential personnel from the spill area.
-
Ventilate : Ensure adequate ventilation.
-
Containment : Wearing full PPE, sweep up the spilled solid material. Avoid creating dust.[9][14]
-
Collection : Place the collected material into a suitable, labeled, and closed container for disposal.[9]
-
Decontamination : Clean the spill area thoroughly.
-
Environmental : Prevent the material from entering drains or waterways.[7][14]
Toxicological and Disposal Considerations
Toxicological Information
The primary toxicological concerns are acute effects from single exposures.[2] It is harmful if swallowed, inhaled, or comes into contact with skin.[2] It is also a confirmed irritant to the skin, eyes, and respiratory tract.[2][6] It is important to note that the chemical, physical, and toxicological properties may not have been thoroughly investigated, and researchers should handle it with the care afforded to a compound with a partially unknown profile.[4][13]
Disposal Considerations
Disposal of this compound and any contaminated materials must be conducted in accordance with all federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.[4][7][9] Do not dispose of it down the drain or into the environment.
References
- 1. This compound | 77532-78-6 [sigmaaldrich.com]
- 2. This compound | C8H6BrN | CID 20296692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 77532-78-6 [amp.chemicalbook.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. This compound Supplier & Manufacturer China | Properties, Uses, Safety Data, Price [nj-finechem.com]
- 6. 2-Bromo-6-hydroxybenzonitrile | C7H4BrNO | CID 21893708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. 2-Bromo-6-hydroxybenzonitrile | CAS#:73289-85-7 | Chemsrc [chemsrc.com]
- 9. fishersci.com [fishersci.com]
- 10. aksci.com [aksci.com]
- 11. 2-ブロモ-3-メチルベンゾニトリル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 12. carlroth.com [carlroth.com]
- 13. capotchem.com [capotchem.com]
- 14. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to the Key Reactive Sites of 2-Bromo-6-methylbenzonitrile
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-6-methylbenzonitrile stands as a cornerstone scaffold in contemporary organic synthesis, offering a trifecta of reactive sites that can be selectively manipulated to construct complex molecular architectures. This guide provides a comprehensive exploration of the molecule's reactivity, underpinned by a deep dive into the electronic and steric interplay of its constituent functional groups: the bromo, methyl, and cyano moieties. We will dissect the primary avenues of chemical transformation, including metal-catalyzed cross-coupling at the carbon-bromine bond, nucleophilic and electrophilic substitutions on the aromatic ring, and the versatile chemistry of the nitrile group. This document is designed to be a definitive resource, merging fundamental principles with actionable, field-tested protocols to empower scientists in leveraging this compound as a strategic building block in pharmaceutical and materials science discovery.
Strategic Importance and Molecular Overview
In the landscape of synthetic intermediates, this compound (C₈H₆BrN) is a molecule of significant strategic value.[1] Its utility arises from the orthogonal reactivity of its three key functional groups, which allows for a programmed, stepwise elaboration of the molecular framework. This attribute is particularly prized in the synthesis of polysubstituted aromatic compounds, a common motif in a vast array of biologically active molecules and advanced materials. A thorough understanding of the molecule's electronic architecture is paramount to predicting and controlling its chemical behavior.
-
The Cyano Group (-CN): A potent electron-withdrawing group via both induction and resonance, the nitrile functionality deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the meta-position. The carbon atom of the nitrile itself is electrophilic, rendering it susceptible to nucleophilic addition.
-
The Bromo Group (-Br): As a halogen, bromine exerts a deactivating inductive effect and a weaker, activating resonance effect, making it an ortho-, para-director in electrophilic aromatic substitution. Crucially, the C-Br bond is the primary site for a plethora of powerful metal-catalyzed cross-coupling reactions.
-
The Methyl Group (-CH₃): An electron-donating group through hyperconjugation, the methyl substituent activates the aromatic ring towards electrophilic substitution, directing incoming groups to the ortho and para positions.
The synergistic and antagonistic effects of these substituents create a nuanced reactivity map, which this guide will navigate in detail.
The Carbon-Bromine Bond: A Hub for Cross-Coupling Chemistry
The C(sp²)-Br bond is arguably the most versatile and widely exploited reactive site on the this compound core. Its participation in palladium-, nickel-, and copper-catalyzed cross-coupling reactions provides a robust platform for the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: Forging Biaryl Linkages
The Suzuki-Miyaura reaction is a preeminent method for the synthesis of biaryl compounds, involving the coupling of an aryl halide with an organoboron reagent.
Experimental Protocol: Synthesis of 2-Methyl-6-phenylbenzonitrile
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv), an arylboronic acid (1.2-1.5 equiv), and a suitable base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv).[2][3]
-
Catalyst and Solvent Addition: Add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 equiv) or a combination of a palladium precursor like Pd₂(dba)₃ (0.025 equiv) and a phosphine ligand such as SPhos (0.1 equiv).[2][4] Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[2][4]
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by a suitable chromatographic method (e.g., TLC or LC-MS). Reaction times can range from 4 to 24 hours.[2]
-
Work-up and Purification: Upon completion, cool the reaction to ambient temperature and quench with water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).[4] The combined organic layers are then washed with brine, dried over anhydrous Na₂SO₄ or MgSO₄, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Causality in Protocol Design:
-
Catalyst System: The choice of palladium source and ligand is critical and often substrate-dependent. Ligands like SPhos are known to be effective for sterically hindered substrates.[4]
-
Base: The base is essential for the transmetalation step of the catalytic cycle. The choice of base can influence the reaction rate and yield.[5]
-
Solvent: A biphasic solvent system is often employed to dissolve both the organic-soluble reactants and the inorganic base.[4]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a direct route to aryl alkynes by reacting an aryl halide with a terminal alkyne in the presence of palladium and copper(I) catalysts.[6][7]
Experimental Protocol: General Procedure
-
Reaction Setup: To a degassed solution of this compound (1.0 equiv) in a suitable solvent system like THF/Et₃N, add Pd(PPh₃)₄ (0.15 equiv) and CuI (0.3 equiv).[8]
-
Alkyne Addition: After further degassing, add the terminal alkyne (1.0 equiv) dropwise.
-
Reaction Conditions: Stir the reaction mixture at room temperature for several hours (e.g., 16 hours) or until completion as monitored by TLC.[8]
-
Work-up and Purification: Standard aqueous work-up followed by extraction and chromatographic purification affords the desired alkynylated product.
Buchwald-Hartwig Amination: Constructing C-N Bonds
This powerful palladium-catalyzed reaction enables the formation of aryl amines from aryl halides and a wide range of amine coupling partners.[9][10][11]
Experimental Protocol: General Procedure
-
Reaction Setup: In an inert atmosphere glovebox or Schlenk line, combine a palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%), a suitable phosphine ligand (e.g., XPhos, 10 mol%), the amine (1.2 equiv), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 equiv) in an appropriate solvent such as toluene.[12]
-
Substrate Addition: Add this compound (1.0 equiv) to the mixture.
-
Reaction Conditions: Heat the reaction mixture, typically in the range of 80-110 °C, and monitor for completion.
-
Work-up and Purification: After cooling, the reaction is quenched, and the product is isolated through extraction and purified by chromatography or crystallization.
The Nitrile Group: A Gateway to Diverse Functionalities
The cyano group is a versatile functional handle that can be readily transformed into other valuable functionalities such as carboxylic acids, amines, and aldehydes.
Hydrolysis to Carboxylic Acid
The nitrile can be hydrolyzed under either acidic or basic conditions to yield 2-bromo-6-methylbenzoic acid.[13]
Experimental Protocol: Acid-Catalyzed Hydrolysis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, carefully add this compound to a solution of concentrated sulfuric acid and water.[14]
-
Heating: Heat the mixture to reflux (typically 100-120 °C) with vigorous stirring.[14]
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.[14]
-
Work-up: Cool the reaction mixture and carefully pour it over crushed ice. The precipitated carboxylic acid is collected by filtration, washed with cold water, and dried.[14]
Experimental Protocol: Base-Catalyzed Hydrolysis
-
Reaction Setup: Dissolve this compound in an alcohol/water mixture in a round-bottom flask. Add an aqueous solution of a strong base like NaOH or KOH (3-5 equiv).[14]
-
Heating: Heat the mixture to reflux with vigorous stirring.[14]
-
Work-up: After cooling, remove the alcohol under reduced pressure. Dissolve the residue in water and acidify with a strong acid (e.g., concentrated HCl) to a pH of 2-3 to precipitate the carboxylic acid.[14] Collect the solid by filtration.
Reduction to Amine or Aldehyde
The nitrile group can be fully reduced to a primary amine or partially reduced to an aldehyde, depending on the choice of reducing agent.
-
Reduction to Amine: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the nitrile to the corresponding benzylamine.[14][15][16]
-
Reduction to Aldehyde: A less reactive, sterically hindered reducing agent such as diisobutylaluminium hydride (DIBAL-H) can be used to achieve partial reduction to the aldehyde, which is formed upon aqueous work-up of the intermediate imine.[1][16][17]
The Aromatic Ring: Susceptibility to Nucleophilic Aromatic Substitution (SNAr)
The presence of the strongly electron-withdrawing nitrile group activates the aromatic ring towards nucleophilic attack, particularly at the carbon atom bearing the bromine leaving group. This allows for the displacement of bromide by a range of strong nucleophiles.
Figure 1: Generalized mechanism for the SNAr reaction on this compound.
Key Factors for a Successful SNAr Reaction:
-
Strong Nucleophile: The reaction requires a potent nucleophile (e.g., alkoxides, thiolates, amides).
-
Electron-Withdrawing Group: The cyano group is essential for stabilizing the negatively charged intermediate (Meisenheimer complex) through resonance.
-
Leaving Group: While fluoride is often the best leaving group in SNAr due to its high electronegativity which polarizes the C-F bond for initial attack, bromide is still a competent leaving group.
-
Solvent: Polar aprotic solvents (e.g., DMSO, DMF) are typically used to enhance the reactivity of the nucleophile.
Summary and Outlook
The reactivity of this compound is a testament to the power of substituent effects in directing chemical transformations. The molecule offers three distinct and addressable reactive sites, providing chemists with a versatile toolkit for the synthesis of complex targets. The C-Br bond is the premier site for the construction of new carbon-carbon and carbon-heteroatom bonds via cross-coupling chemistry. The nitrile group serves as a valuable precursor to carboxylic acids, amines, and aldehydes. Finally, the electron-deficient nature of the aromatic ring allows for nucleophilic aromatic substitution. A strategic and informed approach to the chemistry of this compound will undoubtedly continue to fuel innovation in drug discovery and materials science.
Figure 2: A summary of the key reactive sites and their associated transformations for this compound.
References
- 1. This compound | C8H6BrN | CID 20296692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The mechanism for acidic hydrolysis of a nitrile resembles the ba... | Study Prep in Pearson+ [pearson.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Computational Study of Chemical Reactivity Using Information-Theoretic Quantities from Density Functional Reactivity Theory for Electrophilic Aromatic Substitution Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. CN102795993B - Preparation method of 2-bromo-6-fluorobenzoic acid - Google Patents [patents.google.com]
- 11. znaturforsch.com [znaturforsch.com]
- 12. benchchem.com [benchchem.com]
- 13. arkat-usa.org [arkat-usa.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Commercial availability and suppliers of 2-Bromo-6-methylbenzonitrile
An In-Depth Technical Guide to the Commercial Availability and Strategic Sourcing of 2-Bromo-6-methylbenzonitrile
Authored by a Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound (CAS No. 77532-78-6), focusing on its commercial availability, key suppliers, and strategic considerations for its procurement and application in a research and development setting.
Introduction: The Strategic Importance of this compound
This compound is a substituted aromatic nitrile that serves as a highly versatile building block in synthetic organic chemistry. Its structure, featuring a nitrile group, a bromine atom, and a methyl group on the benzene ring, offers multiple reaction sites for constructing complex molecular architectures. The ortho-positioning of the bromine and methyl groups provides unique steric and electronic properties that can be exploited for regioselective transformations, making it a valuable intermediate in the synthesis of pharmaceutical compounds and other advanced materials.[1]
The strategic value of this compound lies in its utility in forming carbon-carbon and carbon-heteroatom bonds. The bromine atom is particularly amenable to various cross-coupling reactions, while the nitrile group can be transformed into amines, carboxylic acids, or amides.[1] This versatility makes a reliable supply chain and a thorough understanding of the material's properties critical for any research program that depends on it.
Physicochemical Properties and Identification
A precise understanding of a reagent's properties is fundamental to its successful application and safe handling. The key identifiers and properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 77532-78-6 | [2][3] |
| Molecular Formula | C₈H₆BrN | [2][4] |
| Molecular Weight | 196.04 g/mol | [2][3] |
| IUPAC Name | This compound | [2] |
| Physical Form | Solid / Powder | [4][5] |
| Melting Point | 63 - 68 °C | [5][6] |
| Storage | Sealed in dry, room temperature | [3] |
Commercial Availability and Supplier Overview
This compound is readily available from a range of chemical suppliers, catering to different scales of research from milligrams for initial screening to kilograms for pilot studies. The choice of supplier often depends on a balance of purity, cost, availability, and the quality of supporting documentation.
Below is a comparative table of prominent suppliers. It is important to note that pricing is subject to change and may vary based on institutional contracts.
| Supplier | Brand/Partner | Typical Purity | Available Quantities | Indicative Price Range |
| Sigma-Aldrich | Ambeed, Inc. | 98% | 100 mg - 100 g | $12.65 - $1,136.20 |
| ChemShuttle | ChemShuttle | 95% | 10 g - 250 g | $300.00 - $4,000.00 |
| CymitQuimica | Fluorochem | 95% | 1 g - 100 g | €31.00 - €714.00 |
| BLD Pharm | BLD Pharm | N/A | Inquire for sizes | Inquire for pricing |
Disclaimer: Prices are indicative as of early 2026 and are for research use only. Researchers should always obtain a formal quote.
Strategic Sourcing and Quality Control Workflow
Caption: Strategic workflow for sourcing and qualifying chemical reagents.
Expertise Insight: The causality behind this rigorous process is to mitigate risk. A supplied material that deviates from the CoA in terms of purity or identity can invalidate weeks or months of research. For example, an uncharacterized impurity could inhibit a downstream catalytic reaction, leading to failed syntheses and misleading structure-activity relationship (SAR) data. The self-validating nature of this system lies in the in-house QC step (q2), which independently verifies the supplier's claims before the material is committed to an experimental campaign.
Applications in Synthetic Chemistry and Drug Discovery
The true value of this compound is demonstrated by its application in complex syntheses. Its substitution pattern makes it an ideal substrate for directed ortho-metalation (DoM) strategies and a versatile partner in palladium-catalyzed cross-coupling reactions.
Caption: Synthetic utility of this compound as a versatile building block.
Exemplary Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a generalized, well-established method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This serves as a foundational experiment for generating novel biaryl structures.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF)
Methodology:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Degassing: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This step is critical to prevent the oxidation of the palladium catalyst.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the anhydrous solvent, followed by the palladium catalyst.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Safety and Handling
According to its Safety Data Sheet (SDS), this compound presents several hazards.[5]
-
GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[2][5]
-
Pictogram: GHS07 (Exclamation mark).
Handling Precautions:
-
Use only in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[5][6]
-
Store in a tightly closed container in a dry, well-ventilated place.[3][5]
Conclusion
This compound is a commercially accessible and synthetically valuable building block for researchers in drug discovery and materials science. A successful research outcome is predicated not only on innovative synthetic design but also on the diligent sourcing and quality validation of such key starting materials. By partnering with reputable suppliers and implementing a robust internal QC workflow, research teams can ensure the integrity of their starting materials, leading to more reliable and reproducible scientific results.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C8H6BrN | CID 20296692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 77532-78-6|this compound|BLD Pharm [bldpharm.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.ie [fishersci.ie]
- 7. tcichemicals.com [tcichemicals.com]
A Technical Guide to 2-Bromo-6-methylbenzonitrile: Synthesis, Reactivity, and Applications in Modern Drug Discovery
Introduction: Unveiling a Versatile Synthetic Building Block
In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of molecular building blocks is paramount to the efficient construction of complex and novel chemical entities. 2-Bromo-6-methylbenzonitrile has emerged as a particularly valuable scaffold due to the orthogonal reactivity of its constituent functional groups. The presence of a nitrile, a bromine atom, and a methyl group on a benzene ring provides a rich platform for a diverse array of chemical transformations. This guide offers an in-depth exploration of this compound, from its fundamental properties and synthesis to its strategic application in the development of contemporary therapeutics, particularly in the realm of kinase inhibitors.
Nomenclature and Physicochemical Properties
The formal identification and an understanding of the physical characteristics of a compound are the bedrock of its application in a laboratory setting.
IUPAC Name: this compound[1]
Synonyms:
Table 1: Physicochemical and Spectroscopic Data
| Property | Value | Reference(s) |
| CAS Number | 77532-78-6 | [1] |
| Molecular Formula | C₈H₆BrN | [1] |
| Molecular Weight | 196.04 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 99 °C | |
| Boiling Point | 280.5±28.0 °C (Predicted) | |
| Density | 1.51±0.1 g/cm³ (Predicted) | |
| InChIKey | AEQBTIZIDSFIGT-UHFFFAOYSA-N | [1][2] |
| SMILES | CC1=C(C(=CC=C1)Br)C#N | [1] |
Synthesis of this compound: A Mechanistic Approach
The most direct and industrially scalable synthesis of this compound is achieved through the Sandmeyer reaction, a cornerstone of aromatic chemistry for converting primary anilines into a variety of functional groups.[3][4][5][6] The starting material for this synthesis is 2-amino-6-methylbenzonitrile.
The Sandmeyer Reaction: A Radical-Nucleophilic Aromatic Substitution
The Sandmeyer reaction is a two-step process initiated by the diazotization of a primary aromatic amine, followed by a copper(I)-catalyzed nucleophilic substitution.[3] The reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism, which is supported by the observation of biaryl byproducts.[3]
Diagram 1: The Sandmeyer Reaction Mechanism
References
- 1. This compound | C8H6BrN | CID 20296692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C8H6BrN) [pubchemlite.lcsb.uni.lu]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lscollege.ac.in [lscollege.ac.in]
Methodological & Application
Palladium-Catalyzed Cyanation of 2-Bromoarenes: A Comprehensive Guide for Researchers
The introduction of a nitrile group onto an aromatic ring is a cornerstone transformation in modern organic synthesis. Aryl nitriles are not only prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials, but they also serve as versatile synthetic intermediates, readily convertible to amines, amides, carboxylic acids, and tetrazoles.[1][2] Among the various methods to achieve this, the palladium-catalyzed cyanation of aryl halides has emerged as a particularly robust and versatile strategy.[3][4] This application note provides a detailed protocol and in-depth technical guide for the palladium-catalyzed cyanation of 2-bromoarenes, tailored for researchers, scientists, and drug development professionals.
The Strategic Advantage of Palladium-Catalyzed Cyanation
Historically, the synthesis of aryl nitriles often relied on classical methods like the Sandmeyer and Rosenmund-von Braun reactions.[5] These approaches, however, typically require harsh reaction conditions and the use of stoichiometric, highly toxic copper(I) cyanide.[5] The advent of palladium-catalyzed cross-coupling reactions has offered a milder and more functional group tolerant alternative.[1][2] The first palladium-catalyzed cyanation was reported by Takagi in 1973, employing potassium cyanide with bromo- and iodoarenes.[3][6] Since then, significant advancements have been made in catalyst systems, ligands, and, crucially, the cyanide source, to enhance efficiency, safety, and reproducibility.[1][4]
A significant challenge in palladium-catalyzed cyanation is the potential for catalyst deactivation by excess cyanide ions, which can poison the active palladium species at various stages of the catalytic cycle.[7][8][9] Modern protocols have largely overcome this issue through the use of less soluble or complexed cyanide sources and highly efficient catalyst systems.[5][10]
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the palladium-catalyzed cyanation of aryl halides proceeds through a Pd(0)/Pd(II) catalytic cycle, analogous to other cross-coupling reactions like the Buchwald-Hartwig amination.[9][11][12] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide, forming a Pd(II)-aryl intermediate.
-
Transmetalation (Cyanide Exchange): The halide on the Pd(II) complex is exchanged for a cyanide group from the cyanide source.
-
Reductive Elimination: The aryl group and the cyanide ligand couple and are eliminated from the palladium center, affording the desired aryl nitrile product and regenerating the active Pd(0) catalyst.
Excess cyanide can interfere with each of these steps, leading to the formation of inactive palladium-cyanide complexes.[7][8] The choice of ligand is critical to stabilize the palladium center and facilitate the desired reaction pathway.[13]
Figure 1: A simplified representation of the catalytic cycle for the palladium-catalyzed cyanation of an aryl bromide.
Protocol: Palladium-Catalyzed Cyanation of 2-Bromoarenes with Potassium Hexacyanoferrate(II)
This protocol utilizes the non-toxic and air-stable potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) as the cyanide source, which has gained popularity as a safer alternative to alkali metal cyanides and zinc cyanide.[5][14] The use of a palladacycle precatalyst is recommended as it can prevent catalyst poisoning during the in situ formation of the active catalyst.[5][15]
Reagents and Equipment
-
2-Bromoarene substrate
-
Palladium(II) acetate (Pd(OAc)₂) or a suitable palladacycle precatalyst (e.g., XPhos Palladacycle)[5]
-
Buchwald ligand (e.g., XPhos)
-
Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O)
-
Sodium carbonate (Na₂CO₃)
-
Anhydrous, degassed solvent (e.g., N,N-Dimethylacetamide (DMAc) or 1,4-dioxane)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating block or oil bath
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification (separatory funnel, round-bottom flasks, silica gel for column chromatography)
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Experimental Procedure
Reaction Setup (under inert atmosphere):
-
To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the 2-bromoarene (1.0 mmol, 1.0 equiv).
-
Add potassium hexacyanoferrate(II) trihydrate (0.4 mmol, 0.4 equiv).
-
Add sodium carbonate (2.0 mmol, 2.0 equiv).
-
Add the palladium precatalyst (e.g., Pd(OAc)₂; 0.02 mmol, 2 mol%) and the ligand (e.g., XPhos; 0.04 mmol, 4 mol%). If using a palladacycle, add the appropriate amount as per the manufacturer's recommendation (typically 1-2 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent (e.g., DMAc, 5 mL) via syringe.
-
Seal the flask or vial and place it in a preheated heating block or oil bath at the desired temperature (typically 120-140 °C).[6][16]
Reaction Monitoring and Workup:
-
Stir the reaction mixture vigorously for the specified time (typically 12-24 hours). The reaction progress can be monitored by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Purification:
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-cyanoarene product.
Key Reaction Parameters and Optimization
The success of the palladium-catalyzed cyanation is highly dependent on the careful selection of several key parameters. The following table summarizes common choices and their rationale.
| Parameter | Common Choices | Rationale and Considerations |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Palladacycles[5] | Pd(II) sources require in situ reduction to the active Pd(0) species. Palladacycles are often more efficient as they can prevent catalyst poisoning during this activation step.[5] |
| Ligand | XPhos, dppf, P(t-Bu)₃[5][6] | Bulky, electron-rich phosphine ligands are generally preferred as they promote oxidative addition and reductive elimination while stabilizing the palladium center.[13] |
| Cyanide Source | K₄[Fe(CN)₆], Zn(CN)₂, NaCN, KCN, CuSCN[6][17][18] | K₄[Fe(CN)₆] is a non-toxic and safe alternative.[5] Zn(CN)₂ is also widely used but is more toxic.[5][17] The low solubility of these salts in organic solvents helps to avoid high concentrations of free cyanide, thus minimizing catalyst deactivation.[5] |
| Base | Na₂CO₃, K₂CO₃, K₃PO₄[6][13] | The base is crucial for the reaction, though its exact role can be complex. It may be involved in the regeneration of the active catalyst or in facilitating the cyanide transfer. |
| Solvent | DMAc, DMF, 1,4-dioxane, toluene[6][16][19] | High-boiling polar aprotic solvents are commonly used to ensure solubility of the reactants and to allow for elevated reaction temperatures. |
| Temperature | 100-150 °C[6][16] | Higher temperatures are often required to drive the reaction to completion, especially with less reactive aryl bromides. |
Troubleshooting and Field-Proven Insights
-
Low Conversion: If the reaction stalls, consider increasing the temperature, catalyst loading, or reaction time. Ensure that the solvent is anhydrous and thoroughly degassed, as oxygen can deactivate the catalyst.
-
Catalyst Deactivation: If catalyst poisoning is suspected, using a palladacycle precatalyst can be beneficial.[5] Alternatively, a ligand-free protocol in a solvent like DMAc has been shown to be effective in some cases, as the solvent itself can play a stabilizing role.[19][20]
-
Substrate Scope: Electron-deficient 2-bromoarenes generally react more readily than electron-rich ones. For challenging substrates, a more active ligand or a higher reaction temperature may be necessary. The presence of sterically hindering groups near the bromine atom can also slow down the reaction.
-
Safety: While K₄[Fe(CN)₆] is considered non-toxic, it is still crucial to handle all reagents in a well-ventilated fume hood and wear appropriate personal protective equipment. Acidic workup conditions should be avoided to prevent the generation of highly toxic hydrogen cyanide gas.
Conclusion
The palladium-catalyzed cyanation of 2-bromoarenes is a powerful and practical method for the synthesis of valuable aryl nitriles. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can achieve high yields and functional group tolerance. The use of safer cyanide sources like K₄[Fe(CN)₆] further enhances the appeal of this methodology, making it a valuable tool in both academic and industrial settings.
References
- 1. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments and perspectives in palladium-catalyzed cyanation of aryl halides: synthesis of benzonitriles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. research.rug.nl [research.rug.nl]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. Efficient palladium-catalyzed cyanation of aryl/heteroaryl bromides with K4[Fe(CN)6] in t-BuOH–H2O using tris(2-morpholinophenyl)phosphine as a ligand - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. mdpi.com [mdpi.com]
- 18. Palladium-catalyzed cyanation of aryl halides with CuSCN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 20. pubs.acs.org [pubs.acs.org]
The Strategic Application of 2-Bromo-6-methylbenzonitrile in the Synthesis of Pharmaceutical Intermediates
Introduction: Unlocking Molecular Complexity with a Versatile Building Block
In the landscape of modern pharmaceutical development, the efficient construction of complex molecular architectures is paramount. The strategic selection of starting materials can significantly impact the synthetic route's efficiency, cost-effectiveness, and ultimate success. 2-Bromo-6-methylbenzonitrile, a seemingly simple aromatic compound, has emerged as a highly versatile and valuable building block in the synthesis of a diverse array of pharmaceutical intermediates. Its unique substitution pattern, featuring a bromine atom ortho to a methyl group and a nitrile moiety, provides a rich platform for a variety of chemical transformations. This guide provides an in-depth exploration of the applications of this compound, with a focus on detailed protocols for its use in key synthetic reactions that are foundational to drug discovery and development.
The bromine atom serves as a key functional handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.[1] The adjacent methyl group can introduce steric hindrance that influences the regioselectivity of reactions and can also be a site for further functionalization. The nitrile group, a versatile functional group in its own right, can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, further expanding the synthetic possibilities. This combination of reactive sites makes this compound a powerful tool for accessing a wide range of substituted aromatic structures, which are prevalent in many therapeutic agents, including kinase inhibitors and other targeted therapies.[2][3]
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of a reagent is crucial for its safe and effective use in the laboratory.
| Property | Value |
| Molecular Formula | C₈H₆BrN |
| Molecular Weight | 196.05 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 58-62 °C |
| Boiling Point | 265.5 °C at 760 mmHg |
| Solubility | Soluble in common organic solvents such as THF, DMF, and toluene. |
Safety Information: this compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, always consult the latest Safety Data Sheet (SDS).
Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions
The true synthetic utility of this compound is most prominently demonstrated in palladium-catalyzed cross-coupling reactions. These transformations have revolutionized the way medicinal chemists approach the synthesis of complex molecules, offering mild and efficient methods for bond formation.[1]
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, typically between an aryl or vinyl halide and an organoboron compound.[4] This reaction is instrumental in the synthesis of biaryl and heteroaryl structures, which are common motifs in many drug molecules.[5]
Reaction Principle: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[4]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Synthesis of a Biaryl Intermediate
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization of the reaction conditions may be necessary for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
In a separate vial, weigh the palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol) and add them to the reaction flask.
-
Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) to the flask.
-
Seal the flask with a septum and degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of C-N bonds from aryl halides and amines.[1][6] This reaction is of immense importance in medicinal chemistry as nitrogen-containing heterocycles and arylamines are ubiquitous in pharmaceuticals.[7]
Reaction Principle: The catalytic cycle for the Buchwald-Hartwig amination is similar to that of the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[6]
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Detailed Protocol: Synthesis of an Arylamine Intermediate
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine. The choice of ligand and base is crucial and may require optimization.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
XPhos or a suitable Buchwald ligand (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.4-2.0 equiv)
-
Toluene or 1,4-Dioxane (anhydrous)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.01 mmol) and XPhos (0.02 mmol).
-
Evacuate and backfill the tube with argon (repeat three times).
-
Add this compound (1.0 mmol), the amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Wash the filtrate with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired arylamine.
Downstream Transformations of the Nitrile Group
The nitrile functionality in the products derived from this compound offers a gateway to further molecular diversification, which is a key strategy in the optimization of lead compounds in drug discovery.
Caption: Key downstream transformations of the nitrile group.
Conclusion: A Strategic Asset in the Chemist's Toolbox
This compound stands out as a strategically valuable starting material for the synthesis of pharmaceutical intermediates. Its capacity to undergo selective and high-yielding palladium-catalyzed cross-coupling reactions, coupled with the versatility of the nitrile group for subsequent transformations, provides medicinal chemists with a powerful platform to efficiently generate libraries of complex and diverse molecules. The protocols outlined in this guide serve as a robust starting point for researchers, scientists, and drug development professionals to harness the full potential of this versatile building block in their quest for novel therapeutics.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Design and synthesis of CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. ocf.berkeley.edu [ocf.berkeley.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-6-methylbenzonitrile
Introduction: Navigating the Challenges of Sterically Hindered Substrates
The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[4] The reaction's broad substrate scope and functional group tolerance have rendered traditional methods for C-N bond formation, such as nucleophilic aromatic substitution or the Ullmann condensation, largely obsolete in many applications due to their often harsh reaction conditions and limited scope.[1]
This guide focuses on a particularly challenging substrate: 2-bromo-6-methylbenzonitrile. The ortho-substitution on both sides of the bromine atom introduces significant steric hindrance, which can impede the crucial oxidative addition step in the catalytic cycle. Furthermore, the presence of a nitrile group adds an electronic dimension that must be considered when optimizing reaction conditions.
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals aiming to successfully perform the Buchwald-Hartwig amination on this and other sterically demanding substrates. We will delve into the mechanistic underpinnings of the reaction, offer a detailed analysis of critical reaction parameters, and present a robust, step-by-step protocol for the amination of this compound.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species.[3][5] The currently accepted mechanism involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[6]
dot digraph "Buchwald-Hartwig Catalytic Cycle" { graph [layout=circo, overlap=false, splines=true, bgcolor="#F1F3F4"]; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#5F6368"];
"Pd(0)L2" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Oxidative Addition Complex" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Amine Complex" [fillcolor="#FBBC05", fontcolor="#202124"]; "Amido Complex" [fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [shape=ellipse, style=rounded, fillcolor="#FFFFFF"];
"Pd(0)L2" -> "Oxidative Addition Complex" [label="Ar-X"]; "Oxidative Addition Complex" -> "Amine Complex" [label="R2NH"]; "Amine Complex" -> "Amido Complex" [label="Base, -HBX"]; "Amido Complex" -> Product [label="Reductive Elimination"]; Product -> "Pd(0)L2" [label="Ar-NR2"]; } axdot
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
-
Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide (Ar-X) to the active Pd(0) catalyst, forming a Pd(II) complex.[5][7] For sterically hindered substrates like this compound, this step is often rate-limiting. The use of bulky, electron-rich phosphine ligands is crucial to facilitate this transformation.[4]
-
Amine Coordination and Deprotonation: The amine then coordinates to the Pd(II) complex. A base is required to deprotonate the coordinated amine, forming a palladium-amido intermediate.[5][8] The choice of base is critical and depends on the pKa of the amine and the sensitivity of functional groups on the substrates.[8][9]
-
Reductive Elimination: The final step is reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the Pd(0) catalyst, allowing the cycle to continue.[3][5]
Reaction Parameters and Optimization: A Guide to Rational Design
The success of the Buchwald-Hartwig amination of this compound hinges on the judicious selection of the catalyst, ligand, base, and solvent. The steric hindrance and electronic nature of the substrate necessitate a carefully optimized system.
| Parameter | Recommendation for this compound | Rationale and Considerations |
| Palladium Precursor | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate) | Pd₂(dba)₃ is a common Pd(0) source, while Pd(OAc)₂ is an air-stable Pd(II) precursor that is reduced in situ to the active Pd(0) catalyst.[7][9] Pre-catalysts, which are often more stable and lead to more efficient formation of the active catalyst, are also an excellent choice.[9] |
| Ligand | Bulky biarylphosphine ligands (e.g., XPhos, SPhos, BrettPhos) | For sterically hindered aryl halides, bulky and electron-rich phosphine ligands are essential to promote both oxidative addition and reductive elimination.[1][4][10] The choice of ligand can also minimize side reactions like hydrodehalogenation.[7] BrettPhos is particularly effective for coupling primary amines.[2] |
| Base | Strong alkoxide bases (e.g., NaOtBu, KOtBu, LHMDS) | A strong base is generally required to facilitate the deprotonation of the amine.[5][9] Sodium tert-butoxide (NaOtBu) is a common and effective choice.[8] However, if the amine coupling partner has base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ might be necessary, though this could lead to lower reaction rates.[2][9] |
| Solvent | Anhydrous, non-polar aprotic solvents (e.g., Toluene, Dioxane, THF) | These solvents are commonly used in Buchwald-Hartwig aminations.[2][5] Toluene is often a good starting point due to its ability to dissolve the reagents and its suitable boiling point for reactions requiring heat. Chlorinated solvents should be avoided as they can inhibit the reaction.[9] |
| Temperature | 80-110 °C | Elevated temperatures are typically required to overcome the activation energy for the oxidative addition of sterically hindered aryl halides.[5][9] |
| Amine Source | Primary or secondary amine | The choice of amine will depend on the desired product. The reactivity of the amine can influence the choice of ligand and base.[9] |
Experimental Protocol: Buchwald-Hartwig Amination of this compound
This protocol provides a robust starting point for the amination of this compound with a generic primary amine (R-NH₂). Optimization may be required for specific amines.
Materials:
-
This compound (1.0 equiv)
-
Primary amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv, 2 mol%)
-
XPhos (0.04 equiv, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
dot digraph "Experimental_Workflow" { graph [rankdir="LR", bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Arial", fontcolor="#5F6368"];
subgraph "cluster_Preparation" { label = "Reaction Setup"; bgcolor = "#E8F0FE"; A [label="1. Add Pd₂(dba)₃, XPhos, and NaOtBu to a Schlenk flask."]; B [label="2. Evacuate and backfill with Argon (3x)."]; C [label="3. Add this compound and amine."]; D [label="4. Add anhydrous toluene via syringe."]; A -> B -> C -> D; }
subgraph "cluster_Reaction" { label = "Reaction"; bgcolor = "#E6F4EA"; E [label="5. Heat to 100 °C with stirring."]; F [label="6. Monitor by TLC or LC-MS."]; E -> F; }
subgraph "cluster_Workup" { label = "Work-up and Purification"; bgcolor = "#FCE8E6"; G [label="7. Cool to RT, dilute with Et₂O."]; H [label="8. Wash with NaHCO₃(aq) and brine."]; I [label="9. Dry organic layer (MgSO₄), filter, and concentrate."]; J [label="10. Purify by column chromatography."]; G -> H -> I -> J; }
D -> E; F -> G; } axdot
Caption: Experimental workflow for the Buchwald-Hartwig amination.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and sodium tert-butoxide (1.4 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon three times.
-
Addition of Reagents: Under a positive pressure of argon, add this compound (1.0 equiv) and the primary amine (1.2 equiv).
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[11][12]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Drying and Concentration: Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Safety Precautions:
-
Palladium reagents and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.
-
Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle with appropriate personal protective equipment.
-
Anhydrous solvents are flammable. Use in a well-ventilated area away from ignition sources.
-
The reaction should be performed under an inert atmosphere as the active catalyst is sensitive to air.
Conclusion
The Buchwald-Hartwig amination of sterically hindered substrates like this compound is a challenging yet achievable transformation. Success relies on a rational approach to reaction optimization, with careful consideration of the catalyst system and reaction conditions. The use of bulky, electron-rich biarylphosphine ligands is paramount to overcoming the steric impediment to oxidative addition. This guide provides a solid foundation for researchers to develop efficient and high-yielding protocols for the synthesis of complex aryl amines, thereby accelerating discovery in medicinal chemistry and related fields.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. name-reaction.com [name-reaction.com]
- 4. m.youtube.com [m.youtube.com]
- 5. jk-sci.com [jk-sci.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 8. benchchem.com [benchchem.com]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. web.uvic.ca [web.uvic.ca]
Application Notes and Protocols for Sonogashira Coupling of 2-Bromo-6-methylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: Synthesizing Substituted Alkynes via Sonogashira Coupling
The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, catalyzed by a palladium complex and typically a copper(I) co-catalyst, has found widespread application in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][3] The ability to construct intricate molecular architectures under relatively mild conditions makes the Sonogashira coupling an indispensable reaction for medicinal chemists and drug development professionals.[1][3]
This guide provides detailed protocols and technical insights for the Sonogashira coupling of 2-Bromo-6-methylbenzonitrile, a sterically hindered and electronically distinct aryl bromide. The presence of the ortho-methyl group introduces steric hindrance around the reaction center, while the nitrile group can influence the electronic properties of the aromatic ring. These factors necessitate careful consideration and optimization of reaction conditions to achieve high coupling efficiency.
We will explore two robust protocols: the classical copper-co-catalyzed Sonogashira coupling and a modern copper-free variant, which can be advantageous in preventing the formation of alkyne homocoupling byproducts (Glaser coupling) and simplifying product purification.[2][4]
Mechanistic Overview: The Catalytic Cycles
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][5] Understanding these cycles is crucial for troubleshooting and optimizing the reaction.
Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound) to form a Pd(II) complex.[1][5]
-
Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkyne group to the Pd(II) complex.[1][6]
-
Reductive Elimination: The resulting Pd(II) complex undergoes reductive elimination to yield the desired substituted alkyne product and regenerate the active Pd(0) catalyst.[1]
Copper Cycle:
-
π-Alkyne Complex Formation: The copper(I) co-catalyst coordinates with the terminal alkyne, increasing its acidity.[5]
-
Deprotonation: A base deprotonates the alkyne to form a copper acetylide intermediate.[6][7] This is a critical step facilitated by the base.[7]
In copper-free protocols, the mechanism is slightly different. The deprotonated alkyne is thought to coordinate directly with the palladium center, followed by reductive elimination.[1]
Visualizing the Catalytic Pathway
Caption: Figure 1: Simplified Catalytic Cycles of the Sonogashira Coupling.
Protocol 1: Classical Copper-Co-Catalyzed Sonogashira Coupling
This protocol utilizes the traditional palladium-copper catalytic system, which is generally robust and effective for a wide range of substrates.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially available | |
| Terminal Alkyne | ≥98% | Commercially available | |
| Pd(PPh₃)₂Cl₂ | 98% | Commercially available | Palladium precatalyst. |
| Copper(I) Iodide (CuI) | 99.99% | Commercially available | Co-catalyst; should be a fine powder. |
| Triphenylphosphine (PPh₃) | 99% | Commercially available | Ligand to stabilize the Pd(0) species. |
| Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | Anhydrous, ≥99.5% | Commercially available | Serves as both the base and often the solvent. |
| Toluene or THF | Anhydrous | Commercially available | Optional co-solvent. |
Step-by-Step Experimental Procedure
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv, 2 mol%), and CuI (0.04 equiv, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Addition of Reagents: Under a positive pressure of inert gas, add the terminal alkyne (1.2 equiv) and anhydrous triethylamine (or DIPEA) as the solvent. If a co-solvent is used, add anhydrous toluene or THF.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or heat to 50-70 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Filtration: Filter the mixture through a pad of celite to remove the palladium and copper salts. Wash the celite pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride solution to remove the amine base, followed by a brine wash.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Rationale for Reagent Choices
-
Palladium Precatalyst: Pd(PPh₃)₂Cl₂ is a common and relatively air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[5]
-
Copper(I) Iodide: CuI is the most common copper co-catalyst and is crucial for the formation of the copper acetylide intermediate, which facilitates the transmetalation step.[6]
-
Phosphine Ligand: Triphenylphosphine (PPh₃) is a widely used ligand that stabilizes the palladium catalyst. For sterically hindered substrates like this compound, more sterically demanding and electron-rich phosphine ligands, such as Buchwald ligands (e.g., XPhos, SPhos), may improve reaction rates and yields.[8][9]
-
Base: An amine base like triethylamine or DIPEA is essential to neutralize the hydrohalic acid byproduct and to facilitate the deprotonation of the terminal alkyne.[6][7]
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous for substrates that are sensitive to copper or when alkyne homocoupling is a significant side reaction.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially available | |
| Terminal Alkyne | ≥98% | Commercially available | |
| (AllylPdCl)₂ | 98% | Commercially available | Palladium precatalyst. |
| P(t-Bu)₃ or cataCXium® A | ≥98% | Commercially available | Bulky, electron-rich phosphine ligand. |
| Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially available | Inorganic base. |
| N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) | Anhydrous | Commercially available | Solvent. |
Step-by-Step Experimental Procedure
-
Catalyst Preparation (in situ): In a flame-dried Schlenk flask under an inert atmosphere, dissolve (AllylPdCl)₂ (0.01 equiv, 1 mol%) and the phosphine ligand (e.g., P(t-Bu)₃, 0.04 equiv, 4 mol%) in the anhydrous solvent (DMF or MeCN). Stir for 10-15 minutes at room temperature to form the active Pd(0) catalyst.
-
Addition of Reagents: To the catalyst solution, add this compound (1.0 equiv), the terminal alkyne (1.5 equiv), and the inorganic base (e.g., Cs₂CO₃, 2.0 equiv).
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to 80-100 °C. The optimal temperature will depend on the reactivity of the alkyne and the steric hindrance of the aryl bromide.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool to room temperature and add water.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or diethyl ether) three times.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration and Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel.
Rationale for Reagent Choices
-
Palladium Precatalyst and Ligand: The combination of (AllylPdCl)₂ and a bulky, electron-rich phosphine ligand like P(t-Bu)₃ or cataCXium® A is highly effective for the copper-free Sonogashira coupling of aryl bromides.[9][10][11] These ligands promote the oxidative addition and reductive elimination steps.[12]
-
Base: An inorganic base like cesium carbonate is often used in copper-free protocols. Its solubility in organic solvents can be a factor, and in some cases, a stronger base might be required.[11]
-
Solvent: Polar aprotic solvents like DMF or acetonitrile are commonly used in copper-free Sonogashira reactions.
Experimental Workflow Visualization
Caption: Figure 2: General Experimental Workflow for Sonogashira Coupling.
Troubleshooting and Optimization
For a challenging substrate like this compound, optimization may be necessary.
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | - Inactive catalyst- Insufficiently strong base- Low reaction temperature | - Use a more active palladium precatalyst/ligand system (e.g., Buchwald ligands).- Switch to a stronger base (e.g., K₃PO₄, Cs₂CO₃).- Increase the reaction temperature. |
| Alkyne Homocoupling (Glaser Coupling) | - Presence of oxygen- High copper catalyst loading | - Ensure rigorous inert atmosphere conditions.- Reduce the amount of copper catalyst or switch to a copper-free protocol. |
| Decomposition of Starting Material or Product | - High reaction temperature- Prolonged reaction time | - Lower the reaction temperature.- Monitor the reaction closely and stop it once the starting material is consumed. |
Conclusion
The Sonogashira coupling is a highly effective method for the synthesis of substituted alkynes from this compound. By carefully selecting the appropriate catalytic system—either the classical palladium-copper combination or a modern copper-free variant—and optimizing the reaction conditions, researchers can achieve high yields of the desired products. The protocols and insights provided in this guide serve as a starting point for the successful application of this important cross-coupling reaction in drug discovery and development.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 3. researchgate.net [researchgate.net]
- 4. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. fiveable.me [fiveable.me]
- 7. benchchem.com [benchchem.com]
- 8. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 9. 膦配体 [sigmaaldrich.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
The Versatile Building Block: A Guide to the Synthesis of Substituted Heterocycles from 2-Bromo-6-methylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking Molecular Complexity
In the landscape of modern medicinal chemistry and materials science, the strategic construction of complex molecular architectures is paramount. Substituted heterocycles form the backbone of a vast array of pharmaceuticals and functional materials, making their efficient synthesis a critical endeavor[1]. 2-Bromo-6-methylbenzonitrile has emerged as a particularly valuable and versatile starting material in this pursuit. Its unique arrangement of a nitrile group, a bromine atom, and a methyl group on an aromatic ring provides multiple reactive handles for a diverse range of chemical transformations. This guide provides a detailed exploration of the synthetic utility of this compound, offering in-depth application notes and protocols for the synthesis of a variety of substituted heterocycles.
The strategic placement of the bromo and cyano groups allows for sequential or tandem reactions, including powerful transition-metal-catalyzed cross-coupling and cyclization reactions[2][3]. The methyl group, while seemingly simple, can influence the reactivity of the aromatic ring and can be a site for further functionalization in more advanced synthetic schemes. This document will delve into the causality behind experimental choices, providing not just the "how" but also the "why" for each protocol, empowering researchers to adapt and innovate.
PART 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance. This compound is an excellent substrate for these transformations, primarily utilizing the reactivity of the carbon-bromine bond.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful method for creating biaryl structures and introducing alkyl, alkenyl, or alkynyl substituents[4][5]. In the context of this compound, this reaction allows for the facile introduction of a wide array of organic fragments at the 2-position.
Causality of Experimental Choices:
-
Catalyst System: The choice of palladium catalyst and ligand is crucial for a successful Suzuki coupling. A combination of a palladium source like Palladium(II) acetate (Pd(OAc)₂) and a sterically hindered, electron-rich phosphine ligand such as SPhos is often employed. The bulky ligand promotes the formation of a monoligated palladium(0) species, which is highly active in the oxidative addition step of the catalytic cycle. For nitrogen-containing substrates, which can sometimes inhibit the catalyst, robust ligand systems are essential[6].
-
Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are commonly used. The choice of base can influence the reaction rate and yield, with stronger bases often being more effective but potentially leading to side reactions with sensitive functional groups[5].
-
Solvent System: A mixture of an organic solvent, such as 1,4-dioxane or toluene, and water is typically used. The water is necessary to dissolve the inorganic base and facilitate the transmetalation step. Degassing the solvent is critical to remove dissolved oxygen, which can oxidize and deactivate the palladium(0) catalyst[6][7].
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium phosphate (K₃PO₄) (2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Catalyst and Ligand Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio, 0.1-0.2 M concentration).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS, usually 4-24 hours).
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 88 |
| 3 | 3-Thienylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 110 | 85 |
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds, a crucial linkage in many biologically active molecules[8][9][10][11]. This reaction allows for the coupling of this compound with a wide range of primary and secondary amines.
Causality of Experimental Choices:
-
Ligand Selection: The choice of ligand is paramount in Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as XPhos or DavePhos, are often necessary to facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle. These ligands stabilize the palladium center and promote the desired C-N bond formation over competing side reactions[9].
-
Base Strength: A strong, non-nucleophilic base is typically required to deprotonate the amine, making it a more potent nucleophile for the coupling reaction. Sodium tert-butoxide (NaOtBu) is a common choice. However, for substrates with base-sensitive functional groups, milder bases like cesium carbonate may be employed, often requiring higher reaction temperatures or longer reaction times[12].
-
Amine Scope: The reaction is broadly applicable to various amines, including anilines, alkylamines, and heterocyclic amines. The steric and electronic properties of the amine can influence the reaction efficiency.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2.5 mol%) and the phosphine ligand (e.g., XPhos, 2-5 mol%).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Reagent Addition: Under the inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), the amine (1.2 equiv), and the base (e.g., NaOtBu, 1.4 equiv).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane (0.1-0.2 M concentration).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS, usually 2-18 hours).
-
Work-up and Purification: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.
PART 2: Synthesis of Fused Heterocycles via Cyclization Reactions
The presence of both a bromo and a cyano group in this compound provides a unique opportunity for the synthesis of fused heterocyclic systems through intramolecular or tandem cyclization reactions.
Synthesis of Isoquinolones
A notable application is the synthesis of isoquinolone derivatives, which are prevalent scaffolds in pharmacologically active compounds[13][14][15][16][17]. An efficient method involves a base-promoted SNAr reaction with a ketone followed by a copper-catalyzed cyclization.
Causality of Experimental Choices:
-
Base: A strong base like potassium tert-butoxide (KOtBu) is essential to deprotonate the α-carbon of the ketone, generating the enolate nucleophile required for the initial SNAr reaction[16].
-
Lewis Acid Catalyst: A Lewis acid, such as copper(II) acetate (Cu(OAc)₂), is crucial for catalyzing the subsequent intramolecular cyclization of the enaminone intermediate. The copper likely coordinates to the nitrile nitrogen, activating it for nucleophilic attack by the enamine nitrogen[13][14][15][16][17].
-
Solvent: Anhydrous toluene is an effective solvent for this transformation, as it is relatively non-polar and has a suitable boiling point for the reaction temperature[16].
Experimental Protocol: Synthesis of 4-Methyl-3-phenylisoquinolin-1(2H)-one
-
Reaction Setup: In a sealed tube, combine this compound (0.5 mmol, 1.0 equiv), acetophenone (1.0 mmol, 2.0 equiv), copper(II) acetate (Cu(OAc)₂, 10 mol%), and potassium tert-butoxide (KOtBu) (1.5 mmol, 3.0 equiv).
-
Solvent Addition: Add anhydrous toluene (4.0 mL).
-
Reaction Execution: Seal the tube and heat the reaction mixture at 100 °C for 10 hours.
-
Work-up and Purification: After cooling, quench the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired isoquinolone.
Synthesis of Phenanthridines
Phenanthridine and its derivatives are another important class of nitrogen-containing heterocycles with a wide range of biological activities, including DNA intercalation[18][19]. While direct synthesis from this compound is less commonly reported, a plausible route involves a Suzuki coupling followed by an intramolecular cyclization.
Conceptual Workflow:
-
Suzuki Coupling: A Suzuki coupling of this compound with a suitable boronic acid (e.g., 2-formylphenylboronic acid) would yield a biaryl intermediate.
-
Cyclization: The resulting biaryl, containing a nitrile and an aldehyde in proximity, could then undergo a reductive cyclization or a condensation with an amine followed by cyclization to form the phenanthridine core. Various transition metal catalysts, including rhodium and iron, have been employed for phenanthridine synthesis through different cyclization strategies[18][19].
Visualization: Conceptual Workflow for Phenanthridine Synthesis
Caption: Conceptual workflow for the synthesis of phenanthridines.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a diverse range of substituted heterocycles. Its utility is demonstrated through its successful application in powerful palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, as well as in elegant cyclization strategies to construct fused heterocyclic systems like isoquinolones. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers in medicinal chemistry, drug development, and materials science, facilitating the discovery and development of novel and functional molecules. The careful selection of catalysts, ligands, bases, and reaction conditions, grounded in a solid understanding of the underlying reaction mechanisms, is key to harnessing the full synthetic potential of this remarkable starting material.
References
- 1. Editorial: Six-membered heterocycles: their synthesis and bio applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Isoquinolone Synthesis through SNAr Reaction of 2-Halobenzonitriles with Ketones Followed by Cyclization [organic-chemistry.org]
- 15. Isoquinolone synthesis through S(N)Ar reaction of 2-halobenzonitriles with ketones followed by cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Come-back of phenanthridine and phenanthridinium derivatives in the 21st century - PMC [pmc.ncbi.nlm.nih.gov]
- 19. BJOC - Come-back of phenanthridine and phenanthridinium derivatives in the 21st century [beilstein-journals.org]
Application Notes and Protocols: 2-Bromo-6-methylbenzonitrile in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of 2-Bromo-6-methylbenzonitrile in Advanced Materials Synthesis
This compound is a versatile aromatic building block poised for significant applications in the realm of materials science, particularly in the burgeoning field of organic electronics. Its molecular architecture, featuring a reactive bromine atom, an electron-withdrawing nitrile group, and a sterically influential methyl group, offers a unique combination of properties that can be strategically exploited for the synthesis of novel functional materials. The bromine atom serves as a prime handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the construction of complex molecular frameworks. The nitrile moiety imparts desirable electronic characteristics, often functioning as an electron-accepting unit in donor-acceptor architectures, which are fundamental to the design of advanced materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The ortho-methyl group provides steric hindrance that can influence the conformation of the final molecule, potentially leading to materials with improved solubility, film-forming properties, and photophysical characteristics.
This guide provides an in-depth exploration of the applications of this compound in materials science, with a focus on its use in the synthesis of cutting-edge organic electronic materials. We will delve into the rationale behind its use, present detailed, field-proven protocols for its incorporation into functional molecules, and discuss the characterization of the resulting materials.
Core Applications in Organic Electronics
The unique electronic and structural attributes of this compound make it an excellent precursor for several classes of organic electronic materials.
Thermally Activated Delayed Fluorescence (TADF) Emitters for High-Efficiency OLEDs
The development of efficient and stable blue and deep-red emitters remains a critical challenge in OLED technology. TADF materials have emerged as a promising solution, as they can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons. The design of TADF molecules typically involves the spatial separation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), leading to a small singlet-triplet energy splitting (ΔEST).
This compound is an ideal building block for the acceptor core of TADF emitters. The electron-withdrawing nature of the benzonitrile unit helps to lower the LUMO energy level. Through cross-coupling reactions, electron-donating moieties (such as carbazole or acridine derivatives) can be attached to the 2-position of the benzonitrile ring, creating a donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) framework with the desired HOMO-LUMO separation. The methyl group can provide steric hindrance to enforce a twisted conformation between the donor and acceptor units, which is often beneficial for achieving a small ΔEST.
Conjugated Polymers for Organic Photovoltaics and Field-Effect Transistors
Conjugated polymers are the active materials in a wide range of organic electronic devices. The electronic properties of these polymers can be finely tuned by alternating electron-donating and electron-accepting units along the polymer backbone. This compound can be used as a monomer in polymerization reactions, such as Suzuki or Stille polycondensation, to introduce electron-accepting benzonitrile units into the polymer chain. This can lead to polymers with tailored band gaps, absorption spectra, and charge transport properties suitable for applications in OPVs and OFETs.
Hole Transport Materials (HTMs) for Perovskite and Organic Solar Cells
Efficient hole transport materials are crucial for the performance and stability of perovskite solar cells (PSCs) and OPVs.[1] The core of a good HTM should have appropriate HOMO energy levels for efficient hole extraction from the active layer, as well as good hole mobility and film-forming properties. While not a conventional donor, the benzonitrile moiety can be incorporated into larger molecular structures for HTMs to fine-tune their electronic properties and morphological stability. For instance, this compound can be functionalized via Buchwald-Hartwig amination with electron-rich amine cores to create novel HTM architectures.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the application of this compound in the synthesis of advanced materials. These protocols are based on established synthetic methodologies and are intended to serve as a robust starting point for researchers.
Protocol 1: Synthesis of a Donor-Acceptor TADF Emitter via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the synthesis of a hypothetical, yet representative, D-A type TADF emitter, 2-(9,9-diphenyl-9H-fluoren-2-yl)-6-methylbenzonitrile , using this compound and a fluorenylboronic acid derivative.
Reaction Principle:
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound.[2] The catalytic cycle involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid in the presence of a base, and finally reductive elimination to form the C-C bond and regenerate the catalyst.[3]
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Equiv. |
| This compound | 77532-78-6 | 196.05 | 1.0 | 1.0 |
| (9,9-Diphenyl-9H-fluoren-2-yl)boronic acid | 269064-01-3 | 362.22 | 1.2 | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.05 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 3.0 | 3.0 |
| Toluene | 108-88-3 | 92.14 | 15 mL | - |
| Ethanol | 64-17-5 | 46.07 | 5 mL | - |
| Deionized Water | 7732-18-5 | 18.02 | 5 mL | - |
Equipment:
-
100 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Inert gas (Nitrogen or Argon) supply
-
Standard glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Experimental Workflow:
Caption: General workflow for the synthesis of a TADF emitter.
Step-by-Step Procedure:
-
Reaction Setup: To the 100 mL three-neck round-bottom flask, add this compound (1.0 mmol, 196 mg), (9,9-diphenyl-9H-fluoren-2-yl)boronic acid (1.2 mmol, 435 mg), and potassium carbonate (3.0 mmol, 415 mg).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg) to the flask.
-
Inert Atmosphere: Equip the flask with a reflux condenser and a gas inlet. Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere.
-
Solvent Addition: Through the condenser, add degassed toluene (15 mL), ethanol (5 mL), and deionized water (5 mL). The solvents should be degassed by bubbling with nitrogen or argon for at least 20 minutes prior to use.
-
Reaction: With vigorous stirring, heat the reaction mixture to reflux (approximately 90-100 °C).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 1:4 Ethyl acetate/Hexane). The disappearance of the starting material (this compound) indicates the completion of the reaction (typically 12-24 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and add 50 mL of ethyl acetate and 50 mL of water.
-
Extraction: Shake the separatory funnel and allow the layers to separate. Collect the organic layer. Extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Drying and Concentration: Combine all organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient eluent system (e.g., starting with pure hexane and gradually increasing the polarity with ethyl acetate) to afford the pure product.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Expected Outcome:
The reaction should yield 2-(9,9-diphenyl-9H-fluoren-2-yl)-6-methylbenzonitrile as a white to off-white solid. The yield will vary depending on the reaction scale and purity of the reagents but can be expected to be in the range of 70-90% based on similar reported reactions.
Causality and Trustworthiness:
-
Choice of Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used, robust catalyst for Suzuki couplings.
-
Base: Potassium carbonate is a moderately strong base that is effective in activating the boronic acid for transmetalation without causing unwanted side reactions.
-
Solvent System: The toluene/ethanol/water mixture provides a good medium for dissolving both the organic and inorganic reagents and facilitates the catalytic cycle.
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.
Safety and Handling
This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation. Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide range of advanced materials. Its strategic combination of a reactive bromine atom, an electron-withdrawing nitrile group, and a sterically influential methyl group allows for the rational design and synthesis of novel organic electronic materials with tailored properties. The protocols and application notes provided in this guide are intended to empower researchers to explore the full potential of this compound in their materials science endeavors, from high-efficiency OLEDs to next-generation solar cells.
References
Strategic Approaches to the Formylation of Substituted Benzonitriles: A Guide for Synthetic Chemists
An Application Note for the Synthesis of Formylated Benzonitriles
Abstract
Formylated benzonitriles, or cyanobenzaldehydes, are invaluable building blocks in medicinal chemistry and materials science, serving as precursors to a wide array of complex molecular architectures. However, their synthesis presents a unique challenge due to the electronic properties of the nitrile group. This application note provides a comprehensive guide for researchers on the experimental procedures for formylating substituted benzonitriles. We delve into three core strategies: the direct reduction of the nitrile moiety, directed ortho-metalation for regioselective formylation, and the classical electrophilic aromatic substitution on highly activated systems. This guide emphasizes the causality behind procedural choices, offers detailed, field-tested protocols, and includes comparative data to aid in method selection.
Introduction: The Synthetic Challenge
The formylation of an aromatic ring is a cornerstone transformation in organic synthesis. Yet, the benzonitrile scaffold poses a significant hurdle. The strongly electron-withdrawing and deactivating nature of the cyano group (-CN) renders the aromatic ring resistant to standard electrophilic formylation methods like the Vilsmeier-Haack or Gattermann reactions, which typically require electron-rich substrates.[1][2] Therefore, successful formylation of benzonitriles necessitates strategies that either bypass this deactivation or operate on substrates where other powerful activating groups are present.
This document outlines three robust and reliable methodologies, providing detailed protocols to empower chemists to select and execute the optimal strategy based on their specific substrate and desired product.
Methodology I: Direct Reductive Formylation via Stephen Aldehyde Synthesis
The most direct route to a cyanobenzaldehyde from a dicyanobenzene, or the conversion of the nitrile group itself into an aldehyde on a substituted benzonitrile, is the Stephen aldehyde synthesis. This reaction avoids electrophilic attack on the deactivated ring by instead reducing the nitrile group to an aldehyde.[3]
Mechanism Insight: The reaction proceeds in two main stages. First, the nitrile is treated with anhydrous stannous chloride (SnCl₂) and dry hydrogen chloride (HCl) gas. This forms an aldimine-tin chloride complex which precipitates from the reaction mixture.[3][4] In the second stage, this stable intermediate is hydrolyzed with water to yield the final aldehyde.[5] The anhydrous conditions in the first step are critical to prevent premature hydrolysis of the tin(II) chloride and the intermediate salt.[5]
Caption: Mechanism of the Stephen Aldehyde Synthesis.
Protocol 2.1: Stephen Synthesis of 4-Methoxybenzaldehyde from 4-Methoxybenzonitrile
This protocol details the conversion of a substituted benzonitrile to the corresponding benzaldehyde.
Materials:
-
4-Methoxybenzonitrile
-
Anhydrous Stannous Chloride (SnCl₂)
-
Anhydrous Diethyl Ether
-
Hydrogen Chloride (gas)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, gas inlet tube, and a calcium chloride drying tube, suspend anhydrous stannous chloride (1.5 eq.) in anhydrous diethyl ether (5 mL per gram of nitrile).
-
HCl Saturation: Cool the stirred suspension to 0 °C in an ice bath. Bubble dry hydrogen chloride gas through the suspension until it is saturated (approx. 30-45 minutes).
-
Substrate Addition: Add 4-methoxybenzonitrile (1.0 eq.) to the cold suspension. Continue stirring at 0 °C and bubble HCl gas for another 1-2 hours.
-
Intermediate Formation: Allow the mixture to warm to room temperature and stir for 12-24 hours. A crystalline white or yellow precipitate of the aldimine tin chloride complex will form.[3]
-
Hydrolysis: Collect the precipitate by filtration under a nitrogen atmosphere. Wash it with a small amount of anhydrous ether. Transfer the solid to a separate flask and add water. Heat the mixture on a steam bath with vigorous stirring for 1 hour to effect hydrolysis.
-
Extraction: Cool the mixture to room temperature. Extract the aqueous layer three times with dichloromethane.
-
Workup: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude aldehyde by vacuum distillation or recrystallization.
Trustworthiness Check: The formation of a precipitate is a key visual indicator of reaction progress. The reaction is generally more efficient for aromatic nitriles than aliphatic ones.[4]
Methodology II: Directed ortho-Metalation (DoM) and Formylation
For regioselective formylation ortho to a specific substituent, Directed ortho-Metalation is an exceptionally powerful tool. This strategy circumvents the nitrile's deactivating effect by employing an organolithium base to deprotonate a specific, sterically accessible ortho-position, guided by a directing metalating group (DMG). While the nitrile group itself is a poor DMG, other substituents on the ring (e.g., -OMe, -CONR₂, -NHCOtBu) can direct the lithiation. The resulting aryllithium intermediate is then quenched with a formylating agent like N,N-dimethylformamide (DMF).[6]
Causality: The choice of an organolithium reagent (e.g., n-butyllithium) is crucial due to its high basicity.[7] The reaction must be conducted under strictly anhydrous conditions and at low temperatures (typically -78 °C) to prevent side reactions and decomposition of the organolithium species. DMF serves as an efficient C1 electrophile to introduce the formyl group.
Caption: Workflow for Directed ortho-Metalation and Formylation.
Protocol 3.1: DoM Formylation of 2-Methoxybenzonitrile
This protocol describes the formylation of 2-methoxybenzonitrile at the C3 position, directed by the methoxy group.
Materials:
-
2-Methoxybenzonitrile
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask with a magnetic stirrer, nitrogen inlet, and a rubber septum. Maintain a positive pressure of nitrogen throughout the reaction.
-
Substrate Solution: Add 2-methoxybenzonitrile (1.0 eq.) to the flask and dissolve it in anhydrous THF (10 mL per gram of nitrile). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: While maintaining the temperature at -78 °C, slowly add n-BuLi (1.1 eq.) dropwise via syringe over 15 minutes. Stir the resulting solution at -78 °C for 1 hour.
-
Formylation: Add anhydrous DMF (3.0 eq.) dropwise to the reaction mixture. Ensure the internal temperature does not rise above -70 °C. Stir at -78 °C for an additional 2 hours.
-
Quenching: Slowly quench the reaction by adding saturated aqueous NH₄Cl solution while the flask is still in the cold bath.
-
Workup: Allow the mixture to warm to room temperature. Transfer it to a separatory funnel and add ethyl acetate. Wash the organic layer with water (2x) and brine (1x).
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo. Purify the crude product by flash column chromatography on silica gel.
Methodology III: Electrophilic Formylation of Activated Benzonitriles
While challenging, classical electrophilic aromatic substitution is feasible if the benzonitrile ring is sufficiently activated by one or more potent electron-donating groups (EDGs), such as hydroxyl (-OH) or methoxy (-OMe) groups. In these cases, the "push-pull" electronic effect of the EDG can overcome the deactivating nature of the nitrile, making the ring nucleophilic enough to react with a mild electrophile. The Vilsmeier-Haack reaction is a prime example.[8][9]
Mechanism Insight: The reaction first involves the formation of the electrophilic "Vilsmeier reagent," a chloroiminium salt, from DMF and a chlorinating agent like phosphorus oxychloride (POCl₃).[10] The activated aromatic ring then attacks this electrophile. Subsequent hydrolysis of the resulting iminium ion during aqueous workup furnishes the aldehyde.[9] Formylation typically occurs ortho or para to the strongest activating group.[8]
Caption: Mechanism of the Vilsmeier-Haack Reaction.
Protocol 4.1: Vilsmeier-Haack Formylation of 4-Hydroxybenzonitrile
This protocol outlines the formylation of 4-hydroxybenzonitrile, where the hydroxyl group provides the necessary activation.
Materials:
-
4-Hydroxybenzonitrile
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus Oxychloride (POCl₃)
-
Ice
-
Saturated aqueous Sodium Acetate (NaOAc)
-
Ethyl Acetate
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried flask under a nitrogen atmosphere, cool anhydrous DMF (5.0 eq.) to 0 °C in an ice bath. Add POCl₃ (1.5 eq.) dropwise with stirring. The formation of the Vilsmeier reagent is exothermic.[11] Allow the mixture to stir at 0 °C for 30 minutes.
-
Substrate Addition: Add a solution of 4-hydroxybenzonitrile (1.0 eq.) in DMF to the prepared Vilsmeier reagent at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours. Monitor the reaction progress by TLC.
-
Hydrolysis: Cool the reaction mixture back to room temperature and pour it carefully onto crushed ice in a beaker.
-
Neutralization: With vigorous stirring, slowly add saturated sodium acetate solution until the pH of the mixture is between 6 and 7. This will hydrolyze the intermediate and precipitate the product.[11]
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Comparative Analysis of Formylation Strategies
The optimal choice of formylation method is highly dependent on the substitution pattern of the benzonitrile substrate.
| Methodology | Primary Mechanism | Substrate Requirement | Regioselectivity | Key Advantages | Key Limitations |
| Stephen Synthesis | Nitrile Reduction | Any benzonitrile | N/A (acts on the nitrile group) | Direct conversion of the nitrile to an aldehyde; tolerant of many ring substituents. | Requires anhydrous conditions and handling of HCl gas; stoichiometric tin waste.[5] |
| Directed ortho-Metalation | C-H Activation | Must have a directing group (ortho to the target position) | Excellent; exclusively ortho to the directing group. | High regioselectivity; access to sterically hindered products. | Requires strictly anhydrous/inert conditions and cryogenic temperatures; sensitive to electrophilic functional groups. |
| Vilsmeier-Haack | Electrophilic Substitution | Must have strong activating group(s) (e.g., -OH, -OR) | Governed by activating group (ortho/para) | Operationally simple; uses common reagents. | Not suitable for electron-neutral or deactivated benzonitriles; corrosive reagents.[8] |
Safety and Handling
-
Stephen Synthesis: Stannous chloride is harmful if swallowed. Hydrogen chloride is a corrosive gas and must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Directed ortho-Metalation: Organolithium reagents like n-BuLi are pyrophoric and react violently with water. All manipulations must be performed under an inert atmosphere (nitrogen or argon) using syringe techniques. Anhydrous solvents are mandatory.
-
Vilsmeier-Haack: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water, releasing HCl gas. It is also toxic and a lachrymator. Always handle in a fume hood with appropriate gloves and eye protection.
Conclusion
The successful formylation of substituted benzonitriles is readily achievable through careful selection of a synthetic strategy tailored to the substrate's electronic and structural features. For direct conversion of the nitrile, the Stephen synthesis is the method of choice. For precise regiochemical control adjacent to an existing substituent, directed ortho-metalation offers unparalleled selectivity. Finally, for benzonitriles bearing strong activating groups, the classical Vilsmeier-Haack reaction provides a reliable and straightforward route. By understanding the principles and protocols outlined in this guide, researchers can confidently incorporate valuable cyanobenzaldehyde motifs into their synthetic programs.
References
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Stephen aldehyde synthesis - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. grokipedia.com [grokipedia.com]
- 6. resources.saylor.org [resources.saylor.org]
- 7. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 10. youtube.com [youtube.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions for 2-Bromo-6-methylbenzonitrile
Welcome to our dedicated technical support center for optimizing the Suzuki-Miyaura cross-coupling reaction with 2-Bromo-6-methylbenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are looking to efficiently synthesize biaryl compounds using this sterically hindered and electronically modulated substrate. Here, we will delve into the nuances of this reaction, providing practical, field-tested advice in a direct question-and-answer format to troubleshoot common issues and answer frequently asked questions.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific experimental challenges you might face when working with this compound.
Q1: My reaction shows low to no conversion of this compound. What are the primary factors to investigate?
A1: Low or no conversion in the Suzuki coupling of this compound often points to issues with the catalytic cycle, specifically the oxidative addition or transmetalation steps, which are sensitive to steric hindrance. The ortho-methyl group on your substrate significantly impedes the approach of the palladium catalyst.
-
Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may be ineffective. The steric bulk of the substrate necessitates the use of more robust catalytic systems. Bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos, RuPhos), are designed to promote oxidative addition with hindered aryl bromides.[1][2][3] N-heterocyclic carbene (NHC) ligands are also an excellent alternative.[4][5] Consider using a pre-catalyst for more reliable generation of the active Pd(0) species.[6][7]
-
Base Selection: The base is critical for activating the boronic acid for transmetalation.[8][9] For sterically hindered couplings, stronger bases are often required. While carbonates like K₂CO₃ or Cs₂CO₃ are common, consider switching to a phosphate base like K₃PO₄.[2][8] The choice of base can significantly influence the reaction rate and yield.
-
Reaction Temperature: Higher temperatures are generally needed to overcome the activation energy barrier for sterically demanding substrates. If you are running the reaction at a lower temperature (e.g., 80 °C), try increasing it to 100-110 °C.
-
Inert Atmosphere: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can oxidize the Pd(0) catalyst and phosphine ligands, rendering them inactive.[10]
Q2: I'm observing significant formation of a byproduct that appears to be the debrominated starting material (6-methylbenzonitrile). What is causing this, and how can I prevent it?
A2: The formation of 6-methylbenzonitrile is a result of a common side reaction known as protodebromination (or dehalogenation).[11][12] This occurs when the aryl palladium intermediate reacts with a proton source instead of the boronic acid.
-
Solvent and Base Purity: Ensure your solvents are anhydrous and your base is of high purity. Water or other protic impurities can be a source of protons.
-
Boronic Acid Quality: Boronic acids can undergo protodeboronation, especially electron-deficient ones.[10] Use fresh, high-purity boronic acid. If protodeboronation of the coupling partner is suspected, consider using a more stable boronic ester, such as a pinacol ester.
-
Reaction Time: Prolonged reaction times at high temperatures can increase the likelihood of side reactions. Monitor your reaction by TLC or LC-MS and stop it once the starting material is consumed.
Q3: My main impurity is the homocoupling product of my boronic acid. How can I minimize this?
A3: Homocoupling of the boronic acid to form a biaryl byproduct is often caused by the presence of oxygen.[10][13] Oxygen can facilitate the oxidative coupling of two boronic acid molecules catalyzed by palladium.
-
Rigorous Degassing: This is the most critical factor. Ensure your solvent is thoroughly degassed before use. Techniques include sparging with an inert gas (Argon or Nitrogen) for 30-60 minutes or several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.
-
Stoichiometry: Using a slight excess of the boronic acid (1.1-1.2 equivalents) is common, but a large excess can sometimes favor homocoupling.
Q4: The reaction works, but the purification is difficult due to closely eluting impurities. What are my options?
A4: This is a common issue, especially when dealing with structurally similar starting materials, products, and byproducts.
-
Optimize Reaction Conditions: The best approach is to minimize byproduct formation in the first place by carefully optimizing the catalyst, ligand, base, and solvent as discussed above. A cleaner reaction will lead to easier purification.
-
Chromatography: If column chromatography is challenging, try different solvent systems or use a high-performance flash chromatography system. Sometimes a gradient elution can provide better separation.
-
Crystallization: If your product is a solid, crystallization can be a highly effective purification method.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Suzuki coupling reaction?
A1: The Suzuki coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[14][15][16]
-
Transmetalation: The organic group from the boronic acid (or boronate ester) is transferred to the palladium center, displacing the bromide. This step requires activation of the boronic acid by a base.[14][16][17]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[14][15][16]
Q2: Which palladium source is best for this reaction?
A2: While Pd(PPh₃)₄ is a common starting point, for a challenging substrate like this compound, it is often better to use a Pd(II) source like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a specific ligand.[4] This allows for more flexibility in choosing the optimal ligand for the reaction. Pre-formed palladium catalysts that incorporate a bulky, electron-rich ligand are also excellent choices as they are often more stable and efficient.[7]
Q3: What role does water play in the Suzuki coupling reaction?
A3: The Suzuki coupling is often performed in a biphasic solvent system, such as dioxane/water or toluene/water.[14] Water can help to dissolve the inorganic base (like K₂CO₃ or K₃PO₄) and facilitate the transmetalation step. However, the amount of water should be carefully controlled, as too much can lead to unwanted side reactions like protodeboronation.
Q4: Can I use a boronic ester instead of a boronic acid?
A4: Yes, boronic esters (e.g., pinacol esters) are excellent coupling partners in Suzuki reactions. They are often more stable than their corresponding boronic acids, which can be advantageous in preventing decomposition and side reactions like protodeboronation.[10][11]
Optimized Reaction Conditions for this compound
The following table provides a starting point for optimizing your reaction conditions. Yields are highly dependent on the specific boronic acid used and the precise reaction setup.
| Component | Recommendation | Rationale |
| Aryl Halide | This compound | Sterically hindered substrate. |
| Boronic Acid/Ester | 1.1 - 1.5 equivalents | Slight excess to drive the reaction to completion. |
| Palladium Source | Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%) | Allows for ligand screening. |
| Ligand | SPhos, XPhos, or RuPhos (4-10 mol%) | Bulky, electron-rich ligands are effective for sterically hindered substrates.[1][2] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Stronger bases facilitate transmetalation with hindered substrates.[8] |
| Solvent | Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) | Biphasic system to dissolve both organic and inorganic reagents. |
| Temperature | 100 - 110 °C | Higher temperature to overcome the activation barrier. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents catalyst and ligand degradation.[10] |
Detailed Experimental Protocol
This protocol provides a general procedure for the Suzuki coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
SPhos (0.04 equiv)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent system (e.g., 1,4-Dioxane and water in a 4:1 ratio) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing Key Concepts
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Caption: Troubleshooting decision tree for low yield.
References
- 1. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scite.ai [scite.ai]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. reddit.com [reddit.com]
- 14. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. byjus.com [byjus.com]
- 17. Suzuki reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 2-Bromo-6-methylbenzonitrile
This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 2-Bromo-6-methylbenzonitrile. It provides in-depth troubleshooting advice and answers to frequently asked questions, drawing upon established chemical principles and field-proven insights to ensure the successful synthesis and purification of this key chemical intermediate.
Troubleshooting Guide: Navigating Common Synthetic Challenges
This section addresses specific issues that may arise during the synthesis of this compound, primarily focusing on the common synthetic route via the Sandmeyer reaction of 2-amino-6-methylbenzonitrile.
Question 1: My Sandmeyer reaction is complete, but the crude product is a dark, oily residue instead of the expected solid. What are the likely causes and how can I resolve this?
Answer:
The observation of a dark, oily crude product is a common issue in Sandmeyer reactions and typically points to the presence of multiple impurities. The primary culprits are often phenolic byproducts and residual starting materials or reagents.
Root Cause Analysis:
-
Phenolic Impurities: The diazonium salt intermediate is susceptible to hydrolysis, especially if the reaction temperature is not strictly controlled, leading to the formation of 2-hydroxy-6-methylbenzonitrile. Phenolic compounds are often colored and can contribute to the oily nature of the crude product.
-
Incomplete Diazotization: If the initial diazotization of 2-amino-6-methylbenzonitrile is incomplete, the unreacted starting material will remain in the reaction mixture.
-
Side Reactions: Azo-coupling reactions can occur between the diazonium salt and other aromatic species present, leading to highly colored and often tarry byproducts.[1]
Troubleshooting Workflow:
-
Initial Work-up:
-
Ensure the reaction is thoroughly quenched to destroy any unreacted diazonium salts.
-
Perform an extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with a saturated sodium bicarbonate solution to remove acidic impurities, followed by a brine wash.
-
-
Purification Strategy:
-
Column Chromatography: This is the most effective method for separating the desired product from a complex mixture of impurities. A silica gel column with a gradient elution system, starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, is recommended.[2]
-
Recrystallization: If the product can be solidified, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be an effective purification step.[1][3]
-
Preventative Measures for Future Syntheses:
-
Strict Temperature Control: Maintain the temperature of the diazotization reaction between 0-5 °C to minimize the hydrolysis of the diazonium salt.
-
Controlled Addition of Reagents: Add the sodium nitrite solution slowly to the acidic solution of the amine to ensure complete diazotization and minimize side reactions.
Question 2: My purified product shows extra peaks in the 1H NMR spectrum that I cannot identify. What are the most probable impurities and how can I confirm their presence?
Answer:
The presence of unexpected peaks in the 1H NMR spectrum of your purified this compound suggests the presence of isomeric or structurally related impurities that may have co-eluted during chromatography or co-crystallized.
Common Impurities and Their Spectroscopic Signatures:
| Impurity | Likely Origin | Expected 1H NMR Signature |
| 2-Amino-6-methylbenzonitrile | Unreacted starting material | Aromatic protons shifted upfield compared to the product; presence of a broad singlet for the -NH2 group. |
| 2-Hydroxy-6-methylbenzonitrile | Hydrolysis of the diazonium salt | Aromatic protons with different chemical shifts; a broad singlet for the -OH group. |
| Isomeric Bromo-methylbenzonitriles | Impurities in the starting material or non-regioselective bromination | Different splitting patterns and chemical shifts in the aromatic region. |
| Biaryl Compounds | Radical coupling during the Sandmeyer reaction | Complex aromatic signals, potentially with a higher number of protons than the product. |
Analytical Confirmation:
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for separating isomers and other closely related impurities. A reverse-phase C18 column with a gradient of acetonitrile and water is a good starting point for method development.[4][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can provide both separation and mass information, which is invaluable for identifying unknown impurities. The mass spectrum will show the molecular ion peak and fragmentation patterns characteristic of the impurities.
-
2D NMR Spectroscopy: Techniques such as COSY and HMBC can help in elucidating the structure of unknown impurities by revealing proton-proton and proton-carbon correlations.
Impurity Identification Workflow:
References
Technical Support Center: Purification of 2-Bromo-6-methylbenzonitrile by Recrystallization
This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on the purification of 2-Bromo-6-methylbenzonitrile via recrystallization. It is designed to move beyond a simple protocol, offering in-depth troubleshooting and practical FAQs to address challenges encountered in the laboratory.
Core Principles and Compound Characteristics
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[1][2][3] The ideal solvent for recrystallization will dissolve the target compound (solute) sparingly or not at all at room temperature, but will readily dissolve it at an elevated temperature.[2][4] As the hot, saturated solution slowly cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a purer form, while impurities tend to remain dissolved in the surrounding solvent (mother liquor).[3][5]
Physical and Chemical Properties of this compound
A thorough understanding of the compound's properties is critical for designing an effective purification strategy.
| Property | Value | Source |
| IUPAC Name | This compound | [6] |
| CAS Number | 77532-78-6 | [6][7] |
| Molecular Formula | C₈H₆BrN | [6][8] |
| Molecular Weight | 196.04 g/mol | [6] |
| Appearance | White to off-white solid | [7] |
| Melting Point | 99 °C | [7] |
| Solubility | Soluble in common organic solvents like dichloromethane and toluene; low solubility in water is expected. | [9] |
| Storage | Store in a tightly sealed container in a dry, room temperature environment. | [7] |
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure. The optimal solvent and volumes should be determined empirically on a small scale first. A mixed-solvent system is often effective for this compound.
Recommended Solvent System: Ethanol/Water or Toluene/Hexanes.
Step-by-Step Methodology
-
Solvent Selection & Dissolution:
-
Place the crude this compound in an appropriately sized Erlenmeyer flask with a stir bar.
-
In a separate beaker, heat your primary solvent (e.g., ethanol or toluene) to its boiling point.
-
Add the minimum amount of hot solvent to the Erlenmeyer flask to just cover the solid.[10] Heat the flask on a hot plate with stirring to facilitate dissolution.
-
Continue adding small portions of the hot solvent until the solid completely dissolves. The goal is to create a saturated solution, so avoid adding a large excess of solvent.[1][11]
-
-
Decolorization (Optional):
-
Hot Filtration (if charcoal or insoluble impurities are present):
-
If charcoal or other solids are present, they must be removed while the solution is hot to prevent premature crystallization of the product.
-
Place a funnel with fluted filter paper over a clean, pre-heated Erlenmeyer flask.
-
Quickly pour the hot solution through the filter paper.
-
-
Crystallization:
-
Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a benchtop. Slow cooling is crucial for the formation of large, pure crystals.[1][13]
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal formation.[10]
-
-
Crystal Collection and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[3]
-
Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor. Using cold solvent minimizes the loss of the purified product.
-
-
Drying:
-
Leave the crystals in the funnel with the vacuum on for several minutes to pull air through and help them dry.
-
Transfer the purified crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven.[3]
-
Recrystallization Workflow Diagram
References
- 1. edu.rsc.org [edu.rsc.org]
- 2. Recrystallization [sites.pitt.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 5. youtube.com [youtube.com]
- 6. This compound | C8H6BrN | CID 20296692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound CAS#: 77532-78-6 [amp.chemicalbook.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. This compound Supplier & Manufacturer China | Properties, Uses, Safety Data, Price [nj-finechem.com]
- 10. youtube.com [youtube.com]
- 11. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 12. reddit.com [reddit.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Low Yields in the Cyanation of 2-Bromo-6-methylbenzonitrile
Welcome to the technical support center for the cyanation of 2-Bromo-6-methylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this specific transformation. The steric hindrance presented by the ortho-methyl group in this compound can make this reaction particularly sensitive to reaction conditions. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you improve your reaction yields and obtain consistent results.
I. Frequently Asked Questions (FAQs)
Q1: My cyanation reaction of this compound is resulting in very low yields. What are the most common general causes?
Low yields in the cyanation of sterically hindered aryl halides like this compound often stem from a few critical issues:
-
Catalyst Deactivation: The cyanide ion (CN⁻) can act as a poison to palladium and nickel catalysts.[1][2][3] Excess cyanide in the solution can bind strongly to the metal center, thereby inhibiting its participation in the catalytic cycle.[1][3]
-
Steric Hindrance: The methyl group ortho to the bromine atom significantly slows down the oxidative addition step, which is often the rate-determining step in palladium-catalyzed cross-coupling reactions.[4] This steric hindrance necessitates carefully chosen ligands that are both bulky enough to promote reductive elimination and sufficiently electron-rich to facilitate oxidative addition.
-
Sub-optimal Reaction Conditions: The choice of catalyst, ligand, solvent, base, and temperature is crucial for this challenging substrate. A generic protocol may not be effective. These parameters often require careful optimization.[3]
-
Poor Reagent Quality: The purity of the this compound, the cyanide source, and the solvent is critical. Water and other impurities can interfere with the reaction, particularly if using water-sensitive reagents or catalysts.[3]
Q2: I suspect my palladium catalyst is being poisoned by cyanide. How can I mitigate this?
Catalyst poisoning by excess cyanide is a well-documented problem.[1][2][3] Several strategies can be employed to maintain a low concentration of free cyanide in the reaction mixture:
-
Use of Zinc Cyanide (Zn(CN)₂): Zinc cyanide is less soluble in many organic solvents compared to alkali metal cyanides, which helps to maintain a low concentration of free cyanide ions.[1] It is a widely used reagent for palladium-catalyzed cyanations.[1][5]
-
Use of Potassium Ferrocyanide (K₄[Fe(CN)₆]): This non-toxic cyanide source is an excellent alternative.[6][7][8] The cyanide ions are released slowly from the stable iron complex, preventing high concentrations of free cyanide in the reaction mixture.[8]
-
Addition of a Co-catalyst or Additive: In some systems, additives like zinc flakes or zinc formate dihydrate can help to regenerate the active catalyst and mitigate poisoning.[9][10]
Q3: What are the best starting conditions for the cyanation of a sterically hindered substrate like this compound?
For a sterically hindered aryl bromide, a good starting point would be a palladium-catalyzed reaction using a bulky, electron-rich phosphine ligand. These ligands are known to accelerate the rate-limiting oxidative addition and the final reductive elimination steps.
| Component | Recommendation | Rationale |
| Catalyst | Pd(OAc)₂ or a pre-formed Pd(0) source like Pd₂(dba)₃ | Readily available and effective palladium sources. |
| Ligand | A bulky, electron-rich biarylphosphine ligand (e.g., XPhos, SPhos) or a dialkylbiarylphosphine ligand. | These ligands have proven effective for challenging cross-coupling reactions, including those with sterically hindered substrates.[11] |
| Cyanide Source | Zn(CN)₂ or K₄[Fe(CN)₆] | To minimize catalyst poisoning.[5][8] |
| Solvent | Anhydrous, polar aprotic solvents like DMF, DMAc, or Dioxane. | These solvents are commonly used for palladium-catalyzed cross-coupling reactions.[5][9] |
| Temperature | 80-120 °C | Higher temperatures are often required to overcome the activation barrier for sterically hindered substrates. |
II. In-Depth Troubleshooting Guide
This section is organized by common experimental observations to help you diagnose and solve specific problems.
Symptom 1: No or Minimal Product Formation (Low Conversion of Starting Material)
If you observe a significant amount of unreacted this compound, consider the following potential causes and solutions:
Potential Cause A: Inactive Catalyst
-
Explanation: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or it may have been deactivated by oxygen or other impurities.
-
Troubleshooting Steps:
-
Ensure Inert Atmosphere: Rigorously degas your solvent and reaction mixture and maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the experiment.
-
Use a Pre-formed Pd(0) Catalyst: Consider using a catalyst like Pd₂(dba)₃ to bypass the in-situ reduction step.
-
Check Reagent Purity: Ensure your solvent is anhydrous and your reagents are free from impurities that could interfere with the catalyst.
-
Potential Cause B: Inefficient Oxidative Addition
-
Explanation: The steric hindrance from the ortho-methyl group can significantly slow down the oxidative addition of the aryl bromide to the palladium center.
-
Troubleshooting Steps:
-
Optimize Ligand Choice: Switch to a bulkier and more electron-rich ligand. Ligands like t-BuXPhos have been shown to be effective for the cyanation of challenging aryl chlorides and may be beneficial here.[5]
-
Increase Reaction Temperature: Carefully increase the reaction temperature in increments of 10-20 °C. Monitor for potential decomposition of starting material or product.
-
Consider a Nickel Catalyst System: Nickel catalysts can sometimes be more effective for the cyanation of sterically hindered or electron-rich aryl halides.[6][7][12]
-
Symptom 2: Formation of Significant Side Products
The presence of unexpected products can provide valuable clues about what is going wrong in your reaction.
Side Product A: 2-Methylbenzonitrile (Protodebromination)
-
Explanation: This side product arises from the replacement of the bromine atom with a hydrogen atom. This can occur if there are sources of hydride in the reaction mixture or through certain catalyst decomposition pathways. In Buchwald-Hartwig aminations, this is a known side reaction, and similar principles can apply here.[13]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Water can sometimes be a source of protons that lead to protodehalogenation. Ensure all reagents and solvents are dry.
-
Scrutinize Reagents for Hydride Sources: Some bases or additives could potentially act as hydride donors.
-
Optimize Ligand and Base: The choice of ligand and base can influence the rate of the desired reaction versus side reactions. A systematic screen may be necessary.
-
Side Product B: 2-Bromo-6-methylbenzamide (Hydrolysis of the Product)
-
Explanation: If your reaction conditions are not strictly anhydrous, the desired nitrile product can be hydrolyzed to the corresponding amide, especially under acidic or basic conditions at elevated temperatures.[14][15][16][17][18]
-
Troubleshooting Steps:
-
Strictly Anhydrous Conditions: Use freshly distilled, anhydrous solvents and dry all glassware thoroughly.
-
Careful Work-up: During the reaction work-up, avoid prolonged exposure to acidic or basic aqueous solutions, especially at elevated temperatures.
-
Use a Milder Base: If possible, consider using a weaker, non-nucleophilic base.
-
Experimental Workflow & Key Decision Points
The following diagram illustrates a logical workflow for troubleshooting your cyanation reaction.
References
- 1. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 6. Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K4[Fe(CN)6] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Potassium hexacyanoferrate(ii)—a new cyanating agent for the palladium-catalyzed cyanation of aryl halides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 11. dspace.mit.edu [dspace.mit.edu]
- 12. mdpi.com [mdpi.com]
- 13. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 14. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. scite.ai [scite.ai]
- 17. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 18. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Stability and Handling of 2-Bromo-6-methylbenzonitrile in Synthetic Reactions
Welcome to the technical support center for 2-Bromo-6-methylbenzonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile, yet sensitive, building block in their synthetic endeavors. As a sterically hindered aryl halide, this compound is a valuable precursor for creating complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions. However, its unique electronic and steric properties can also lead to specific decomposition pathways that may compromise reaction yield and purity.
This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you anticipate and mitigate these challenges. Our goal is to empower you with the scientific rationale behind common experimental issues and to provide robust, field-proven protocols for successful reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound during reactions?
A1: The three most common decomposition or side-reaction pathways are:
-
Reductive Dehalogenation (Debromination): The bromine atom is replaced by a hydrogen atom, yielding 2-methylbenzonitrile. This is a prevalent side reaction in palladium-catalyzed processes, often promoted by hydride sources, certain ligands, or elevated temperatures.[1][2][3]
-
Hydrolysis of the Nitrile Group: Under strongly acidic or basic conditions, particularly with heating, the cyano group (-C≡N) can hydrolyze to a primary amide (-CONH₂) and subsequently to a carboxylic acid (-COOH).[4]
-
Homocoupling: Two molecules of this compound can couple to form a symmetrical biaryl dimer. This is a common side reaction in many cross-coupling protocols, particularly with highly active catalysts or improper stoichiometry.[5]
Q2: What are the ideal storage conditions for this reagent?
A2: this compound should be stored in a tightly sealed container in a cool, dry place, away from light. An inert atmosphere (nitrogen or argon) is recommended for long-term storage to prevent gradual degradation from atmospheric moisture and oxygen.
Q3: Is this compound particularly sensitive to strong bases or acids?
A3: Yes. Strong bases like sodium tert-butoxide can promote side reactions, including nitrile hydrolysis at elevated temperatures. Similarly, strong, hot aqueous acids will readily hydrolyze the nitrile group to a carboxylic acid.[4] Careful selection of milder bases (e.g., carbonates like K₂CO₃ or phosphates like K₃PO₄) is crucial for reactions like Suzuki-Miyaura or Buchwald-Hartwig couplings.
Q4: Which analytical techniques are best for detecting decomposition byproducts?
A4: A combination of techniques is ideal:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful tool. It can separate the starting material from byproducts and provide their mass-to-charge ratio, allowing for the confident identification of debrominated, hydrolyzed, or homocoupled products.
-
¹H NMR (Proton Nuclear Magnetic Resonance): NMR can quickly reveal the presence of the debrominated byproduct (2-methylbenzonitrile) by the appearance of a new aromatic proton signal in the region where the bromine atom was previously located.
-
GC-MS (Gas Chromatography-Mass Spectrometry): Useful for volatile byproducts and for quantifying the relative amounts of different components in the crude reaction mixture.
Troubleshooting Guide: Common Experimental Issues
Problem 1: Significant debromination (loss of bromine) is observed in my crude reaction mixture.
Root Cause Analysis: Reductive dehalogenation is a well-documented side reaction for aryl bromides in palladium-catalyzed reactions.[1][3][6] The catalytic cycle can be intercepted by a hydride source, leading to the formation of an aryl-hydrido-palladium intermediate, which then reductively eliminates to give the debrominated arene. Potential hydride sources can include solvents (like isopropanol at high temperatures), certain bases, or impurities in reagents. The choice of palladium catalyst and ligands also plays a critical role.
Solutions & Protocols:
-
Scrutinize Reagents for Hydride Sources: Avoid using reagents that can act as hydride donors. For instance, if using sodium borohydride (NaBH₄) in a prior step, ensure it is completely quenched and removed before proceeding.[2]
-
Optimize the Base and Solvent: Use an anhydrous, aprotic solvent (e.g., Toluene, Dioxane, CPME). If a co-solvent is needed, use degassed water instead of alcohols. Employ milder inorganic bases like K₂CO₃ or K₃PO₄, which are less likely to promote dehalogenation compared to alkoxides under harsh conditions.
-
Select the Appropriate Catalyst System: Catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can accelerate the desired cross-coupling pathway, outcompeting the rate of dehalogenation.[7]
-
Control Reaction Temperature: Do not overheat the reaction. Run small-scale trials at lower temperatures (e.g., 80 °C) before scaling up. Higher temperatures often increase the rate of dehalogenation.
Workflow: Minimizing Reductive Dehalogenation
Caption: A logical workflow for troubleshooting debromination.
Problem 2: My cross-coupling reaction is sluggish or fails, and I recover mostly starting material.
Root Cause Analysis: Failure of a cross-coupling reaction can stem from catalyst inhibition or deactivation. The nitrogen atom of the nitrile group in this compound can coordinate to the palladium center, especially with coordinatively unsaturated intermediates in the catalytic cycle.[5] This can sequester the active catalyst, preventing it from participating in the desired reaction. This issue is more pronounced with sterically hindered substrates where the oxidative addition step is already slow.
Solutions & Protocols:
-
Use Modern Catalyst Systems: Employ pre-formed palladium(II) precatalysts (e.g., G3 or G4 palladacycles) and bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands.[8] These systems are designed to be more resistant to inhibition and promote faster rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle.[9]
-
Increase Catalyst Loading: As a troubleshooting measure, increasing the catalyst loading (e.g., from 1 mol% to 3 mol%) can sometimes overcome partial inhibition. However, this is not ideal for process chemistry and the focus should be on finding a more efficient catalyst system.
-
Ensure Inert Atmosphere: Oxygen can oxidatively degrade the active Pd(0) catalyst. Ensure the reaction vessel and solvents are thoroughly degassed using techniques like sparging with argon or nitrogen, or through freeze-pump-thaw cycles.
Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Expected Outcome |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 80-100 | Good for general screening, robust ligand. |
| Pd₂(dba)₃ | XPhos | K₂CO₃ | Dioxane | 90-110 | Excellent for sterically hindered substrates. |
| XPhos Pd G3 | Cs₂CO₃ | CPME | 100 | Highly active precatalyst, often gives high yields. |
Problem 3: I'm seeing a significant amount of an unexpected polar byproduct, identified as 2-bromo-6-methylbenzamide.
Root Cause Analysis: The formation of 2-bromo-6-methylbenzamide is a clear indication of partial hydrolysis of the nitrile group. This reaction is catalyzed by both base and acid, but in the context of cross-coupling, the base used in the reaction is the most likely culprit.[4] The reaction is typically slow at room temperature but accelerates significantly upon heating.
Solutions & Protocols:
-
Use a Weaker, Non-Nucleophilic Base: Switch from strong bases like NaOH, KOH, or NaOtBu to weaker inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄). These provide sufficient basicity for the catalytic cycle (e.g., transmetalation in Suzuki coupling) but are less likely to attack the nitrile group.
-
Minimize Water Content: While many Suzuki couplings use aqueous co-solvents, excessive water can favor hydrolysis. Use the minimum amount of water necessary for the base to be effective, or explore completely anhydrous conditions if possible.
-
Lower the Reaction Temperature: Hydrolysis is kinetically controlled. Reducing the reaction temperature can significantly slow the rate of hydrolysis while still allowing the desired cross-coupling to proceed, albeit over a longer reaction time.
Diagram: Competing Reaction Pathways dot
graph G { layout=neato; node [shape=box, fontname="Arial", fontsize=10, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
A [label="this compound", pos="0,1.5!", fillcolor="#FBBC05"]; B [label="Desired Cross-Coupled Product", pos="3,3!", shape=ellipse, style=bold, color="#34A853"]; C [label="Debrominated Byproduct", pos="-3,0!", shape=ellipse, style=bold, color="#EA4335"]; D [label="Hydrolyzed Byproduct (Amide)", pos="3,0!", shape=ellipse, style=bold, color="#EA4335"];
A -- B [label=" Pd Catalyst, Base\n(Desired Pathway)"]; A -- C [label="Hydride Source\n(Side Reaction)"]; A -- D [label="Strong Base, H₂O, Heat\n(Side Reaction)"]; }
References
- 1. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 2. Reductions of aryl bromides in water at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchwithrutgers.com [researchwithrutgers.com]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. ajphr.com [ajphr.com]
Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of 2-Bromo-6-methylbenzonitrile
Welcome to our dedicated technical support center for troubleshooting cross-coupling reactions involving 2-Bromo-6-methylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this sterically hindered and electronically complex substrate. Here, we provide in-depth, field-proven insights in a question-and-answer format to help you overcome common experimental hurdles and optimize your reaction outcomes.
Troubleshooting Guide
This section addresses the most frequently encountered issues during the cross-coupling of this compound, offering explanations for the underlying causes and actionable solutions.
Q1: Why is my cross-coupling reaction of this compound showing low or no conversion?
Low or no conversion in the cross-coupling of this substrate is a common problem and can be attributed to several factors, primarily related to catalyst deactivation and the inherent difficulty of the oxidative addition step.
Underlying Causes and Solutions:
-
Steric Hindrance: The ortho-methyl group on this compound significantly hinders the approach of the palladium catalyst to the C-Br bond, thereby slowing down the crucial oxidative addition step of the catalytic cycle.[1][2] This steric impediment is a primary reason for sluggish or failed reactions.
-
Solution: Employ bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs). These ligands promote the formation of highly active, low-coordinate Pd(0) species that are more effective at overcoming steric barriers.[3][4][5] Refer to the ligand selection table below for recommendations.
-
-
Catalyst Poisoning by the Nitrile Group: The nitrogen atom of the nitrile group can coordinate to the palladium center, forming stable, off-cycle complexes that are catalytically inactive. This is a well-documented deactivation pathway for reactions involving nitrogen-containing substrates.[5]
-
Solution: The use of bulky ligands can sterically disfavor the coordination of the nitrile group. Additionally, certain additives like trimethyl borate have been shown to prevent catalyst poisoning by heteroatomic units in challenging cross-coupling reactions.[6]
-
-
Inappropriate Catalyst System: Standard palladium catalysts such as Pd(PPh₃)₄ may not be active enough for this challenging substrate.
-
Solution: Utilize modern, highly active pre-catalysts in combination with specialized ligands. Pre-formed palladium pre-catalysts often provide more reliable results than generating the active catalyst in situ.[3]
-
-
Suboptimal Base Selection: The choice of base is critical. A base that is too weak may not be effective in the transmetalation step (in Suzuki-Miyaura coupling) or the deprotonation of the amine (in Buchwald-Hartwig amination). Conversely, a base that is too strong or has nucleophilic character can lead to side reactions.[7][8]
Q2: My reaction is producing a significant amount of dehalogenated byproduct (6-methylbenzonitrile). What is the cause and how can I prevent it?
The formation of the dehalogenated product is a common side reaction in palladium-catalyzed cross-couplings, known as hydrodehalogenation.
Underlying Causes and Solutions:
-
Hydride Source: The hydride that replaces the bromine atom can originate from various sources in the reaction mixture, including the solvent (e.g., alcohols), the base, or even the phosphine ligand itself.[9][10][11][12][13]
-
Solution:
-
Avoid Alcoholic Solvents: If possible, use anhydrous, aprotic solvents like toluene, dioxane, or THF.
-
Careful Base Selection: Some bases are more prone to generating hydride species. If dehalogenation is a major issue, consider screening different bases.
-
Use Deuterated Solvents for Mechanistic Studies: To confirm the source of the hydride, you can perform the reaction in a deuterated solvent and analyze the byproduct by mass spectrometry.
-
-
-
Competitive Reductive Pathway: After oxidative addition, the resulting aryl-palladium(II) intermediate can undergo a reductive pathway involving a hydride source, leading to the dehalogenated product instead of the desired cross-coupled product.
-
Solution: Promote the desired reductive elimination of the coupled product by using bulky, electron-rich ligands. These ligands can accelerate the rate-limiting reductive elimination step, outcompeting the dehalogenation pathway.[14]
-
Q3: I am observing the formation of palladium black in my reaction. What does this signify and what can I do about it?
The appearance of a black precipitate, commonly known as "palladium black," is a visual indicator of catalyst decomposition. It consists of agglomerated, catalytically inactive palladium metal.
Underlying Causes and Solutions:
-
Catalyst Instability: The active Pd(0) species can be unstable and aggregate, especially at high temperatures or with insufficient ligand stabilization.[5]
-
Solution:
-
Use Robust Ligands: Bulky phosphine ligands or NHCs are crucial for stabilizing the Pd(0) catalyst and preventing aggregation.[5]
-
Optimize Ligand-to-Palladium Ratio: A slight excess of the ligand can help to maintain a stable catalytic species. However, a large excess can sometimes be detrimental. A 1.1:1 to 2.2:1 ligand-to-palladium ratio is a good starting point.
-
Control Reaction Temperature: Run the reaction at the lowest temperature that provides a reasonable rate.
-
-
-
Oxidation of the Catalyst: The presence of oxygen can oxidize the active Pd(0) to inactive Pd(II) species, which can then precipitate as palladium oxides or decompose to palladium black.[5]
-
Solution: Ensure a strictly inert atmosphere by thoroughly degassing the solvent and reagents and maintaining a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
-
Q4: In my Suzuki-Miyaura coupling, I am seeing a significant amount of the boronic acid homocoupling product and/or protodeboronation. How can I minimize these side reactions?
These are common side reactions in Suzuki-Miyaura couplings, particularly with challenging substrates.
Underlying Causes and Solutions:
-
Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene, which consumes the coupling partner. It can be promoted by excess water or strong bases.[4][15]
-
Solution:
-
Use Anhydrous Conditions: While a small amount of water can sometimes be beneficial, ensure your solvents are sufficiently dry to minimize protodeboronation.
-
Optimize Base: Strong bases, especially hydroxides, can accelerate this side reaction. Consider using carbonates or phosphates.[8][15]
-
Use Boronic Esters: Boronic esters (e.g., pinacol esters) are generally more stable to protodeboronation than boronic acids.
-
-
-
Homocoupling: The coupling of two boronic acid molecules can be promoted by the presence of oxygen or Pd(II) species.[15]
-
Solution:
-
Maintain an Inert Atmosphere: Rigorous exclusion of oxygen is crucial.
-
Use a Pd(0) Pre-catalyst: Starting with a Pd(0) source can minimize the amount of Pd(II) present at the beginning of the reaction.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best palladium pre-catalyst and ligand combination for the Suzuki-Miyaura coupling of this compound?
For sterically hindered and electron-deficient substrates like this compound, highly active catalyst systems are required. While specific optimization is always recommended, here are some excellent starting points based on literature for similar challenging couplings:
| Catalyst/Ligand System | Key Features |
| Pd₂(dba)₃ / SPhos or XPhos | Buchwald biaryl phosphine ligands are the industry standard for difficult couplings, promoting both oxidative addition and reductive elimination.[4][14] |
| PEPPSI-type Pre-catalysts | These are air- and moisture-stable pre-catalysts that are often used with N-heterocyclic carbene (NHC) ligands.[15] |
| cataCXium® A | A bulky and electron-rich phosphine ligand that has shown high efficacy for challenging cross-coupling reactions.[6] |
Q2: What is the recommended base for the Buchwald-Hartwig amination of this compound?
The choice of base is critical and depends on the nature of the amine coupling partner. For most primary and secondary amines, strong, non-nucleophilic bases are preferred:
| Base | Considerations |
| Sodium tert-butoxide (NaOtBu) | A very common and effective base for Buchwald-Hartwig aminations.[7][16] |
| Lithium bis(trimethylsilyl)amide (LiHMDS) | Particularly useful for coupling with N-H containing heterocycles where N-H deprotonation is desired.[3][17] |
| Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) | Weaker bases that can be effective in some cases, especially if the substrates are sensitive to stronger bases.[17] |
Q3: Can the nitrile group in this compound be hydrolyzed under the reaction conditions?
Yes, nitrile hydrolysis is a potential side reaction, especially under strongly acidic or basic conditions at elevated temperatures.[18][19] This would lead to the formation of the corresponding amide or carboxylic acid.
-
Mitigation Strategy: If nitrile hydrolysis is observed, consider using milder reaction conditions, such as a weaker base or a lower reaction temperature. Careful monitoring of the reaction progress is advised.
Q4: Is there a risk of β-hydride elimination with this substrate?
β-hydride elimination is not a concern with this compound itself as it lacks β-hydrogens. However, it can become a relevant side reaction if your coupling partner is an alkyl group with β-hydrogens. In such cases, the use of ligands that promote rapid reductive elimination is crucial to outcompete β-hydride elimination.
Visualizing the Catalytic Cycle and Deactivation Pathways
To aid in understanding the complexities of these reactions, the following diagrams illustrate the general catalytic cycle for Suzuki-Miyaura coupling and a common catalyst deactivation pathway.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Common catalyst deactivation pathways.
Experimental Protocols
The following are generalized starting protocols for the Suzuki-Miyaura and Buchwald-Hartwig amination of this compound. Optimization for specific coupling partners is highly recommended.
General Protocol for Suzuki-Miyaura Coupling:
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
In a glovebox or under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the ligand (e.g., SPhos, 5.5 mol%).
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, quench with water, and extract with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination:
-
To an oven-dried reaction vessel, add the palladium pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst, 2 mol%) and the ligand (if not using a pre-catalyst).
-
In a glovebox or under a positive pressure of inert gas, add the base (e.g., NaOtBu, 1.4 equiv.).
-
Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Add anhydrous, degassed solvent (e.g., toluene or THF).
-
Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify by column chromatography.
References
- 1. ortho-Fluoro or ortho Effect? Oxidative Addition of Zerovalent Nickel into the C-CN Bond of Substituted Benzonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. osti.gov [osti.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 10. Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. Yoneda Labs [yonedalabs.com]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chemrxiv.org [chemrxiv.org]
- 19. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Side-product formation in the synthesis of 2-Bromo-6-methylbenzonitrile derivatives
Technical Support Center: Synthesis of 2-Bromo-6-methylbenzonitrile Derivatives
Introduction Welcome to the technical support center for the synthesis of this compound and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical intermediate in their synthetic workflows. This compound is a valuable building block, often employed in the construction of complex molecules where precise regiochemistry is paramount.[1] The most reliable and common synthetic route to this compound is the Sandmeyer reaction, starting from 2-amino-6-methylbenzonitrile.[2][3] However, this multi-step process is sensitive to reaction conditions, and deviations can lead to a variety of side-products, impacting yield and purity.
This document serves as a specialized resource, moving beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges. Our goal is to empower you with the scientific understanding needed to diagnose issues, optimize your reaction conditions, and prevent the formation of common impurities.
Section 1: The Primary Synthetic Route: A High-Level Overview
The conversion of 2-amino-6-methylbenzonitrile to this compound is predominantly achieved via a two-stage Sandmeyer reaction. Understanding this workflow is the first step in troubleshooting potential issues.
-
Stage 1: Diazotization. The primary aromatic amine is converted into a diazonium salt using nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrobromic acid (HBr).[4][5] This step is highly temperature-sensitive.
-
Stage 2: Copper-Catalyzed Bromination. The resulting diazonium salt is then treated with a copper(I) bromide (CuBr) catalyst. This facilitates the displacement of the diazonium group (N₂) with a bromide, yielding the target aryl halide.[2][6]
Section 2: Troubleshooting Guide
This section addresses specific experimental failures in a direct question-and-answer format.
Q1: My reaction yield is very low, and my crude NMR shows a large amount of unreacted 2-amino-6-methylbenzonitrile. What is the likely cause?
A1: This is a classic symptom of incomplete or failed diazotization. The conversion of the primary amine to the diazonium salt is the critical first step, and its failure will halt the entire sequence.
-
Causality & Explanation: Diazotization requires the formation of the nitrosonium ion (NO⁺) from nitrous acid in a strongly acidic medium.[7] This electrophile then reacts with the amine. If conditions are not met, the diazotization equilibrium will not favor the product.
-
Troubleshooting Steps:
-
Temperature Control: The reaction must be kept cold (typically 0-5 °C). If the temperature rises, the nitrous acid will decompose before it can react with the amine.[8] Furthermore, the diazonium salt itself is unstable and will decompose at elevated temperatures.[4] Use an ice-salt bath for robust temperature management.
-
Acid Concentration: A sufficient excess of strong mineral acid (e.g., HBr) is crucial. The acid serves two purposes: generating nitrous acid from NaNO₂ and maintaining a low pH to prevent the newly formed diazonium salt from coupling with unreacted amine (see Q3).[5]
-
Rate of NaNO₂ Addition: The aqueous solution of sodium nitrite must be added slowly and dropwise beneath the surface of the reaction mixture. This ensures that the generated nitrous acid reacts immediately with the amine rather than decomposing. A rapid addition can cause localized heating and gas evolution (N₂O₃), reducing the effective concentration of the diazotizing agent.[9]
-
Purity of Reagents: Ensure your sodium nitrite has not degraded. It should be a pale yellow, free-flowing crystalline solid.
-
Q2: My mass spectrometry analysis indicates the presence of a significant 2-hydroxy-6-methylbenzonitrile impurity. How can I prevent this side-product?
A2: The formation of a phenol is a common side-reaction in Sandmeyer chemistry, arising from the reaction of the diazonium salt with water.
-
Causality & Explanation: The diazonium group is an excellent leaving group (N₂ gas). Water, although a weak nucleophile, can attack the aromatic ring, leading to the displacement of the diazonium group and the formation of a phenol. This reaction is often referred to by the German name Verkochung and is favored at higher temperatures before the copper catalyst has been added.[2]
-
Troubleshooting Steps:
-
Maintain Low Temperature: Do not allow the diazonium salt solution to warm up before adding it to the copper(I) bromide solution. The stability of the diazonium salt is highly dependent on temperature.
-
Use of Concentrated Acid: Performing the diazotization in a more concentrated acid solution can reduce the chemical activity of water, thereby suppressing the rate of hydrolysis.
-
Efficient Copper-Catalyzed Substitution: Ensure the copper(I) bromide catalyst is active and used in sufficient quantity (stoichiometric amounts are often employed for better reactivity).[3] A rapid and efficient Sandmeyer reaction will outcompete the slower hydrolysis side reaction. The solution of the diazonium salt should be added to the heated CuBr solution, not the other way around, to ensure the desired reaction proceeds immediately.
-
Q3: My reaction mixture turned a deep red/orange, and I've isolated a colored, high-molecular-weight impurity. What happened?
A3: You have likely formed an azo compound. This occurs when the electrophilic diazonium salt couples with an electron-rich aromatic ring.
-
Causality & Explanation: The most common coupling partner is the starting material, 2-amino-6-methylbenzonitrile, which is highly activated towards electrophilic attack. This reaction, known as diazo coupling, is favored under less acidic conditions (pH > 4) where a significant concentration of the free amine exists.[7] The resulting azo compounds are highly conjugated and typically intensely colored.
-
Troubleshooting Steps:
-
Maintain High Acidity: Ensure a sufficient excess of mineral acid is present throughout the diazotization step. This keeps the concentration of the nucleophilic free amine to a minimum by ensuring it remains in its protonated, non-nucleophilic ammonium salt form.
-
Order of Reagent Addition: Always add the sodium nitrite solution to the acidic solution of the amine. Never add the amine to the nitrous acid solution, as this would create a temporary excess of the amine, promoting coupling.
-
Q4: I am struggling with the direct bromination of 2-methylbenzonitrile and getting a mixture of isomers. Why is the Sandmeyer reaction a better choice?
A4: The Sandmeyer reaction offers superior regiochemical control compared to electrophilic aromatic substitution for this specific substitution pattern.
-
Causality & Explanation: In the direct bromination of 2-methylbenzonitrile, you have competing directing effects. The methyl group is an activating, ortho, para-director, while the cyano group is a deactivating, meta-director. This leads to a complex mixture of products, including 4-bromo-2-methylbenzonitrile and potentially di-brominated species, which are difficult to separate from the desired this compound.[10]
-
The Sandmeyer Advantage: The Sandmeyer reaction's regiochemistry is dictated by the initial position of the amine group.[11] Since the synthesis starts with 2-amino-6-methylbenzonitrile, the bromine is directed specifically to the C2 position, leading to a single, predictable product isomer. This avoids the purification challenges associated with separating constitutional isomers.
Section 3: Recommended Experimental Protocol
This protocol is designed to be a self-validating system, incorporating best practices to minimize the side-products discussed above.
Protocol: Synthesis of this compound
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine 2-amino-6-methylbenzonitrile (1.0 eq) and 48% aqueous hydrobromic acid (4.0 eq).
-
Cool the mixture to 0 °C in an ice-salt bath with vigorous stirring. The amine salt may precipitate.
-
Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the stirred amine suspension over 30-45 minutes, ensuring the internal temperature is strictly maintained between 0 and 5 °C.
-
After the addition is complete, stir the resulting solution for an additional 20 minutes at 0-5 °C.
-
-
Sandmeyer Reaction:
-
In a separate, larger reaction flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% aqueous hydrobromic acid (2.0 eq). Heat this solution to 60-70 °C with stirring.
-
Slowly add the cold diazonium salt solution from Step 1 to the hot copper(I) bromide solution. Control the rate of addition to manage the vigorous evolution of nitrogen gas.
-
After the addition is complete, heat the reaction mixture to 80 °C for 30 minutes to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate (3x volumes).
-
Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution (to remove excess acid), and finally with brine.[12]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol/water.[13]
-
Section 4: Data Summary Table
The following table summarizes key reaction parameters and their expected impact on the synthesis.
| Parameter | Recommended Condition | Rationale & Consequence of Deviation |
| Diazotization Temp. | 0–5 °C | High Temp (>5 °C): Decomposition of HNO₂ and the diazonium salt, leading to low yield and formation of 2-hydroxy-6-methylbenzonitrile.[8] |
| NaNO₂ Equivalents | 1.05–1.1 eq | Insufficient (<1.0 eq): Incomplete reaction, leaving unreacted starting material. Excess (>1.2 eq): Can lead to unwanted side reactions; must be quenched (e.g., with urea) before work-up.[9] |
| Acid Equivalents | >3.0 eq HBr | Insufficient Acid: Promotes diazo coupling, leading to colored azo impurities.[7] Incomplete formation of the amine salt. |
| Catalyst | CuBr | Copper(I) is essential for the radical-nucleophilic substitution mechanism. Using CuBr₂ is generally less effective.[2] |
Section 5: Visualizing Reaction & Side-Product Pathways
The following diagram illustrates the desired reaction pathway alongside the two most common side-reactions discussed.
References
- 1. chemshuttle.com [chemshuttle.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. Diazotisation [organic-chemistry.org]
- 5. byjus.com [byjus.com]
- 6. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. 2-Bromo-4-methylbenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US4439361A - Process for controlling diazotization reactions involving nitrous reactant by testing the air above the reaction batch for its content of nitrous gases and feeding nitrous reactant in accordance with said content - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. Sandmeyer Reaction [organic-chemistry.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Work-up and Troubleshooting for Reactions Involving 2-Bromo-6-methylbenzonitrile
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-Bromo-6-methylbenzonitrile. This guide provides in-depth, field-proven insights into the common work-up procedures and troubleshooting challenges associated with this versatile synthetic intermediate. Our goal is to move beyond simple step-by-step instructions to explain the underlying chemical principles, enabling you to diagnose issues and optimize your reaction outcomes.
Frequently Asked Questions & Troubleshooting Guide
This section is structured in a question-and-answer format to directly address the practical challenges you may encounter in the lab.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
This compound is a common substrate for C-C bond formation. However, its structure presents unique challenges.
Q1: My Suzuki-Miyaura coupling reaction with this compound is sluggish or stalls completely. What are the likely causes and how can I improve the conversion?
A1: This is a frequent issue stemming from the steric hindrance imposed by the ortho-methyl group. This bulkiness can impede the oxidative addition step, which is often the rate-limiting step in the catalytic cycle.[1]
-
Causality: The methyl group adjacent to the bromine atom sterically shields the C-Br bond, making it difficult for the palladium catalyst to insert itself and initiate the reaction. This steric clash can also disfavor the formation of the pre-catalytic complex.[2]
-
Suggested Solutions:
-
Catalyst & Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may be ineffective. More robust systems are required to overcome the steric barrier.
-
Use bulky, electron-rich phosphine ligands: Ligands like SPhos, XPhos, or RuPhos are designed to promote oxidative addition in sterically demanding environments. They stabilize the palladium center and increase its reactivity.
-
Consider pre-catalysts: Air- and moisture-stable palladium(II) pre-catalysts can provide more consistent results by ensuring a reliable source of active Pd(0) in the reaction.[3]
-
-
Base and Solvent Optimization: The choice of base and solvent is critical.
-
Base: Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker ones like sodium carbonate (Na₂CO₃).[3][4]
-
Solvent: Aprotic polar solvents like dioxane, THF, or DMF, often with a small amount of water, are typically used.[2] For particularly stubborn couplings, a higher boiling point solvent like toluene may be necessary to drive the reaction forward.[4]
-
-
Temperature: Ensure the reaction is heated sufficiently. For challenging substrates, temperatures of 100-110 °C are common.[3][5]
-
Q2: During work-up, I've isolated a significant amount of 2-methylbenzonitrile (debromination). Why does this happen and how can I prevent it?
A2: The formation of the debrominated product is a known side reaction in palladium-catalyzed couplings, particularly when the main reaction is slow.[6]
-
Causality (Dehalogenation): After the initial oxidative addition of palladium to the C-Br bond, the resulting complex can react with a hydride source in the mixture instead of the boronic acid. This hydride can come from the solvent (like an alcohol) or an amine base. A subsequent reductive elimination step then releases the debrominated product and regenerates a Pd(0) species.[6]
-
Suggested Solutions:
-
Ensure Anhydrous Conditions (if applicable): While many Suzuki protocols use aqueous bases, excess water can sometimes facilitate side reactions. If using an anhydrous system, ensure all reagents and solvents are thoroughly dried.
-
Scrutinize Your Base: If you are using an amine base, consider switching to an inorganic base like K₃PO₄ or Cs₂CO₃ to minimize potential hydride transfer.
-
Optimize Reaction Kinetics: The best way to suppress side reactions is to accelerate the desired reaction. By implementing the solutions from Q1 (more active catalyst, optimal temperature), you favor the productive transmetalation step over the competing dehalogenation pathway.
-
Q3: I'm struggling to remove the palladium catalyst and phosphine ligand byproducts from my crude product. What are the most effective methods?
A3: Residual palladium is a major concern, especially in pharmaceutical development. A multi-step approach is often necessary for complete removal.
-
Causality: Soluble palladium complexes and oxidized, polar byproducts like triphenylphosphine oxide can be difficult to separate from the desired product by simple extraction due to similar solubilities.[7]
-
Suggested Solutions: The choice of method depends on the nature of the palladium species and the scale of the reaction.
| Method | Principle | Best For | Considerations |
| Filtration | Physically removes insoluble/precipitated palladium species.[8] | Heterogeneous catalysts (e.g., Pd/C) or when Pd black has formed. | Often insufficient for soluble Pd. Use a pad of Celite® over filter paper to trap fine particles.[9][10] |
| Activated Carbon | Adsorbs palladium and other organic impurities onto its high surface area.[11] | General-purpose removal of residual soluble palladium. | Can be non-specific and may adsorb the desired product, leading to yield loss. Requires optimization.[11] |
| Palladium Scavengers | Solid-supported reagents (e.g., silica with thiol groups) that selectively bind to palladium.[11] | Removing low levels of soluble palladium to meet strict purity requirements. | Highly effective but can be expensive. Ensure scavenger is compatible with your product's functional groups.[11][12] |
| Aqueous Washes | Partitioning polar impurities into an aqueous phase. | Removing inorganic salts and some highly polar byproducts. | An acidic wash (e.g., dilute HCl) can help remove basic phosphine ligands. |
A recommended sequence is often: 1) Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate), 2) Filter through a pad of Celite, 3) Perform aqueous washes, and 4) If needed, treat the organic layer with a scavenger or activated carbon before final concentration and chromatography.[9][10]
Part 2: Nitrile Group Manipulations
Q4: I need to hydrolyze the nitrile in this compound to the corresponding carboxylic acid. What are the recommended work-up procedures for acidic vs. basic conditions?
A4: Both acidic and basic hydrolysis are effective, but they lead to different crude product forms and require distinct work-up strategies.[13][14]
-
Causality: Under acidic conditions, the final product is the free carboxylic acid, but the ammonium byproduct is also present as a salt. Under basic conditions, the product is a carboxylate salt, and ammonia gas is evolved.[13]
-
Work-up Protocols:
-
Acidic Hydrolysis (e.g., aq. HCl, H₂SO₄):
-
After heating to completion, cool the reaction mixture.
-
The product, 2-Bromo-6-methylbenzoic acid, may precipitate upon cooling as it is often sparingly soluble in acidic aqueous media.
-
If a precipitate forms, it can be collected by filtration.
-
If it remains in solution, extract the mixture with an organic solvent like ethyl acetate or DCM.[15]
-
Wash the combined organic layers with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude carboxylic acid.[15]
-
-
Basic Hydrolysis (e.g., aq. NaOH, KOH):
-
After heating to completion, cool the reaction mixture. The product exists as the water-soluble sodium or potassium 2-bromo-6-methylbenzoate.[13]
-
Perform a "basic wash": Extract the cooled mixture with a solvent like ether or ethyl acetate to remove any non-acidic organic impurities or unreacted starting material.
-
Separate the layers and cool the aqueous layer in an ice bath.
-
Crucially, acidify the aqueous layer slowly with a strong acid (e.g., 1M or 2M HCl) to a pH of ~2-3.[15] The free carboxylic acid will precipitate out.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly. Alternatively, if it oils out, extract it with an organic solvent.[15]
-
-
Q5: My nitrile hydrolysis is slow and seems to stop at the 2-Bromo-6-methylbenzamide intermediate. How can I push the reaction to completion?
A5: The hydrolysis of a nitrile proceeds in two stages: nitrile to amide, then amide to carboxylic acid.[13] The second step is often slower.
-
Causality: The amide is generally more stable and less electrophilic than the protonated nitrile (acidic conditions) or the nitrile itself (basic conditions), making its hydrolysis the rate-limiting step.[16]
-
Suggested Solutions:
-
Increase Reaction Time and/or Temperature: This is the most straightforward approach. Amide hydrolysis often requires prolonged heating (reflux) for several hours to go to completion.[14]
-
Increase Reagent Concentration: Using a more concentrated acid or base solution can accelerate the second step. For instance, switching from 10% NaOH to 20% NaOH can be effective.
-
Consider a Co-solvent: In some cases, adding a water-miscible co-solvent like ethanol or dioxane can improve the solubility of the intermediate amide and facilitate the hydrolysis.[15]
-
Detailed Experimental Protocols
Protocol 1: Standard Work-up and Palladium Removal for a Suzuki Coupling Reaction
This protocol assumes a completed reaction in a solvent like dioxane or toluene.
-
Cooling and Quenching: Cool the reaction vessel to room temperature. Quench the reaction by adding deionized water (approx. 10 volumes relative to the reaction solvent).[3]
-
Initial Filtration: Dilute the mixture with an extraction solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM). Filter the entire biphasic mixture through a 1-2 cm thick pad of Celite® in a Büchner or sintered glass funnel. Wash the pad thoroughly with the same organic solvent.[9][10] This step removes the bulk of insoluble palladium black and inorganic salts.
-
Liquid-Liquid Extraction: Transfer the filtrate to a separatory funnel. Separate the organic and aqueous layers. Extract the aqueous layer two more times with fresh organic solvent.[10]
-
Aqueous Washes: Combine all organic layers. Wash successively with:
-
Deionized water (to remove water-soluble reagents).
-
Saturated aqueous brine solution (to break up emulsions and begin the drying process).[15]
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl and let it stand for 15-20 minutes.[17] Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Final Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[3]
Protocol 2: Work-up for Basic Hydrolysis of this compound
This protocol details the isolation of the carboxylic acid product after basic hydrolysis.
-
Cooling and Initial Extraction: Once the reaction is deemed complete by TLC or LC-MS, cool the aqueous reaction mixture to room temperature. Transfer it to a separatory funnel and extract once with ethyl acetate (or another suitable solvent) to remove any neutral organic impurities. Discard the organic layer.[15]
-
Acidification and Precipitation: Place the aqueous layer in a beaker or Erlenmeyer flask and cool it in an ice-water bath with stirring. Slowly add 2M HCl dropwise. Monitor the pH with pH paper or a meter. Continue adding acid until the pH is approximately 2-3. A white precipitate of 2-Bromo-6-methylbenzoic acid should form.
-
Product Isolation:
-
If a solid forms: Stir the cold slurry for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold deionized water. Dry the product under vacuum.
-
If an oil forms: If the product "oils out" or precipitation is incomplete, extract the acidified aqueous mixture three times with ethyl acetate.[15]
-
-
Final Processing (if extracted): Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Visualized Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 15. organic-synthesis.com [organic-synthesis.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Reaction Workup – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
Validation & Comparative
A Comparative Guide to Alternatives for 2-Bromo-6-methylbenzonitrile in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of building blocks is a critical decision in synthetic chemistry, profoundly impacting reaction efficiency, cost, and the ultimate success of a discovery program. 2-Bromo-6-methylbenzonitrile is a valuable reagent, particularly in palladium-catalyzed cross-coupling reactions, for the synthesis of complex molecules in pharmaceuticals and materials science. However, exploring alternative reagents can unlock advantages in reactivity, availability, and the introduction of diverse chemical functionalities. This guide provides an objective comparison of alternatives to this compound, focusing on their performance in key cross-coupling reactions, supported by established reactivity principles and experimental data.
The Role of the Leaving Group in Cross-Coupling
The reactivity of an aryl electrophile in cross-coupling reactions is fundamentally governed by the nature of the leaving group. The carbon-halogen bond strength is a key determinant, with the general reactivity trend for palladium-catalyzed reactions being I > Br > OTf > Cl.[1] This trend dictates the ease of the initial oxidative addition step in the catalytic cycle, which is often rate-limiting.[2] While aryl bromides like this compound offer a good balance of reactivity and stability, alternatives can provide strategic advantages.
Primary Alternatives to this compound
The primary alternatives to this compound are its halogenated and pseudo-halogenated counterparts, as well as organoboron reagents.
-
2-Chloro-6-methylbenzonitrile: Often a more cost-effective option, the chloro-analogue presents a greener and more economical choice for large-scale synthesis.[3] However, the increased strength of the C-Cl bond necessitates more forcing reaction conditions.[3]
-
2-Iodo-6-methylbenzonitrile: The iodo-derivative is the most reactive of the common halogens in palladium-catalyzed cross-coupling reactions, often enabling milder reaction conditions and lower catalyst loadings.
-
6-Methyl-2-(trifluoromethanesulfonyloxy)benzonitrile (Triflate): Aryl triflates are excellent electrophiles in cross-coupling reactions, with reactivity often comparable to or exceeding that of aryl bromides.[4]
-
2-Cyano-3-methylphenylboronic Acid: In scenarios where the benzonitrile moiety is to be coupled with an aryl halide, the corresponding boronic acid is the reagent of choice for Suzuki-Miyaura coupling.[5]
Head-to-Head Comparison in Key Cross-Coupling Reactions
The performance of these alternatives is best evaluated in the context of specific, widely used cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone for the formation of C-C bonds.[2] The choice of leaving group on the benzonitrile scaffold significantly impacts reaction efficiency.
Performance Comparison in Suzuki-Miyaura Coupling
| Alternative | Relative Reactivity | Typical Reaction Conditions | Expected Yield |
| This compound | High | Mild to moderate temperatures (e.g., 80-100 °C), various palladium catalysts and ligands. | Good to excellent. |
| 2-Chloro-6-methylbenzonitrile | Moderate | Higher temperatures, more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands), and stronger bases may be required.[3][6] | Moderate to good, often lower than the bromo analogue under identical conditions.[6] |
| 2-Iodo-6-methylbenzonitrile | Very High | Can often proceed at room temperature or with milder bases and lower catalyst loadings.[7] | Excellent, often superior to the bromo analogue. |
| 6-Methyl-2-trifluoromethoxybenzonitrile | High | Similar to bromides, but can be more sensitive to base-catalyzed decomposition. | Good to excellent. |
| 2-Cyano-3-methylphenylboronic Acid | N/A (Nucleophile) | Coupled with an aryl halide (I, Br, OTf, or Cl) under standard Suzuki conditions.[5] | Good to excellent, dependent on the aryl halide partner. |
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Iodo-5-methylbenzoic acid (as an analogue)
This protocol is a general guideline and may require optimization for specific substrates.[7]
-
Materials: 2-Iodo-5-methylbenzoic acid (1.0 mmol, 1.0 equiv.), Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.), Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 mmol, 3-5 mol%), Base (e.g., K₃PO₄, 3.0 mmol, 3.0 equiv.), Solvents (e.g., 1,4-Dioxane and Water, 4:1 v/v, 5-10 mL).
-
Procedure:
-
To a dry Schlenk flask, add the 2-iodo-5-methylbenzoic acid, arylboronic acid, palladium catalyst, and base.
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent mixture.
-
Heat the reaction to 80-100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with an organic solvent and water, and acidify the aqueous layer.
-
Extract with an organic solvent, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by chromatography or recrystallization.[7]
-
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[8] Similar to Suzuki-Miyaura coupling, the nature of the halide influences the reaction efficiency.
Performance Comparison in Buchwald-Hartwig Amination
| Alternative | Relative Reactivity | Typical Reaction Conditions | Expected Yield |
| This compound | High | Readily undergoes amination with a variety of amines under standard Buchwald-Hartwig conditions.[6] | Good to excellent. |
| 2-Chloro-6-methylbenzonitrile | Moderate | Requires more specialized, electron-rich phosphine ligands and potentially higher temperatures.[6][9] | Moderate to good, but can be challenging with less nucleophilic amines. |
| 2-Iodo-6-methylbenzonitrile | Very High | Milder conditions are often sufficient. However, the higher reactivity can sometimes lead to side reactions if not carefully controlled. | Excellent. |
| 6-Methyl-2-trifluoromethoxybenzonitrile | High | Generally good substrates for amination, often with reactivity similar to bromides.[10] | Good to excellent. |
Experimental Protocol: Buchwald-Hartwig Amination of Halopyridines (as an analogue)
This protocol is a generalized procedure based on common practices.[6]
-
Materials: 2-Halo-6-methylisonicotinic acid (or its ester derivative) (1.0 equiv), Amine (1.2 equiv), Palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%), Phosphine ligand (e.g., XPhos, 10 mol%), Base (e.g., NaOtBu, 1.4 equiv), Solvent (e.g., Toluene).
-
Procedure:
-
Under an inert atmosphere, add the palladium precatalyst and phosphine ligand to a reaction vessel.
-
Add the solvent and stir.
-
Add the 2-halo-6-methylisonicotinic acid, amine, and base.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature and quench with water.
-
Extract with an organic solvent, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by chromatography.[6]
-
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of C(sp²)-C(sp) bonds, creating aryl alkynes. The reactivity trend of the aryl halide is a critical factor.
Performance Comparison in Sonogashira Coupling
| Alternative | Relative Reactivity | Typical Reaction Conditions | Expected Yield |
| This compound | High | Standard Sonogashira conditions (Pd catalyst, Cu(I) co-catalyst, amine base) are generally effective.[11] | Good to excellent. |
| 2-Chloro-6-methylbenzonitrile | Low | Often requires higher temperatures, specialized ligands, and may give lower yields compared to the bromide.[12] | Poor to moderate. |
| 2-Iodo-6-methylbenzonitrile | Very High | Can often be performed at room temperature and is the preferred substrate for challenging couplings. | Excellent. |
| 6-Methyl-2-trifluoromethoxybenzonitrile | High | Generally a good substrate for Sonogashira coupling, with reactivity comparable to the bromide.[12] | Good to excellent. |
Other Cross-Coupling Reactions
-
Negishi Coupling: This reaction utilizes organozinc reagents and is known for its high functional group tolerance.[13] The reactivity of the aryl halide follows the general trend I > Br > Cl.[13] Therefore, 2-iodo-6-methylbenzonitrile would be the most reactive, while the chloro analogue would be the least.
-
Kumada Coupling: Employing Grignard reagents, this reaction is a powerful tool for C-C bond formation.[14] Nickel catalysts are often used, and the reactivity of aryl halides is typically Br > Cl.[15]
-
Heck Reaction: This reaction couples aryl halides with alkenes.[16] The reactivity of the aryl halide is a key factor, with iodides and triflates generally being more reactive than bromides, and chlorides being the least reactive.[17]
Conclusion
The selection of an appropriate electrophile for cross-coupling reactions is a nuanced decision that balances reactivity, cost, and availability. While this compound remains a versatile and reliable reagent, its alternatives offer distinct advantages. 2-Chloro-6-methylbenzonitrile is a cost-effective option for large-scale syntheses, provided the more stringent reaction conditions can be met. For reactions requiring high reactivity and mild conditions, 2-iodo-6-methylbenzonitrile is the superior choice. Aryl triflates provide a reactive alternative to halides. For Suzuki-Miyaura reactions where the benzonitrile is the nucleophilic partner, 2-cyano-3-methylphenylboronic acid is the appropriate choice. A thorough understanding of the reactivity trends and the specific demands of the desired transformation will enable the researcher to make the most strategic choice of reagent.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. Gold and Palladium Combined for the Sonogashira Coupling of Aryl and Heteroaryl Halides [organic-chemistry.org]
- 13. Negishi coupling - Wikipedia [en.wikipedia.org]
- 14. Kumada Coupling [organic-chemistry.org]
- 15. Nickel-Catalyzed Kumada Cross-Coupling Reactions of Tertiary Alkylmagnesium Halides and Aryl Bromides/Triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. mdpi.com [mdpi.com]
A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chlorobenzonitriles in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Suzuki Coupling in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its capacity to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction, which couples an organoboron species with an organohalide, is particularly vital in the pharmaceutical industry for the construction of complex biaryl structures inherent to many active pharmaceutical ingredients (APIs).[1][3] The choice of the aryl halide is a critical parameter influencing reaction efficiency, with aryl bromides and chlorides being the most common substrates due to their commercial availability and cost-effectiveness.[4][5] This guide provides an in-depth technical comparison of the reactivity of 2-bromobenzonitrile and 2-chlorobenzonitrile, two important building blocks in medicinal chemistry.
Mechanistic Underpinnings: Why Bromides are Generally More Reactive
The generally accepted reactivity trend for aryl halides in Suzuki coupling is I > OTf > Br > Cl.[2][6] This trend is primarily dictated by the rate-determining step of the catalytic cycle: the oxidative addition of the aryl halide to the palladium(0) catalyst.[2][6]
Two key factors contribute to the superior reactivity of 2-bromobenzonitrile over its chloro-analogue:
-
Carbon-Halogen Bond Strength: The Carbon-Bromine (C-Br) bond is inherently weaker than the Carbon-Chlorine (C-Cl) bond.[7] Consequently, less energy is required to cleave the C-Br bond, facilitating a faster oxidative addition.
-
Oxidative Addition Kinetics: The rate of the palladium catalyst's insertion into the C-X bond is significantly faster for aryl bromides.[7][8][9] While the electron-withdrawing nature of the nitrile group at the ortho-position activates both halides towards oxidative addition, the intrinsic advantage of the C-Br bond's lability typically ensures the higher reactivity of 2-bromobenzonitrile.[10]
It is important to note that while oxidative addition is a critical factor, other elements such as ligand choice, base, and solvent can also play a significant role in the overall reaction efficiency, and in some cases, can modulate this inherent reactivity difference.[11][12]
The Catalytic Cycle: A Visual Representation
The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle centered around a palladium complex. The key steps are oxidative addition, transmetalation, and reductive elimination.[1][6][13]
References
- 1. mt.com [mt.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Catalysts for Suzuki–Miyaura Coupling Reaction | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. Oxidative Addition of Aryl and Alkyl Halides to a Reduced Iron Pincer Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Yoneda Labs [yonedalabs.com]
A Researcher's Guide to the Spectroscopic Analysis of 2-Bromo-6-methylbenzonitrile
In the landscape of synthetic chemistry and drug development, the unambiguous structural confirmation of novel intermediates is paramount. 2-Bromo-6-methylbenzonitrile stands as a key building block, valued for its specific substitution pattern that allows for diverse synthetic transformations. Accurate characterization of this molecule is not merely procedural; it is the foundation upon which subsequent research is built. This guide provides an in-depth, comparative analysis of this compound using the triumvirate of modern organic analysis: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
This document moves beyond a simple recitation of spectral data. It aims to provide the causality behind experimental observations and protocols, grounding the analysis in established spectroscopic principles.[1] For comparative purposes, we will contrast the spectral features of this compound with its isomer, 4-Bromo-2-methylbenzonitrile, to highlight how subtle changes in molecular structure manifest as distinct and measurable spectroscopic differences.
Analytical Workflow: An Integrated Approach
The structural elucidation of a molecule like this compound is a puzzle solved by assembling pieces of evidence from multiple spectroscopic techniques. Each method provides a unique layer of information, and their combined interpretation leads to a confident structural assignment.
Caption: General workflow for spectroscopic characterization.
Mass Spectrometry (MS): The First Clue
Mass spectrometry provides the molecular weight of the compound, offering the most fundamental piece of structural evidence. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of elements like bromine.
Expected Analysis for this compound: The molecule has a chemical formula of C₈H₆BrN.[2] Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[3][4] This results in a distinctive molecular ion peak (M⁺) and an M+2 peak of almost equal intensity.[3][4]
-
Molecular Ion (M⁺): The peak corresponding to the molecule with the ⁷⁹Br isotope will appear at an m/z of approximately 195.
-
M+2 Peak: The peak for the molecule containing the ⁸¹Br isotope will be at m/z 197.
-
Fragmentation: A common fragmentation pathway for aromatic bromides is the loss of the bromine atom, which would result in a fragment ion [M-Br]⁺ at m/z 116.[5] Another possible fragmentation is the loss of the nitrile group.
Comparative Analysis: MS Data
| Analyte | Molecular Formula | Calculated MW (Monoisotopic) | Key MS Peaks (m/z) & Interpretation |
| This compound | C₈H₆BrN | 194.968 Da[2][6] | 195/197: M⁺/M+2 isotopic cluster (1:1 ratio), confirms presence of one Br atom. 116: [M-Br]⁺ fragment. |
| 4-Bromo-2-methylbenzonitrile | C₈H₆BrN | 194.968 Da[7][8] | 195/197: M⁺/M+2 isotopic cluster (1:1 ratio), confirms presence of one Br atom. 116: [M-Br]⁺ fragment. |
As shown in the table, MS alone cannot distinguish between these isomers as they share the same molecular formula and are expected to exhibit similar primary fragmentation patterns.[9][10] This underscores the necessity of other spectroscopic methods.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy excels at identifying the specific functional groups present in a molecule by detecting their characteristic vibrational frequencies.[1]
Expected Analysis for this compound: The spectrum is defined by absorptions from the nitrile group and the substituted aromatic ring.
-
-C≡N Stretch: Aromatic nitriles typically show a sharp, intense absorption band in the range of 2240-2220 cm⁻¹.[11][12] Conjugation with the aromatic ring slightly lowers this frequency compared to saturated nitriles.[12]
-
Aromatic C-H Stretch: Peaks appearing just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) are characteristic of C-H bonds on the benzene ring.[13]
-
Aromatic C=C Stretch: Medium to weak absorptions in the 1600-1475 cm⁻¹ region correspond to the carbon-carbon stretching vibrations within the aromatic ring.[13][14]
-
C-H Bending (oop): The substitution pattern on the benzene ring influences the C-H out-of-plane bending vibrations in the "fingerprint region" (900-675 cm⁻¹), although these can be complex to interpret directly.[13]
Comparative Analysis: Key IR Frequencies
| Analyte | -C≡N Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) |
| This compound | ~2230 (sharp, strong) | ~3050-3100 | ~1580, 1450 |
| 4-Bromo-2-methylbenzonitrile | ~2228 (sharp, strong)[8] | ~3050-3100 | ~1590, 1480[8] |
The IR spectra for both isomers are predicted to be very similar, as they contain the same functional groups. While minor shifts in the fingerprint region might exist due to the different substitution patterns, IR spectroscopy alone is insufficient for definitive isomeric differentiation. Its primary role here is to confirm the presence of the crucial nitrile and aromatic functionalities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
NMR spectroscopy provides the most detailed picture of the molecular structure by probing the chemical environment of ¹H (proton) and ¹³C (carbon) nuclei. It is the premier technique for distinguishing between isomers.
¹H NMR Analysis
The chemical shift, integration, and splitting pattern (multiplicity) of each proton signal provide a wealth of structural information.
Caption: Key parameters in ¹H NMR analysis.
Expected Analysis for this compound:
-
Methyl Protons (-CH₃): A singlet integrating to 3 protons, expected around δ 2.5 ppm. The ortho-position to both a bromine and a nitrile group will cause a slight downfield shift.
-
Aromatic Protons (Ar-H): The three protons on the aromatic ring are chemically distinct and will couple with each other. We expect three signals in the aromatic region (δ 7.0-8.0 ppm).[15]
-
H4 (para to -CN, ortho to -CH₃): Likely a triplet due to coupling with H3 and H5.
-
H3 and H5 (ortho/meta to substituents): Likely appear as doublets or doublets of doublets. The specific pattern depends on the coupling constants (J-values).
-
¹³C NMR Analysis
Proton-decoupled ¹³C NMR shows a single peak for each unique carbon atom, with chemical shifts indicating the carbon's electronic environment.[16]
Expected Analysis for this compound: The molecule has 8 carbons, all of which are in unique chemical environments, so 8 distinct signals are expected.
-
Methyl Carbon (-CH₃): A signal in the aliphatic region, ~20 ppm.
-
Nitrile Carbon (-C≡N): Typically found around δ 115-120 ppm.[17]
-
Aromatic Carbons (Ar-C): Six signals are expected in the aromatic region (δ 120-150 ppm).[15]
-
C-Br (C2): The carbon directly attached to bromine will be shifted. Its signal may be broadened due to the quadrupolar nature of the bromine nucleus.
-
C-CN (C1) & C-CH₃ (C6): These quaternary carbons will also have distinct shifts.
-
C-H (C3, C4, C5): The three protonated aromatic carbons will appear in the typical aromatic region.
-
Comparative Guide: NMR Data
This is where the structural differences become clear. The symmetry and electronic environment in 4-Bromo-2-methylbenzonitrile are different, leading to a distinct NMR fingerprint.
| Parameter | This compound (Predicted) | 4-Bromo-2-methylbenzonitrile (Predicted) | Rationale for Differences |
| ¹H: -CH₃ Signal | ~2.5 ppm (singlet, 3H) | ~2.4 ppm (singlet, 3H) | The electronic environment of the methyl group is slightly different due to the para-position of the bromine. |
| ¹H: Aromatic Signals | 3 signals, complex pattern (e.g., triplet, two doublets). | 3 distinct signals: H3 (~7.6 ppm, d), H5 (~7.5 ppm, dd), H6 (~7.4 ppm, d). | The change in substituent positions alters the symmetry and the proton-proton coupling relationships, simplifying the splitting pattern in the 4-bromo isomer compared to the potentially more complex pattern of the 2-bromo isomer. |
| ¹³C: No. of Signals | 8 | 8 | Both molecules lack symmetry, resulting in 8 unique carbon environments. |
| ¹³C: Quaternary C | C1(-CN), C2(-Br), C6(-CH₃) | C1(-CN), C2(-CH₃), C4(-Br) | The chemical shifts of these carbons will differ significantly due to their different electronic environments and neighbors. For example, the carbon attached to bromine (C-Br) is at C2 in the first isomer and C4 in the second. |
Experimental Protocols
To ensure data integrity and reproducibility, standardized experimental procedures are crucial.[1]
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[1][5]
-
Internal Standard: Tetramethylsilane (TMS) is used as an internal reference (δ = 0.00 ppm).[5]
-
Data Acquisition: Spectra should be acquired on a spectrometer with a field strength of at least 300 MHz.
-
¹H NMR Parameters: Employ a 30-degree pulse angle with a relaxation delay of 1-2 seconds. Typically, 16-32 scans are averaged for a good signal-to-noise ratio.[5]
-
¹³C NMR Parameters: Use a 45-degree pulse angle with a relaxation delay of 2 seconds. Due to the low natural abundance of ¹³C, 1024 or more scans with broadband proton decoupling are typically required.[5]
2. Infrared (IR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. This is a rapid and common method.
-
Data Acquisition: Record the spectrum on an FTIR spectrometer over a range of 4000-400 cm⁻¹.
-
Background Correction: A background scan of the empty ATR crystal should be performed and automatically subtracted from the sample spectrum.[5]
3. Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS) for separation from any impurities.
-
Ionization: Electron Ionization (EI) is a standard method for small, relatively stable molecules and is effective for generating characteristic fragmentation patterns.
-
Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their relative abundance.
Conclusion
The structural elucidation of this compound is a clear example of the synergistic power of modern spectroscopic techniques. While Mass Spectrometry confirms the molecular formula and the presence of a bromine atom, and Infrared Spectroscopy identifies the key nitrile and aromatic functional groups, neither can definitively distinguish it from its isomers. It is the detailed map provided by ¹H and ¹³C NMR spectroscopy, with its sensitivity to the unique chemical environment of each nucleus, that provides the unambiguous structural confirmation. This guide illustrates that a methodical, multi-technique approach, grounded in a solid understanding of spectroscopic principles, is the gold standard for chemical characterization in research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C8H6BrN | CID 20296692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. savemyexams.com [savemyexams.com]
- 4. whitman.edu [whitman.edu]
- 5. benchchem.com [benchchem.com]
- 6. PubChemLite - this compound (C8H6BrN) [pubchemlite.lcsb.uni.lu]
- 7. 4-Bromo-2-methylbenzonitrile | C8H6BrN | CID 144267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Bromo-2-methylbenzonitrile [webbook.nist.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. scribd.com [scribd.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. eng.uc.edu [eng.uc.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
The Practitioner's Guide to Palladium Catalysis for 2-Bromo-6-methylbenzonitrile: A Comparative Analysis
For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of aromatic scaffolds is a cornerstone of innovation. The sterically hindered scaffold of 2-Bromo-6-methylbenzonitrile presents a common yet significant challenge in carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation. The selection of an appropriate palladium catalyst is paramount to overcoming the steric impediment and achieving high-yielding, reproducible results. This guide provides an in-depth comparison of various palladium catalyst systems for reactions involving this compound, supported by experimental insights and mechanistic rationale to empower informed catalyst selection.
The Challenge: Steric Hindrance in this compound
The ortho-methyl and cyano groups flanking the bromine atom in this compound create a sterically demanding environment around the reaction center. This steric bulk can significantly impede the initial oxidative addition step in the catalytic cycles of common cross-coupling reactions, which is often the rate-determining step.[1][2] Consequently, catalyst systems that are effective for unhindered aryl bromides often fail or provide diminutive yields with this substrate. The key to successful coupling lies in the rational selection of a palladium catalyst and, more critically, the associated phosphine ligand.
Comparative Analysis of Palladium Catalysts for Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forging new C-C bonds. For a substrate as sterically hindered as this compound, the choice of the phosphine ligand is crucial for an efficient reaction. Bulky and electron-rich ligands are generally required to facilitate the oxidative addition and subsequent reductive elimination steps.[3]
While direct, side-by-side comparative data for this compound is not extensively consolidated in the literature, we can infer performance from studies on structurally analogous, sterically hindered substrates.[4][5] The following table summarizes the expected performance of common palladium catalyst systems.
Table 1: Performance of Palladium Catalyst Systems in the Suzuki-Miyaura Coupling of Sterically Hindered Aryl Bromides
| Catalyst System (Precursor/Ligand) | Typical Base | Typical Solvent | Temperature (°C) | Anticipated Yield Range (%) | Key Considerations |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 80-110 | 85-98 | Highly effective for many sterically hindered substrates; SPhos is a bulky, electron-rich biaryl phosphine that promotes efficient catalysis.[4][6] |
| Pd₂(dba)₃ / XPhos | K₃PO₄, Cs₂CO₃ | 1,4-Dioxane | 80-110 | 90-99 | XPhos is another highly versatile and effective Buchwald ligand for challenging substrates, including heteroaryl halides.[3] |
| Pd(PPh₃)₄ | K₂CO₃, Na₂CO₃ | Toluene/Ethanol/H₂O | 80-100 | 40-70 | Often less effective for sterically hindered substrates due to the smaller cone angle of PPh₃, which can lead to slower oxidative addition and reductive elimination.[7] |
| PdCl₂(dppf) | K₂CO₃, Cs₂CO₃ | 1,4-Dioxane/H₂O | 90-120 | 60-85 | Dppf is a bidentate ligand that can be effective, but may be less so than the bulkier monodentate biaryl phosphines for this specific substrate. |
Disclaimer: The yields presented are illustrative and based on reactions with structurally similar substrates. Optimization for this compound is recommended.
Mechanistic Insight: The Role of Bulky Biaryl Phosphine Ligands
The superior performance of catalyst systems employing bulky biaryl phosphine ligands like SPhos and XPhos stems from their unique structural and electronic properties. These ligands promote the formation of a monoligated Pd(0) species, which is highly reactive in the oxidative addition step. The steric bulk of the ligand facilitates the subsequent reductive elimination, which is often the rate-limiting step, to release the desired product and regenerate the active catalyst.[3]
References
- 1. Effect of Ligand Steric Properties and Halide Identity on the Mechanism for Oxidative Addition of Haloarenes to Trialkylphosphine Pd(0) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Pd-Catalyzed Suzuki–Miyaura and Hiyama–Denmark Couplings of Aryl Sulfamates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling [scirp.org]
Benchmarking the synthesis of 2-cyanobenzaldehydes from different precursors
Introduction: The Strategic Importance of 2-Cyanobenzaldehyde
2-Cyanobenzaldehyde, also known as 2-formylbenzonitrile, is a pivotal bifunctional aromatic compound that serves as a cornerstone in the synthesis of a multitude of heterocyclic compounds, particularly in the pharmaceutical and materials science sectors. Its unique structure, featuring both an electrophilic aldehyde and a versatile nitrile group in an ortho relationship, allows for a variety of cascade reactions, making it a highly sought-after starting material for the construction of complex molecular architectures such as isoindolinones and phthalides.[1] The efficiency and practicality of the synthetic route to 2-cyanobenzaldehyde are therefore of paramount importance to researchers and drug development professionals. This guide provides an in-depth, objective comparison of the most prevalent synthetic strategies for 2-cyanobenzaldehyde, starting from four distinct and readily available precursors. Each method is evaluated based on experimental data, mechanistic rationale, and practical considerations to empower researchers in making informed decisions for their specific synthetic needs.
Comparative Analysis of Synthetic Pathways
The synthesis of 2-cyanobenzaldehyde can be approached from several precursors, each with its own set of advantages and challenges. This guide will focus on the four most common starting materials: 2-bromobenzaldehyde, 2-aminobenzaldehyde, 2-methylbenzonitrile (o-tolunitrile), and 2-nitrobenzaldehyde.
| Precursor | Synthetic Method | Typical Yield (%) | Reaction Time | Key Reagents | Advantages | Disadvantages |
| 2-Bromobenzaldehyde | Rosenmund-von Braun Reaction | 60-85% | 12-24 h | CuCN, high-boiling polar solvent (e.g., DMF, pyridine) | Good functional group tolerance, relatively high yields. | High reaction temperatures, stoichiometric use of toxic copper cyanide, difficult product purification.[2][3] |
| Palladium-Catalyzed Cyanation | 70-95% | 2-12 h | Pd catalyst (e.g., Pd(OAc)₂, Pd/C), ligand (e.g., dppf), cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]) | Milder reaction conditions, lower toxicity cyanide sources can be used, high yields, broad substrate scope.[4][5][6] | Catalyst and ligand costs, potential for catalyst poisoning by cyanide.[5] | |
| 2-Aminobenzaldehyde | Sandmeyer Reaction | 50-75% | 2-4 h | NaNO₂, HCl, CuCN | Well-established, utilizes inexpensive reagents. | Use of highly toxic copper cyanide, potential for side reactions, moderate yields.[7][8] |
| 2-Methylbenzonitrile | Side-Chain Oxidation | 40-60% | 4-8 h | Oxidizing agent (e.g., NBS, AIBN, H₂O) | Readily available starting material. | Multi-step process (bromination followed by hydrolysis), moderate yields, use of radical initiators.[1][9] |
| 2-Nitrobenzaldehyde | Reduction & Sandmeyer Reaction | 45-65% (overall) | 6-10 h | Reducing agent (e.g., Fe, HCl), then NaNO₂, HCl, CuCN | Inexpensive starting material. | Two-step process, moderate overall yield, involves the Sandmeyer reaction with its inherent drawbacks.[10][11][12] |
Detailed Experimental Protocols and Mechanistic Insights
This section provides detailed, step-by-step methodologies for each synthetic route, accompanied by mechanistic diagrams to elucidate the underlying chemical transformations.
Synthesis from 2-Bromobenzaldehyde
The conversion of 2-bromobenzaldehyde to 2-cyanobenzaldehyde is a direct and efficient method that leverages the substitution of the bromo group with a cyanide nucleophile. Two primary approaches are benchmarked here: the classic Rosenmund-von Braun reaction and the more modern palladium-catalyzed cyanation.
This method involves the reaction of an aryl halide with a stoichiometric amount of copper(I) cyanide at elevated temperatures.[2][13]
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-bromobenzaldehyde (10 mmol, 1.85 g) and copper(I) cyanide (12 mmol, 1.08 g).
-
Add a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or pyridine (20 mL).
-
Heat the reaction mixture to reflux (typically 150-200°C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-cyanobenzaldehyde.
Mechanism:
The mechanism is believed to involve an oxidative addition of the aryl halide to a copper(I) species, forming a Cu(III) intermediate. This is followed by reductive elimination to yield the aryl nitrile and regenerate the Cu(I) species.[3]
Caption: Mechanism of the Rosenmund-von Braun reaction.
This contemporary method offers a milder and more efficient alternative to the Rosenmund-von Braun reaction, utilizing a palladium catalyst and a variety of cyanide sources.[4]
Experimental Protocol:
-
To a Schlenk flask under an inert atmosphere (e.g., argon), add 2-bromobenzaldehyde (10 mmol, 1.85 g), zinc cyanide (Zn(CN)₂, 6 mmol, 0.7 g), palladium(II) acetate (Pd(OAc)₂, 0.2 mmol, 45 mg), and 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.4 mmol, 222 mg).
-
Add degassed N,N-dimethylacetamide (DMAC) (20 mL).
-
Heat the reaction mixture to 100-120°C for 2-12 hours, monitoring by TLC or GC.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove insoluble salts.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mechanism:
The catalytic cycle typically involves:
-
Oxidative Addition: The aryl halide (Ar-X) adds to the Pd(0) complex to form a Pd(II) intermediate.
-
Transmetalation/Cyanide Exchange: The cyanide group is transferred from the cyanide source (e.g., Zn(CN)₂) to the palladium center.
-
Reductive Elimination: The aryl nitrile (Ar-CN) is eliminated from the palladium complex, regenerating the Pd(0) catalyst.
Caption: Catalytic cycle for palladium-catalyzed cyanation.
Synthesis from 2-Aminobenzaldehyde via Sandmeyer Reaction
The Sandmeyer reaction is a classic transformation that converts an aryl amine into an aryl nitrile via a diazonium salt intermediate.[8] This two-step process begins with the diazotization of 2-aminobenzaldehyde, followed by a copper-catalyzed cyanation.
Experimental Protocol:
Step 1: Diazotization of 2-Aminobenzaldehyde
-
Dissolve 2-aminobenzaldehyde (10 mmol, 1.21 g) in a mixture of concentrated hydrochloric acid (5 mL) and water (10 mL) in a beaker, cooling the mixture to 0-5°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 11 mmol, 0.76 g in 5 mL of water) dropwise, keeping the temperature below 5°C.
-
Stir the resulting diazonium salt solution for 15-20 minutes at 0-5°C.
Step 2: Cyanation
-
In a separate flask, prepare a solution of copper(I) cyanide (12 mmol, 1.08 g) and sodium cyanide (24 mmol, 1.18 g) in water (20 mL) at 60-70°C.
-
Slowly add the cold diazonium salt solution to the warm copper cyanide solution with vigorous stirring. Effervescence (evolution of N₂) will be observed.
-
After the addition is complete, heat the reaction mixture to 50-60°C for 30 minutes.
-
Cool the mixture to room temperature and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Mechanism:
The reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism. A single-electron transfer from the copper(I) catalyst to the diazonium salt generates an aryl radical and nitrogen gas. The aryl radical then reacts with the copper(II) cyanide species to form the product and regenerate the copper(I) catalyst.[8]
Caption: Mechanism of the Sandmeyer reaction.
Synthesis from 2-Methylbenzonitrile (o-Tolunitrile)
This route involves the oxidation of the methyl group of o-tolunitrile. A common method is a two-step process involving radical bromination of the benzylic position followed by hydrolysis.
Experimental Protocol:
Step 1: Benzylic Bromination
-
In a round-bottom flask, dissolve o-tolunitrile (10 mmol, 1.17 g) in a non-polar solvent like carbon tetrachloride (CCl₄) (20 mL).
-
Add N-bromosuccinimide (NBS, 11 mmol, 1.96 g) and a radical initiator such as azobisisobutyronitrile (AIBN, 0.1 mmol, 16 mg).
-
Reflux the mixture with a light source (e.g., a 250W lamp) for 4-6 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and filter off the succinimide byproduct.
-
Wash the filtrate with aqueous sodium thiosulfate and water, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude 2-(dibromomethyl)benzonitrile.
Step 2: Hydrolysis to Aldehyde
-
Reflux the crude 2-(dibromomethyl)benzonitrile in a mixture of water and an organic co-solvent like dioxane or acetone.
-
The hydrolysis can be catalyzed by the addition of a mild acid or silver nitrate.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry, and concentrate.
-
Purify the resulting 2-cyanobenzaldehyde by column chromatography.
Mechanism:
The first step is a free-radical chain reaction for the benzylic bromination. The second step is a nucleophilic substitution of the bromine atoms by water, followed by elimination to form the aldehyde.
Caption: Two-step synthesis of 2-cyanobenzaldehyde from o-tolunitrile.
Synthesis from 2-Nitrobenzaldehyde
This is a two-step synthetic sequence that first involves the reduction of the nitro group to an amine, followed by the Sandmeyer reaction as described previously.
Experimental Protocol:
Step 1: Reduction of 2-Nitrobenzaldehyde
-
In a round-bottom flask, suspend 2-nitrobenzaldehyde (10 mmol, 1.51 g) in a mixture of ethanol and water.
-
Add iron powder (30 mmol, 1.68 g) and a catalytic amount of hydrochloric acid.
-
Heat the mixture to reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
Cool the reaction mixture and make it basic with sodium carbonate.
-
Filter the mixture through Celite to remove the iron salts.
-
Extract the filtrate with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain crude 2-aminobenzaldehyde. This product is often used directly in the next step without further purification.
Step 2: Sandmeyer Reaction
-
Follow the protocol described in section 2 for the conversion of 2-aminobenzaldehyde to 2-cyanobenzaldehyde.
Mechanism:
The reduction of the nitro group to an amine is a six-electron reduction that typically proceeds through nitroso and hydroxylamine intermediates.[11] The subsequent Sandmeyer reaction follows the mechanism outlined in section 2.
Caption: Synthetic pathway from 2-nitrobenzaldehyde.
Conclusion and Recommendations
The choice of the optimal synthetic route for 2-cyanobenzaldehyde is highly dependent on the specific requirements of the researcher, including scale, available equipment, cost considerations, and tolerance for hazardous reagents.
-
For high-yield and milder conditions , palladium-catalyzed cyanation of 2-bromobenzaldehyde is the recommended method. While the initial investment in the catalyst and ligand may be higher, the superior yields, shorter reaction times, and broader functional group tolerance often justify the cost, especially in the context of complex molecule synthesis.
-
For a cost-effective, classical approach , the Sandmeyer reaction of 2-aminobenzaldehyde remains a viable option. However, researchers must be prepared to handle highly toxic cyanide salts and potentially deal with moderate yields and more challenging purification.
-
The synthesis from 2-methylbenzonitrile is a reasonable alternative if this starting material is readily available and the multi-step nature of the process is acceptable.
-
The route from 2-nitrobenzaldehyde is the least direct and generally provides the lowest overall yields, making it a less favorable option unless 2-nitrobenzaldehyde is the only available precursor.
Ultimately, this guide provides the foundational data and experimental insights to enable scientists to select the most appropriate and efficient pathway for the synthesis of the valuable building block, 2-cyanobenzaldehyde, thereby accelerating research and development in medicinal chemistry and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 3. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 4. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 5. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Synthesis International: Cyanation of Aryl Halides [organicsynthesisinternational.blogspot.com]
- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 9. CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde - Google Patents [patents.google.com]
- 10. ojs.wiserpub.com [ojs.wiserpub.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. synarchive.com [synarchive.com]
A Senior Application Scientist's Guide to Isomeric Purity Analysis of Methylbenzonitrile Compounds
For researchers, scientists, and professionals in drug development, the precise determination of isomeric purity is a critical, non-negotiable aspect of quality control and process development. Methylbenzonitrile (also known as tolunitrile) isomers—ortho (2-), meta (3-), and para (4-)—are common intermediates in the synthesis of pharmaceuticals and other fine chemicals. Due to their similar physicochemical properties, separating and quantifying these positional isomers presents a significant analytical challenge. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methodologies for the robust analysis of methylbenzonitrile isomeric purity, supported by experimental data and field-proven insights.
The Analytical Challenge: Separating a Trio of Similar Structure
The ortho, meta, and para isomers of methylbenzonitrile share the same molecular formula (C₈H₇N) and molecular weight (117.15 g/mol ), differing only in the substitution pattern on the benzene ring.[1][2][3] This structural similarity results in closely related polarities and boiling points, making their separation challenging with standard chromatographic techniques.[4][5] The choice of analytical methodology is therefore paramount to achieving the resolution required for accurate purity assessment.
| Isomer | Structure | Boiling Point (°C) | Melting Point (°C) | Dipole Moment (D) |
| 2-Methylbenzonitrile (o-tolunitrile) | 205 | -13 to -11 | ~4.33 | |
| 3-Methylbenzonitrile (m-tolunitrile) | 212 | -24 | ~3.9 | |
| 4-Methylbenzonitrile (p-tolunitrile) | 217-218 | 26-29 | ~4.33 |
Table 1: Physicochemical Properties of Methylbenzonitrile Isomers. Data sourced from PubChem and other chemical databases.[1][2][6][7]
Comparative Analysis of Chromatographic Techniques
Both HPLC and GC are powerful techniques for isomer separation. The optimal choice depends on the specific requirements of the analysis, such as required resolution, sample throughput, and available instrumentation. This guide will compare a specialized HPLC method utilizing π-π interactions with a conventional GC method that separates based on boiling point differences.
High-Performance Liquid Chromatography (HPLC): Leveraging π-π Interactions for Enhanced Selectivity
For positional isomers with similar hydrophobicity, standard reversed-phase columns like C18 (ODS) often fail to provide adequate separation.[4] The key to resolving the methylbenzonitrile trio lies in exploiting alternative separation mechanisms. Phenyl-based stationary phases, particularly those with nitrophenyl or pyrenylethyl groups, offer unique selectivity through π-π interactions between the electron-rich stationary phase and the aromatic ring of the analytes.[4][8]
This protocol is based on an established method for separating tolunitrile isomers, demonstrating the superior performance of π-π interaction-based columns over traditional C18 columns.[4]
Instrumentation:
-
HPLC system with a UV detector
-
Data acquisition and processing software
Chromatographic Conditions:
-
Columns:
-
COSMOSIL NPE (Nitrophenylethyl bonded silica), 5 µm, 4.6 mm I.D. x 150 mm
-
COSMOSIL PYE (Pyrenylethyl bonded silica), 5 µm, 4.6 mm I.D. x 150 mm
-
Standard ODS (C18) column for comparison
-
-
Mobile Phase: Methanol/Water (50/50, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Injection Volume: 5 µL
Sample Preparation:
-
Prepare a stock solution of a mixed standard containing 2-methylbenzonitrile, 3-methylbenzonitrile, and 4-methylbenzonitrile in methanol at a concentration of approximately 1 mg/mL each.
-
Prepare the sample to be analyzed by dissolving a known amount in methanol to achieve a similar concentration.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
| Column | 2-Methylbenzonitrile (o-) | 3-Methylbenzonitrile (m-) | 4-Methylbenzonitrile (p-) | Resolution (m-/p-) |
| Standard ODS (C18) | Co-elutes | Co-elutes | Co-elutes | N/A |
| COSMOSIL NPE | Well-resolved peak | Well-resolved peak | Well-resolved peak | > 1.5 |
| COSMOSIL PYE | Well-resolved peak | Well-resolved peak | Well-resolved peak | > 2.0 |
Table 2: Comparative HPLC Performance for Methylbenzonitrile Isomers. Based on data from NACALAI TESQUE.[4]
As the data clearly indicates, the standard C18 column, which separates primarily based on hydrophobicity, is incapable of resolving the isomers. In contrast, both the NPE and PYE columns achieve excellent separation. This is because the nitrophenyl and pyrenyl groups on the stationary phase engage in π-π stacking interactions with the aromatic system of the methylbenzonitrile isomers. These interactions are sensitive to the subtle differences in electron distribution and steric hindrance among the ortho, meta, and para positions, leading to differential retention times and effective separation. The PYE column, with its larger polycyclic aromatic structure, offers stronger π-π interactions, resulting in even better resolution compared to the NPE column.[4]
Gas Chromatography (GC): Separation by Volatility
Gas chromatography is a highly effective technique for separating volatile and semi-volatile compounds. For positional isomers, separation on a non-polar or mid-polarity column is primarily governed by differences in their boiling points.[4][9] As shown in Table 1, the boiling points of the methylbenzonitrile isomers increase in the order: ortho < meta < para. This predictable trend allows for their separation and quantification using a standard GC-FID system.
This protocol is designed based on established methods for separating similar positional isomers like xylenes and toluidines.[5][10]
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID)
-
Split/splitless injector
-
Data acquisition and processing software
Chromatographic Conditions:
-
Column: DB-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness
-
Carrier Gas: Helium or Hydrogen, constant flow at 1.0 mL/min
-
Injector Temperature: 250°C
-
Injection Mode: Split (e.g., 50:1)
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 5°C/min to 150°C
-
Hold: 5 minutes
-
-
Detector Temperature: 280°C
Sample Preparation:
-
Prepare a stock solution of a mixed standard containing the three methylbenzonitrile isomers in a suitable solvent like dichloromethane or acetone at a concentration of approximately 1 mg/mL each.
-
Prepare the sample for analysis by dissolving it in the same solvent to a similar concentration.
-
Ensure the sample is fully dissolved before injection.
Based on the boiling points, the expected elution order on a non-polar column like a DB-5 will be:
-
2-Methylbenzonitrile (o-tolunitrile) (Lowest boiling point)
-
3-Methylbenzonitrile (m-tolunitrile)
-
4-Methylbenzonitrile (p-tolunitrile) (Highest boiling point)
The 5% phenyl content of the stationary phase provides a slight increase in polarity, which can enhance selectivity for aromatic compounds without significantly altering the boiling point-based elution order. The temperature programming is crucial for ensuring sharp peaks and adequate separation, especially between the meta and para isomers which have the closest boiling points.
Method Validation: The Trustworthiness Pillar
Regardless of the chosen technique, the analytical method must be validated to ensure it is suitable for its intended purpose.[11][12] According to the International Council for Harmonisation (ICH) guideline Q2(R1), key validation parameters for an impurity quantification method include:[1][13]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including other isomers. This is demonstrated by achieving baseline resolution between all isomer peaks.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. This is typically assessed over a range of concentrations (e.g., from the reporting threshold to 120% of the specification limit for the impurities).
-
Accuracy: The closeness of the test results to the true value. This is often determined by spiking the sample with known amounts of the isomeric impurities and calculating the percent recovery.
-
Precision (Repeatability and Intermediate Precision): The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
A self-validating system is one where the experimental design inherently demonstrates the method's robustness and reliability. For instance, the specificity is visually confirmed by the clear separation of peaks in the chromatogram.
Conclusion: A Strategic Choice for Isomeric Purity
Both HPLC and GC offer robust and reliable methods for the isomeric purity analysis of methylbenzonitrile compounds.
-
HPLC with π-π interaction columns (e.g., PYE or NPE) is the superior choice when baseline resolution is challenging and offers an orthogonal separation mechanism to traditional reversed-phase methods. It is particularly advantageous for its high selectivity.[4]
-
GC-FID is a straightforward and highly efficient method that leverages the inherent differences in the isomers' boiling points. It is often a more accessible and faster technique for volatile compounds.
The selection between these two powerful techniques should be guided by the specific analytical needs, available instrumentation, and the complexity of the sample matrix. In a rigorous quality control environment, utilizing one method for routine analysis and the other as an orthogonal method for confirmation provides the highest level of confidence in the isomeric purity results.
References
- 1. p-Tolunitrile | C8H7N | CID 7724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Tolunitrile | C8H7N | CID 12104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. jeol.com [jeol.com]
- 5. researchgate.net [researchgate.net]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. 4-methylbenzonitrile [stenutz.eu]
- 8. brainly.com [brainly.com]
- 9. gcms.cz [gcms.cz]
- 10. researchgate.net [researchgate.net]
- 11. quora.com [quora.com]
- 12. Benzonitrile, 3-methyl- [webbook.nist.gov]
- 13. Efficient separation of xylene isomers by a guest-responsive metal–organic framework with rotational anionic sites - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-6-methylbenzonitrile
Hazard Profile & Risk Assessment: Understanding the "Why"
2-Bromo-6-methylbenzonitrile (C₈H₆BrN) is a halogenated aromatic nitrile.[1] This classification immediately informs our handling and disposal strategy. Its chemical structure imparts a toxicological profile that necessitates stringent controls. Before any disposal procedure can be initiated, a thorough understanding of its hazards is essential.
The primary risks are driven by its high acute toxicity.[2] As categorized under the Globally Harmonized System (GHS), this compound is toxic if ingested, inhaled, or absorbed through the skin. This triple threat means that exposure through any route can have severe health consequences, making engineering controls and personal protective equipment (PPE) non-negotiable.
Table 1: Hazard Profile of this compound
| Hazard Classification | Description | GHS Pictogram | Source |
| Acute Toxicity (Oral) | Category 3: Toxic if swallowed | ☠️ | [2] |
| Acute Toxicity (Dermal) | Category 3: Toxic in contact with skin | ☠️ | [2] |
| Acute Toxicity (Inhalation) | Category 3: Toxic if inhaled | ☠️ | [2] |
| Skin Irritation | Category 2: Causes skin irritation | ❕ | [3][4] |
| Eye Irritation | Category 2: Causes serious eye irritation | ❕ | [3][4] |
| Target Organ Toxicity | May cause respiratory irritation | ❕ | [3][4] |
The presence of a bromine atom classifies this compound as a halogenated organic .[5][6] This is the single most important factor for its disposal, as halogenated and non-halogenated waste streams must always be segregated.[7][8] Co-mingling can create dangerous reactions and complicates the incineration process required for safe destruction.[9]
Pre-Disposal Safety: The Foundation of Safe Handling
Proper disposal begins long before the waste container is full. It starts with safe handling during experimentation to minimize exposure and prevent uncontrolled reactions.
Engineering and Personal Protective Controls
-
Ventilation: All work involving this compound, whether in solid or solution form, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[2]
-
Personal Protective Equipment (PPE): A standard PPE ensemble is insufficient. The following must be worn:
-
Gloves: Double-gloving with nitrile or Viton™ gloves is recommended for handling halogenated compounds.[5]
-
Eye Protection: Chemical splash goggles and a face shield are mandatory.[3]
-
Lab Coat: A fully buttoned, chemical-resistant lab coat.
-
Respiratory Protection: Should there be a risk of exposure outside of a fume hood, a NIOSH-approved respirator is necessary.[3]
-
The Core Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound is not a single action but a workflow. The primary directive is that this chemical must be treated as hazardous waste and disposed of through an approved and licensed waste disposal plant.[2][4][10] Under no circumstances should it be disposed of down the drain or in regular trash. [5][9][11]
Caption: Disposal workflow for this compound.
Protocol for Waste Collection and Containerization
-
Waste Determination: The moment this compound or any material contaminated with it (e.g., weighing paper, gloves, silica gel) is no longer needed, it must be declared as hazardous waste.
-
Select the Correct Container:
-
Use a container made of compatible material, such as high-density polyethylene (HDPE).[5][7]
-
Ensure the container is in good condition, free of leaks, and has a secure, tight-fitting lid. Corks or stoppers are not acceptable.[9]
-
The container must be clearly and accurately labeled as "Hazardous Waste," "Halogenated Organic Waste," and list "this compound" as a constituent.
-
-
Segregate Meticulously: This is the most critical step. Collect this waste only with other halogenated organic compounds. Do not mix with:
-
Transfer Waste Safely:
-
Store Securely:
-
Keep the sealed waste container in a designated Satellite Accumulation Area within or near the laboratory.
-
The storage area must have secondary containment and be away from sources of ignition and incompatible materials.[5]
-
-
Arrange for Disposal: Periodically, arrange for a licensed hazardous waste disposal company to collect the waste for final treatment.[9]
Spill & Emergency Management
Even with careful planning, spills can occur. A swift and correct response is vital to mitigate exposure.
Caption: Emergency response protocol for a chemical spill.
Small Spill Cleanup Protocol
This protocol applies only to small spills (cleanable in <10 minutes) by trained personnel.[5]
-
Alert & Restrict: Alert others in the immediate area and restrict access.
-
Don PPE: Wear double nitrile gloves, chemical splash goggles, a face shield, and a lab coat.[5]
-
Absorb: Cover the spill with an inert, dry absorbent material like vermiculite, sand, or commercial sorbent pads.
-
Collect: Carefully sweep or scoop the absorbed material and place it into a suitable, sealable container.[3][11] Label this container as "Hazardous Waste" containing this compound.
-
Decontaminate: Clean the spill area with an appropriate solvent and then soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Wash: Wash hands thoroughly after the cleanup is complete.
For large spills, or any spill you are not comfortable handling, evacuate the area immediately and contact your institution's Environmental Health & Safety (EHS) department.
The Science of Disposal: Controlled Incineration
The designated disposal method for halogenated organic compounds is controlled high-temperature incineration.[12] The reason for this specific and costly method lies in the compound's chemistry. During thermal decomposition, this compound will break down into several hazardous products, including:
-
Carbon Monoxide (CO) and Carbon Dioxide (CO₂)[10]
-
Hydrogen Bromide (HBr) and elemental Bromine (Br₂) from the brominated aromatic ring. [13]
HBr is a highly corrosive acid. Professional hazardous waste incinerators are equipped with "scrubbers" or flue-gas treatment systems that neutralize these acidic gases before they can be released into the atmosphere, preventing acid rain and environmental damage.[12][14] This is a process that cannot be replicated in a standard laboratory setting, reinforcing the absolute necessity of using a licensed disposal contractor.
By adhering to this comprehensive guide, you not only ensure the safety of yourself and your colleagues but also uphold the principles of responsible scientific practice and environmental stewardship.
References
- 1. This compound | C8H6BrN | CID 20296692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. nipissingu.ca [nipissingu.ca]
- 7. ethz.ch [ethz.ch]
- 8. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
- 9. ctrnet.ca [ctrnet.ca]
- 10. fishersci.com [fishersci.com]
- 11. capotchem.com [capotchem.com]
- 12. echemi.com [echemi.com]
- 13. cetjournal.it [cetjournal.it]
- 14. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Bromo-6-methylbenzonitrile
Welcome to your comprehensive guide on the safe handling of 2-Bromo-6-methylbenzonitrile. In the fast-paced world of drug discovery and chemical research, a deep and intuitive understanding of safety protocols is not just a regulatory requirement, but the bedrock of scientific excellence. This guide moves beyond mere checklists to provide you with the rationale behind each safety recommendation, ensuring that every step you take in the lab is informed, deliberate, and secure. Our goal is to empower you with the knowledge to not only protect yourself but also to maintain the integrity of your research.
Hazard Profile of this compound
Before we delve into the specifics of personal protective equipment (PPE), it is crucial to understand the inherent hazards of this compound. According to its GHS classification, this compound presents multiple risks.[1] It is harmful if swallowed, in contact with skin, or inhaled, and it is known to cause skin irritation and serious eye irritation.[1][2][3] Some data also suggests it may cause respiratory irritation.[2]
These hazards are the "why" behind the stringent PPE and handling protocols that follow. The nitrile functional group, combined with the halogenated aromatic ring, dictates a cautious approach, prioritizing the prevention of any direct contact or inhalation.
Core Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential when handling this compound. The following table outlines the minimum required PPE, with further discussion on selecting the appropriate type for each.
| Body Part | Required PPE | Rationale |
| Hands | Chemical-resistant gloves (Nitrile recommended) | Prevents dermal absorption and skin irritation. Nitrile gloves offer excellent resistance to a wide range of chemicals, including many solvents in which this compound may be dissolved.[4][5][6] |
| Eyes | Safety glasses with side shields or safety goggles | Protects against splashes and airborne particles, preventing serious eye irritation. |
| Body | Laboratory coat | Provides a removable barrier to protect skin and personal clothing from contamination. |
| Respiratory | Use in a well-ventilated area (chemical fume hood) | Minimizes the risk of inhaling dust or vapors, which are harmful. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is critical. The following steps are designed to guide you through the safe handling of this compound from receipt to disposal.
Preparation and Engineering Controls
-
Work Area Designation: All work with this compound should be conducted in a designated area, preferably within a certified chemical fume hood to ensure adequate ventilation.[7]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[3][7]
-
Gathering Materials: Before starting, ensure all necessary PPE, spill cleanup materials (such as an inert absorbent material), and waste containers are within reach.[7][8]
Donning Personal Protective Equipment
The following diagram illustrates the logical flow for donning and doffing PPE to minimize cross-contamination.
Caption: Workflow for donning and doffing PPE.
Handling the Chemical
-
Weighing: If handling the solid form, weigh it out within the fume hood or in a ventilated balance enclosure to prevent the release of dust.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reactions: Conduct all reactions within the chemical fume hood. Keep the sash at the lowest practical height.
-
Transfers: Use appropriate tools (spatulas, pipettes) to transfer the chemical, and avoid creating dust or aerosols.
Decontamination and Cleanup
-
Work Surfaces: Upon completion of work, wipe down all surfaces in the designated area with an appropriate solvent and then with soap and water.
-
Equipment: Clean any non-disposable equipment that has come into contact with the chemical according to standard laboratory procedures.
-
Spills: In the event of a small spill, use an inert absorbent material (e.g., vermiculite, sand) to contain it.[7][8] Sweep up the absorbed material and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan: Ensuring a Safe End-of-Life for this compound
Proper disposal is a critical final step in the safe handling of any hazardous chemical. Improper disposal can lead to environmental contamination and pose a risk to public health.
Waste Segregation
-
Solid Waste: Any solid this compound, as well as any contaminated items such as weigh boats, filter paper, and absorbent materials from spills, should be placed in a clearly labeled, sealed container for hazardous solid waste.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed container for hazardous liquid waste. Do not mix with incompatible waste streams.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be placed in a designated hazardous waste container.
Disposal Procedure
-
Licensed Disposal Company: All waste containing this compound must be disposed of through a licensed professional waste disposal service.[9] Do not pour any waste down the drain.[10][11]
-
Labeling: Ensure all waste containers are accurately and clearly labeled with their contents.
-
Institutional Guidelines: Always follow your institution's specific guidelines for hazardous waste disposal. These procedures are in place to ensure compliance with local, state, and federal regulations.
By adhering to these detailed protocols, you are not only ensuring your own safety but also contributing to a culture of safety and responsibility within your research environment.
References
- 1. This compound | C8H6BrN | CID 20296692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
- 5. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 6. WHAT DO NITRILE GLOVES PROTECT US AGAINST? - S&S Glove [ssglove.vn]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. BENZONITRILE [training.itcilo.org]
- 9. capotchem.com [capotchem.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. echemi.com [echemi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
